1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,5-dichloro-3,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCYZDVVZNOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595928 | |
| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164165-77-9 | |
| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS 164165-77-9)
Introduction: Unveiling a Versatile Synthetic Building Block
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a substituted acetophenone that serves as a crucial intermediate in the synthesis of a range of high-value chemical entities. Its polysubstituted aromatic ring, featuring both activating methyl groups and deactivating, sterically hindering chlorine atoms, presents a unique chemical scaffold. This guide provides a comprehensive overview of its properties, a validated synthesis protocol, in-depth characterization, and its applications, particularly in the development of fluorescent dyes and agrochemicals. For researchers, this molecule offers a strategic starting point for creating complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 164165-77-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [1][2][3][4] |
| Molecular Weight | 217.09 g/mol | [1][2][3][4] |
| Appearance | White to light yellow solid or low melting paste | [5] |
| Purity | Typically >95-97% | [1][2] |
| Boiling Point | 289.7 ± 40.0 °C (Predicted) | N/A |
| Density | 1.223 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in DMSO | [5] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][2] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis Protocol: A Validated Friedel-Crafts Acylation Approach
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from acetyl chloride.[7][8]
The heavily substituted nature of the starting material, 1,4-dichloro-2,5-dimethylbenzene, directs the acylation to the only available position on the aromatic ring, ensuring high regioselectivity. The presence of both electron-donating methyl groups and electron-withdrawing chloro groups influences the reactivity of the ring. While the methyl groups activate the ring towards electrophilic attack, the chloro groups are deactivating.[9]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a robust, best-practice procedure derived from established methodologies for the Friedel-Crafts acylation of substituted aromatic compounds.[1][7][8]
Materials:
-
1,4-Dichloro-2,5-dimethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1,4-dichloro-2,5-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Cautiously and slowly, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed with care in a fume hood.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.[10]
Visualizing the Synthesis and Workflow
To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Step-by-step experimental workflow.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3-7.5 | s | 1H | Aromatic-H |
| ~ 2.5 | s | 3H | -COCH₃ |
| ~ 2.4 | s | 3H | Ar-CH₃ |
| ~ 2.3 | s | 3H | Ar-CH₃ |
-
Rationale: The single aromatic proton will appear as a singlet. The acetyl protons will also be a singlet, likely deshielded due to the adjacent carbonyl group. The two aromatic methyl groups will each appear as singlets. Their exact chemical shifts may be very similar.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C=O |
| ~ 135-140 | Aromatic C-Cl & C-CH₃ |
| ~ 130-135 | Aromatic C-H & C-COCH₃ |
| ~ 30 | -COCH₃ |
| ~ 15-20 | Ar-CH₃ |
-
Rationale: The carbonyl carbon will be significantly downfield. The aromatic region will show several peaks corresponding to the substituted carbons. The acetyl methyl carbon will be around 30 ppm, and the aromatic methyl carbons will be further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1680-1700 | C=O stretch (Aryl ketone) |
| ~ 2900-3000 | C-H stretch (sp³) |
| ~ 3000-3100 | C-H stretch (sp²) |
| ~ 1450, 1600 | C=C stretch (Aromatic) |
| ~ 1000-1200 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z = 216, 218, and 220, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The M⁺ peak (both chlorines as ³⁵Cl) will be at m/z = 216.
-
Key Fragmentation: A prominent peak corresponding to the loss of the methyl group ([M-15]⁺) and a peak for the acylium ion ([M-CH₃]⁺) at m/z = 43.
Applications in Synthesis
This compound is a valuable intermediate, primarily in the synthesis of fluorescent dyes and herbicides.[5][6][13]
Intermediate for Fluorescent Dyes
This compound is a precursor for chlorofluorescein carboxylic acids.[5][13] The synthesis likely involves a condensation reaction between the acetophenone derivative and an appropriate anhydride, followed by further functionalization. The dichloro-dimethylphenyl moiety can be expected to modulate the photophysical properties of the final dye, such as its absorption and emission wavelengths, quantum yield, and photostability.[14][15]
Precursor for Sulfonylurea Herbicides
The structural features of this compound make it a suitable starting material for the synthesis of certain sulfonylurea herbicides.[16][17] These herbicides are known for their high efficacy at low application rates. The synthesis would involve converting the ketone into a group that can be linked to the sulfonylurea bridge, a common structural motif in this class of agrochemicals.[2]
Conclusion
This compound is a synthetically important molecule with a well-defined pathway for its preparation via Friedel-Crafts acylation. Its characterization, though not extensively published, can be reliably achieved through standard spectroscopic methods. The true value of this compound lies in its role as a versatile building block for more complex and functional molecules, particularly in the fields of fluorescent probes and modern agrochemicals. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic strategies.
References
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]
-
Amazon Web Services. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. AWS. [Link]
- Google Patents. (n.d.). WO2014096018A1 - Methods for the preparation of substituted acetophenones.
-
PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. National Center for Biotechnology Information. [Link]
-
SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]
- Google Patents. (n.d.). CN1171197A - Method for synthesizing herbicide of sulfonylureas.
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Weber State University. [Link]
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)- carboxyfluorescein. Retrieved from [Link]
-
HETEROCYCLES. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. Japan Institute of Heterocyclic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of new herbicides from the class of sulfonylureas. Retrieved from [Link]
- Google Patents. (n.d.). CN101671328B - Novel synthesis method of sulfonylurea weedicide.
-
PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. National Center for Biotechnology Information. [Link]
-
Advanced Biochemicals. (n.d.). This compound. AdooQ BioScience. [Link]
-
Chem-Tools. (n.d.). This compound. Chem-Tools. [Link]
-
TSI Journals. (n.d.). Synthesis, crystal, spectroscopic characterizations and electrochemical properties of 1-(2-hydroxy–4,6-dimethylphenyl)ethanone. Trade Science Inc. [Link]
-
YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Chad's Prep. [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. [Link]
-
Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Retrieved from [Link]
-
ChemRxiv. (n.d.). Phosphonofluoresceins: synthesis, spectroscopy, and applications. ChemRxiv. [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 3. This compound | 164165-77-9 [sigmaaldrich.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. adipogen.com [adipogen.com]
- 6. chem-tools.com [chem-tools.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. WO2014096018A1 - Methods for the preparation of substituted acetophenones - Google Patents [patents.google.com]
- 11. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a substituted acetophenone derivative with potential applications as a key intermediate in the synthesis of various organic molecules, including fluorescent dyes and potentially pharmacologically active compounds.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, formulation, and safety protocols. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details robust experimental methodologies for their determination, and offers insights into its likely spectral properties based on analogous structures.
Physicochemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, information from chemical suppliers and data from structurally similar compounds allow for a reliable profile to be constructed.
Molecular and General Properties
| Property | Value/Description | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | [2][3] |
| CAS Number | 164165-77-9 | [2][3] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [2][3] |
| Molecular Weight | 217.09 g/mol | [2] |
| Physical Form | Solid. Described as a white to light yellow low melting paste. | [1][2][4] |
| Purity | Typically available at ≥95% or ≥97% purity. | [2][3][4] |
| Storage | Recommended to be kept in a dark place, sealed in a dry environment at 2-8°C. | [2][3][4] |
Thermal Properties
While an exact melting point is not specified in the available literature, the description as a "low melting paste" suggests a melting point near or slightly above ambient temperature.[1] For context, the structurally related compound 2',5'-dichloroacetophenone has a reported melting point of 11-13 °C.[5] The additional methyl groups on the phenyl ring of the target compound would be expected to slightly increase the melting point due to increased molecular weight and potentially more ordered crystal packing. A precise boiling point has not been reported.
Solubility Profile
The compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] Based on its structure—a substituted aromatic ketone—it is predicted to be soluble in a range of common organic solvents such as acetone, ethanol, and other polar organic solvents, while exhibiting limited solubility in water.
Experimental Protocols for Physical Property Determination
The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range (typically <1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination
Given that the compound is a solid at room temperature, its boiling point will be significantly higher and may require determination under reduced pressure to prevent decomposition.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the temperature is monitored.
-
Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is discontinued, and the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently warmed. The solubility is typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble).
Figure 2: Logical Flow for Solubility Testing.
Predicted Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl protons (-COCH₃) and singlets for the two methyl groups on the phenyl ring. The chemical shifts of the methyl groups will be influenced by the presence of the adjacent chlorine and acetyl groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the acetyl methyl group, the aromatic carbons, and the carbons of the two methyl groups on the ring. The chemical shifts of the aromatic carbons will be significantly affected by the chloro and methyl substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretches from the methyl groups and aromatic C-Cl stretches.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any chlorine-containing fragments, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.
Safety Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]
References
-
PubChem. 2,4'-Dichloroacetophenone. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 2',6'-Dimethylacetophenone. [Link]
-
NIST. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]
-
NP-MRD. 1-(2-hydroxy-6-undecylphenyl)ethanone 13C NMR Spectrum. [Link]
-
AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan. [Link]
-
NIST. Ethanone, 1-(2,4-dimethylphenyl)-. [Link]
-
Chem-Tools. This compound. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
-
NIST. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
-
PubChem. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]
-
MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
-
Walsh Medical Media. Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. [Link]
-
Scribd. Acetophenone 13C NMR Analysis. [Link]
-
PubChem. 1-(4-Chloro-2,5-dimethylphenyl)ethanone. [Link]
-
SpectraBase. Ethanone, 2,2-dichloro-1-(4-methylphenyl)-. [Link]
-
NIST. Ethanone, 1-(2,4-dimethylphenyl)-. [Link]
-
NIST. Ethanone, 1-(4-methylphenyl)-. [Link]
-
NIST. Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone. [Link]
-
NIST. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]
Sources
Navigating the Solubility Landscape of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone in organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document emphasizes a predictive, principle-based approach combined with robust experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, formulation, and purification processes involving this compound. We will delve into the physicochemical properties of this compound, apply the foundational principle of "like dissolves like," introduce the predictive power of Hansen Solubility Parameters, and provide a detailed, self-validating experimental protocol for accurate solubility determination.
Introduction: The Critical Role of Solubility in a Research Context
Physicochemical Profile of this compound
To understand the solubility of a compound, we must first understand its intrinsic properties. This compound is a substituted acetophenone with the following key characteristics:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀Cl₂O | [1][2] |
| Molecular Weight | 217.09 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| CAS Number | 164165-77-9 | [1][2] |
The molecular structure, featuring a dichlorinated and dimethylated phenyl ring attached to a ketone group, suggests a molecule with moderate polarity. The presence of chlorine atoms and the carbonyl group introduces polar characteristics, while the aromatic ring and methyl groups contribute to its nonpolar nature. This duality is key to predicting its solubility.
Theoretical Underpinnings of Solubility
The "Like Dissolves Like" Principle: A Qualitative Starting Point
The age-old axiom "like dissolves like" remains a powerful, albeit qualitative, tool for initial solvent screening.[3][4] This principle posits that substances with similar polarities are more likely to be soluble in one another.
Based on its structure, this compound can be expected to exhibit favorable solubility in solvents of intermediate polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl groups suggest some affinity for nonpolar solvents. However, the polar carbonyl and chloro- substituents may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carbonyl group of the target molecule, making them promising candidates for good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary interaction mechanism is hydrogen bonding. This compound has a hydrogen bond acceptor (the carbonyl oxygen) but no donor. This may result in moderate, but not exceptional, solubility.
-
Highly Polar Solvents (e.g., Water): Due to its significant nonpolar surface area, the compound is expected to have very low solubility in water.
Hansen Solubility Parameters: A Quantitative Predictive Framework
For a more quantitative prediction, we turn to Hansen Solubility Parameters (HSP).[5][6][7] HSP theory refines the "like dissolves like" concept by breaking down the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the HSP of a solute and a solvent, the more likely the solute is to dissolve.[5][6]
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or specialized software. For the purpose of this guide, we will focus on the practical application of this theory in solvent selection and provide a workflow for its use.
Caption: Hansen Solubility Space Concept.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and provides reliable, quantitative data.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Protocol Workflow
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. achemtek.com [achemtek.com]
- 3. chem.ws [chem.ws]
- 4. m.youtube.com [m.youtube.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Solubility parameters (HSP) [adscientis.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
chemical structure of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
An In-depth Technical Guide: 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 164165-77-9), a polysubstituted aromatic ketone of significant interest in synthetic chemistry. This document details the compound's core physicochemical properties, outlines a robust and mechanistically sound synthetic protocol via Friedel-Crafts acylation, and presents a thorough guide to its structural elucidation using modern spectroscopic techniques. Furthermore, it explores its current and potential applications as a pivotal intermediate in the development of agrochemicals, fluorescent dyes, and other high-value organic molecules.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound characterized by a heavily substituted benzene ring, making it a valuable and specific building block in multi-step organic syntheses.[1][4][5] Its molecular structure is key to its reactivity and utility.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 164165-77-9 | [1][4][5] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [4][6] |
| Molecular Weight | 217.09 g/mol | [3][4][5] |
| Physical Form | Solid; may appear as a white to light yellow low melting paste | [2][4][5] |
| Purity (Typical) | 95-97% | [1][4][5] |
| Solubility | Soluble in DMSO and other common organic solvents | [2] |
| SMILES | CC(=O)C1=C(Cl)C(C)=CC(Cl)=C1C | [1] |
| InChI Key | XWFCYZDVVZNOKA-UHFFFAOYSA-N | [4] |
Storage and Handling: The compound should be stored in a tightly sealed container in a dry, dark, and cool place, typically between 2-8°C, to ensure its stability.[4][5]
Synthesis and Mechanistic Rationale
The most logical and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene. This electrophilic aromatic substitution reaction is the cornerstone for synthesizing aryl ketones due to its high efficiency and predictable outcomes.[7][8]
Causality of Experimental Design
The choice of Friedel-Crafts acylation over its counterpart, alkylation, is deliberate and scientifically grounded. Acylation introduces an acyl group, which is electron-withdrawing and thus deactivates the aromatic ring product towards further substitution.[7][8] This prevents the common issue of poly-substitution seen in Friedel-Crafts alkylation.[8][9] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that often plague alkylation reactions, ensuring the formation of a single, desired constitutional isomer.[8]
The selection of aluminum trichloride (AlCl₃) as the Lewis acid catalyst is based on its high efficacy in polarizing the acylating agent (acetyl chloride) to generate the highly electrophilic acylium ion, which is necessary to overcome the activation energy of attacking the stable aromatic ring.[10][11]
Reaction Mechanism Diagram
Caption: Mechanism of Friedel-Crafts acylation for synthesis.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
1,4-Dichloro-2,5-dimethylbenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice, distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add 1,4-dichloro-2,5-dimethylbenzene and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum trichloride to the stirred solution in portions. Rationale: This exothermic step must be controlled to prevent side reactions.
-
Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and separates the catalyst from the product.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure product.
-
Spectroscopic Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural fingerprint. While specific experimental data for this compound is not publicly cataloged, its spectral characteristics can be accurately predicted based on the known effects of its functional groups.[12]
Workflow for Structural Confirmation
Caption: Logical workflow for spectroscopic structural confirmation.
A. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature for this compound would be the strong carbonyl (C=O) stretch.[13]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100-3000 | C-H Aromatic Stretch | Medium | Presence of the benzene ring. |
| ~2950-2850 | C-H Aliphatic Stretch | Medium | Corresponds to the three methyl groups. |
| ~1690 | C=O Carbonyl Stretch | Strong | The ketone carbonyl is conjugated with the aromatic ring, lowering its frequency from the typical ~1715 cm⁻¹.[13][14] |
| ~1600, ~1475 | C=C Aromatic Ring Stretch | Medium-Strong | Characteristic absorptions for the benzene ring itself. |
| ~800-600 | C-Cl Stretch | Strong | Presence of chloro-substituents on the aromatic ring. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments and their connectivity.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COCH₃ | ~2.5 - 2.6 | Singlet | 3H | Acetyl protons adjacent to a carbonyl group. |
| Ring -CH₃ (C3) | ~2.3 - 2.4 | Singlet | 3H | Methyl group on the aromatic ring. |
| Ring -CH₃ (C6) | ~2.3 - 2.4 | Singlet | 3H | Methyl group on the aromatic ring. |
| Aromatic H (C4) | ~7.0 - 7.2 | Singlet | 1H | The sole aromatic proton, appearing as a singlet due to no adjacent protons. |
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OCH₃ | ~195 - 205 | Carbonyl carbon of an aromatic ketone.[13][14] |
| Aromatic Carbons | ~125 - 140 | Six distinct signals for the substituted aromatic ring carbons. |
| -COC H₃ | ~25 - 30 | Acetyl methyl carbon. |
| Ring -C H₃ | ~15 - 25 | Methyl carbons attached to the aromatic ring. |
C. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected pattern would be at m/z 216 (M⁺, for ²x³⁵Cl), 218 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 220 (M+4, for ²x³⁷Cl) with an approximate ratio of 9:6:1.
-
Key Fragmentation: A prominent fragmentation pathway would be the α-cleavage, resulting in the loss of the methyl group (•CH₃, M-15) or the entire acetyl group (•COCH₃, M-43).[14]
Applications in Research and Development
This compound is not an end-product but a crucial intermediate. Its highly substituted nature provides a scaffold for building complex molecules with specific steric and electronic properties.
-
Agrochemicals: It serves as a key building block in the synthesis of some sulfonylurea herbicides.[3] The specific substitution pattern on the phenyl ring is crucial for the molecule's ability to bind to and inhibit target enzymes in weeds, providing selectivity and efficacy.[3]
-
Fluorescent Dyes: The compound is used in the synthesis of specialized fluorescent dyes.[2] The dichlorodimethylphenyl group can be used to tune the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the final dye molecule.
-
Pharmaceutical and Materials Science Research: As a substituted acetophenone, it is a versatile precursor in pharmaceutical research and materials science.[1][15] The ketone functional group is readily modified through reactions like reductions, condensations, and oxidations, allowing for the creation of diverse molecular libraries for screening and development.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can be an irritant.[4]
Table 5: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302 | Harmful if swallowed.[4] |
| H315 | Causes skin irritation.[4][16] | |
| H319 | Causes serious eye irritation.[4][16] | |
| H335 | May cause respiratory irritation.[4][16] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[17][18]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[17]
-
Respiratory Protection: Use only in a well-ventilated area. If dust or vapors are generated, use a full-face respirator with an appropriate particle filter.[16][18]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[17]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][17]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[17]
References
-
PubMed. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. [Link]
-
Organic Syntheses. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]
-
Taylor & Francis Online. Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. [Link]
-
WisdomLib. Substituted acetophenone: Significance and symbolism. [Link]
-
ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes. [Link]
-
MySkinRecipes. 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one. [Link]
-
Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]
-
Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. [Link]
-
SAFETY DATA SHEET. According to 1907/2006/EC, Article 31, Latest Amendment. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
-
Chem-Tools. This compound. [Link]
-
PubMed Central. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link]
-
PubChem. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
-
YouTube. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
NIST WebBook. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
-
PubChem. Ethanone, 1-(2,5-dichlorophenyl)-. [Link]
-
PubChem. 1-(4-Chloro-2,5-dimethylphenyl)ethanone. [Link]
- Google Patents. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
-
PubChem. 2',6'-Dimethylacetophenone. [Link]
-
NIST WebBook. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
-
SpectraBase. ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)- - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. adipogen.com [adipogen.com]
- 3. 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one [myskinrecipes.com]
- 4. This compound | 164165-77-9 [sigmaaldrich.com]
- 5. achemtek.com [achemtek.com]
- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
An In-depth Technical Guide to the Safe Handling and Application of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
This document provides a comprehensive technical overview of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS No. 164165-77-9), designed for researchers, chemists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with practical, field-tested protocols and scientific rationale to ensure its safe and effective use in a research and development setting.
Core Chemical Profile and Physicochemical Characteristics
This compound is a halogenated aromatic ketone. Its structure, featuring a substituted benzene ring, is a common motif in the synthesis of more complex molecules. Understanding its fundamental properties is the first step in establishing a robust safety protocol. The presence of chlorine atoms and the ketone functional group dictates its reactivity and toxicological profile.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 164165-77-9 | [1][2] |
| Synonyms | 1-(2,5-dichloro-3,6-dimethylphenyl)ethan-1-one | [1] |
| Molecular Formula | C10H10Cl2O | [1][2][3] |
| Molecular Weight | 217.09 g/mol | [1][3] |
| Physical Form | Solid; may appear as a white to light yellow low melting paste.[1][4] | N/A |
| Purity | Typically available in ≥95% or ≥97% purity.[1][2] | N/A |
| Solubility | Soluble in DMSO.[4] | N/A |
| Storage | Recommended at 2-8°C, sealed in a dry, dark place.[1][2] | N/A |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) and presents moderate health risks that require careful management.[5][6] The primary hazards are related to irritation and acute toxicity upon ingestion.
GHS Pictogram:
⚠️
Signal Word: Warning
Hazard Statements:
| Code | Statement | Interpretation and Scientific Rationale |
| H302 | Harmful if swallowed. | The compound can cause adverse effects following ingestion. Aromatic ketones can interfere with metabolic processes, and while specific LD50 data for this compound is not readily available, this classification suggests a moderate level of acute oral toxicity.[7] |
| H315 | Causes skin irritation. | As with many chlorinated organic compounds, prolonged contact can defat the skin and cause irritation. The chemical structure allows it to penetrate the outer skin layers, leading to a localized inflammatory response. |
| H319 | Causes serious eye irritation. | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. The particulate nature of the solid or vapors can be abrasive and chemically irritating. |
| H335 | May cause respiratory irritation. | Inhalation of the dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
Comprehensive Protocols for Safe Laboratory Handling
A self-validating safety system relies on the integration of engineering controls, personal protective equipment (PPE), and meticulous handling procedures. The following protocols are designed to minimize exposure and mitigate the risks identified above.
Engineering Controls: The Primary Barrier
Causality: The potential for respiratory irritation (H335) and the unknown long-term inhalation effects necessitate that this compound be handled exclusively within a certified chemical fume hood. This prevents the accumulation of airborne dust or vapors in the laboratory environment.
-
Protocol:
-
Ensure the fume hood has a face velocity between 80-120 feet per minute.
-
Conduct all manipulations, including weighing, transferring, and preparing solutions, at least 6 inches inside the sash.
-
Keep the sash at the lowest practical height during work.
-
Personal Protective Equipment (PPE): The Last Line of Defense
Causality: PPE is selected to guard against the specific hazards of skin and eye irritation (H315, H319).
-
Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]
-
Skin Protection:
-
Wear a flame-resistant lab coat.
-
Use nitrile gloves. Double-gloving is recommended for extended procedures.
-
Crucial Insight: Do not assume all gloves offer equal protection. Check the manufacturer's breakthrough time data for chlorinated solvents or similar aromatic compounds. Discard and replace gloves immediately if contamination is suspected.
-
-
Respiratory Protection: Not typically required when using a fume hood. For emergency situations or spill cleanup where airborne concentrations may be high, a full-face respirator with appropriate cartridges should be used.[8][9]
Workflow for Safe Handling and Use
The following diagram outlines the standard workflow for handling this compound, from retrieval to use.
Caption: Standard Operating Procedure for Handling the Compound.
Storage and Stability
Causality: Improper storage can lead to degradation of the compound. As a chlorinated substance, it has the potential to slowly hydrolyze in the presence of moisture, possibly forming acidic byproducts which could corrode containers or catalyze unwanted side reactions.[10]
-
Storage Conditions: Keep the container tightly sealed and store in a designated cold, dry, and dark area, such as a refrigerator rated for chemical storage, between 2-8°C.[1][2]
-
Incompatible Materials:
-
Container Material: Store in the original manufacturer's container or a chemically resistant equivalent (e.g., glass or appropriate coated metal). Carbon steel is generally suitable for bulk storage of chlorinated solvents, but for high-purity applications, stainless steel or glass is preferred.[10][12]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13] |
Accidental Release Measures
The following decision tree provides a logical workflow for responding to a laboratory spill.
Caption: Logical Flow for Laboratory Spill Response.
Application in Chemical Synthesis
This compound serves as a valuable building block and intermediate in organic synthesis.[4][14] Its documented applications include being a reagent for the synthesis of fluorescent dyes, such as chlorofluoresceincarboxylic acids.[4] The dichloro-dimethylphenyl moiety provides a sterically hindered and electronically modified aromatic core that can be further functionalized, making it a point of interest for creating novel compounds in pharmaceutical and materials science research.[2][14]
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Protocol:
-
Collect waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.
-
Label the container as "Hazardous Waste - Chlorinated Organic Solid."
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
References
-
This compound , Chem-Tools. [Link]
-
Ethanone, 1-(2,5-dimethylphenyl)- , PubChem. [Link]
-
acetone, 67-64-1 , The Good Scents Company. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents , Eurochlor. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents , Eurochlor. [Link]
-
GHS Classification (Rev.11, 2025) Summary , PubChem. [Link]
-
Chemical Hazard Classification (GHS) , University of Illinois Division of Research Safety. [Link]
-
GHS Classification Criteria for Acute Toxicity , ChemSafetyPro.COM. [Link]
Sources
- 1. achemtek.com [achemtek.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. adipogen.com [adipogen.com]
- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. fishersci.com [fishersci.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. fishersci.com [fishersci.com]
- 14. chem-tools.com [chem-tools.com]
Substituted Acetophenones: A Versatile Scaffold in Modern Scientific Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Substituted acetophenones, aromatic ketones characterized by a phenyl ring attached to an acetyl group, represent a cornerstone class of compounds in contemporary research. Their structural simplicity belies a remarkable chemical versatility, stemming from the reactive carbonyl group and the modifiable aromatic ring. This dual functionality allows them to serve as invaluable starting materials and key intermediates in a multitude of synthetic pathways. This guide provides an in-depth exploration of the applications of substituted acetophenones, moving beyond simple enumeration to explain the chemical principles and strategic choices that underpin their use. We will traverse their pivotal role in the synthesis of pharmacologically active heterocycles, their utility as foundational building blocks in diversity-oriented synthesis, and their emerging applications in materials science as corrosion inhibitors and polymer precursors. This document is designed to be a practical resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in leveraging the full potential of this remarkable chemical scaffold.
The Chemical Foundation: Why Substituted Acetophenones are Indispensable
Acetophenone, the parent compound, is the simplest aromatic ketone.[1] Its derivatives, substituted acetophenones, are defined by the addition of one or more functional groups to the phenyl ring.[2] This substitution is not merely a structural alteration; it is the key to tuning the molecule's electronic properties, reactivity, and ultimately, its function.
The power of substituted acetophenones lies in two primary reactive sites:
-
The Acetyl Group: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, making it a cornerstone for carbon-carbon bond formation, most notably in condensation reactions.[1][3] The carbonyl group itself can undergo nucleophilic attack, reduction to an alcohol, or conversion to other functional groups.[4]
-
The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (e.g., nitro, halogen, alkyl groups). The nature and position of these substituents profoundly influence the reactivity of the acetyl group and can impart specific biological or material properties.[5]
This inherent reactivity makes substituted acetophenones ideal synthons for constructing complex molecular architectures, from life-saving pharmaceuticals to advanced polymers.[1][3]
Applications in Medicinal Chemistry: Scaffolds for Bioactive Agents
Substituted acetophenones are prolific precursors in drug discovery, serving as the starting point for a vast number of compounds with diverse pharmacological activities.[1][6][7]
The Gateway to Chalcones: Precursors to Flavonoids and Beyond
Perhaps the most significant application of substituted acetophenones in medicinal chemistry is in the synthesis of chalcones . Chalcones are 1,3-diaryl-2-propen-1-one compounds that form the central core of the flavonoid family of natural products.[8][9] They exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[8][10]
The primary synthetic route to chalcones is the Claisen-Schmidt condensation , an aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[8][9] The reaction can be catalyzed by either an acid or a base. The base-catalyzed pathway is generally preferred for its efficiency and milder conditions.
The reaction proceeds in three main steps:
-
Enolate Formation: A base (e.g., NaOH, KOH) abstracts an α-proton from the acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol, water) to form a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone—the chalcone.
This protocol describes a general, robust method for synthesizing chalcones via Claisen-Schmidt condensation.[8][11]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 eq)
-
Ethanol (or Methanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
Catalyst Preparation: Separately, prepare a solution of NaOH or KOH in ethanol.
-
Reaction Initiation: Cool the flask containing the aldehyde and ketone solution in an ice bath. Slowly add the basic catalyst solution dropwise to the reaction mixture while maintaining vigorous stirring.
-
Reaction Monitoring: A color change and/or the formation of a precipitate often indicates reaction progress. Allow the mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water. Acidify with dilute HCl to precipitate the crude chalcone product.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.
Building Blocks for Heterocycles and Bioactive Molecules
Beyond chalcones, substituted acetophenones are foundational to the synthesis of numerous other heterocyclic systems of medicinal importance.
-
Pyrrolo[2,3-d]pyrimidines: These purine analogs are crucial in anticancer and antimicrobial therapies. Substituted acetophenones react with 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine to form hydrazone derivatives, which have shown significant antibacterial activity.[12] The electronic nature of the substituent on the acetophenone ring directly influences the reaction yield and the biological efficacy of the final product.[12]
-
Flavones and Quinolones: Amino-substituted acetophenones are key starting materials for creating analogs of natural products like flavones and quinolones, which are studied for their anticancer properties.[13][14]
-
Monoamine Oxidase B (MAO-B) Inhibitors: Specifically designed acetophenone derivatives have been synthesized and identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's.[15] Compounds with halogen-substituted benzyloxy groups at the C3 and C4 positions of the acetophenone ring have shown IC50 values in the nanomolar range, demonstrating their potential as therapeutic leads.[15]
Table 1: Selected Pharmacological Activities of Substituted Acetophenone Derivatives
| Derivative Class | Target/Application | Key Structural Features | Reference |
| Chalcones | Anticancer, Anti-inflammatory | α,β-Unsaturated ketone linker | [8][10] |
| Pyrrolo[2,3-d]pyrimidine Hydrazones | Antibacterial | Hydrazone linkage, electron-withdrawing groups | [12] |
| Benzyloxy Acetophenones | MAO-B Inhibition (Neuroprotection) | Halogen-substituted benzyloxy groups | [15] |
| Hydroxy Acetophenones (e.g., Paeonol) | Anti-inflammatory | Hydroxy and methoxy substitutions | [1] |
Applications in Synthesis and Materials Science
The utility of substituted acetophenones extends beyond medicine into the broader fields of organic synthesis and materials science.
A Platform for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy to create libraries of structurally diverse small molecules from a common starting material. Amino-substituted acetophenones are excellent platforms for DOS.[13][14] A single, easily prepared amino acetophenone can be subjected to various reaction pathways to rapidly generate a wide range of natural product analogs, including flavones, coumarins, and chalcones, for high-throughput screening in drug discovery.[13]
Corrosion Inhibitors for Metal Protection
Substituted acetophenones have emerged as effective and environmentally friendly corrosion inhibitors, particularly for steel and magnesium alloys.[16][17] Their mechanism of action involves the adsorption of the molecule onto the metal surface. The aromatic ring and heteroatoms (like oxygen and nitrogen in substituents) act as adsorption centers, forming a protective film that isolates the metal from the corrosive medium.[18]
For instance, 2-hydroxy-4-methoxy-acetophenone (paeonol) effectively inhibits the corrosion of AZ91D magnesium alloy by chelating with magnesium ions to form a stable complex that reinforces the protective surface film.[16] The effectiveness of these inhibitors is highly dependent on the nature of the substituents on the acetophenone ring.
Table 2: Corrosion Inhibition Efficiency of Select Acetophenone Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| 2-hydroxy-4-methoxy-acetophenone | AZ91D Mg Alloy | 0.05 wt.% NaCl | ~90% (at 50 ppm) | [16] |
| 2'-hydroxy-acetophenone | AZ91D Mg Alloy | ASTM D1384-87 Water | >80% (at 50 ppm) | [17] |
| Mannich Base Derivatives | N80 Steel | 15% HCl | >98% | [18] |
| Various Chalcones & Isoxazoles | Steel-3 | Brine-Kerosene | >90% | [19] |
Precursors in Polymer and Photochemistry
The reactivity of acetophenones also lends itself to applications in polymer chemistry. They can be used to synthesize enol ester polymers, which can then be converted into poly(phenylacetylenes), a class of conductive polymers with potential applications in electronics.[20] Furthermore, substituted acetophenones are frequently used as model compounds in photochemistry to study fundamental processes like photoenolization and the reactivity of triplet excited states, which are crucial for developing photoresists and other light-sensitive materials.[21][22][23]
Conclusion
Substituted acetophenones are far more than simple chemical intermediates; they are enabling scaffolds that bridge fundamental organic synthesis with applied sciences. Their value is rooted in a synthetically accessible structure that offers tunable reactivity and functionality. For the medicinal chemist, they are the starting point for potent bioactive agents like chalcones and novel enzyme inhibitors.[8][15] For the synthetic chemist, they provide a robust platform for building molecular complexity and diversity.[13][14] For the materials scientist, they offer an effective and green solution for challenges like metal corrosion.[16] As research continues to demand more sophisticated and tailored molecules, the strategic application of substituted acetophenones will undoubtedly remain a critical tool in the scientist's arsenal, driving innovation from drug discovery to materials engineering.
References
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available from: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH National Library of Medicine. Available from: [Link]
-
Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. ResearchGate. Available from: [Link]
-
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
-
Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Oriental Journal of Chemistry. Available from: [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available from: [Link]
-
Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available from: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available from: [Link]
-
Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Science Publishing. Available from: [Link]
-
Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]
-
The Versatility of Acetophenone Derivatives as Building Blocks in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. SpringerLink. Available from: [Link]
-
Substituted acetophenones. Importance of activation energies in mixed state models of photoreactivity. Journal of the American Chemical Society. Available from: [Link]
-
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry. Available from: [Link]
-
Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm (RSC Publishing). Available from: [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. ResearchGate. Available from: [Link]
-
Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. Journal of the American Chemical Society. Available from: [Link]
-
Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available from: [Link]
-
Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. ResearchGate. Available from: [Link]
-
Substituted acetophenone: Significance and symbolism. Wisdom Library. Available from: [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available from: [Link]
-
Some acetophenone derivatives as corrosion inhibitors. CyberLeninka. Available from: [Link]
-
Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI. Available from: [Link]
-
2-Hydroxy-4-methoxy-acetophenone as an environment-friendly corrosion inhibitor for AZ91D magnesium alloy. ResearchGate. Available from: [Link]
-
pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing. Available from: [Link]
-
The corrosion inhibition behaviors of 2′-hydroxy-acetophenone for AZ91D magnesium alloy. ResearchGate. Available from: [Link]
-
SOME ACETOPHENONE DERIVATIVES AS CORROSION INHIBITORS. ResearchGate. Available from: [Link]
-
Syntheses of acetophenone enol ester polymers and their conversion to poly(phenylacetylenes). ACS Publications. Available from: [Link]
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
The Strategic Role of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone in the Synthesis of Advanced Fluorescent Dyes: A Technical Guide
Abstract
This technical guide delineates the pivotal role of 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone as a sophisticated precursor in the synthesis of advanced fluorescent dyes, particularly those belonging to the xanthene class. While not a direct chromophoric component, its unique substitution pattern offers a strategic entry point for the construction of highly substituted resorcinol intermediates, which are fundamental building blocks for tailored fluorescent molecules. This document provides an in-depth analysis of the proposed synthetic pathway, the causality behind the experimental choices, and detailed, self-validating protocols for the key transformations involved.
Introduction: The Unseen Architect in Dye Chemistry
The quest for novel fluorophores with enhanced photostability, tailored emission spectra, and high quantum yields is a perpetual endeavor in materials science and biomedical research. The strategic selection of starting materials is paramount in achieving these desired properties. This compound emerges as a valuable, albeit indirect, contributor to this field. Its utility lies not in its inherent color, but in its potential to be transformed into a highly functionalized aromatic core, amenable to the construction of complex dye architectures. This guide will illuminate the proposed, chemically sound pathway from this acetophenone derivative to a functional xanthene dye, providing researchers with the foundational knowledge to leverage this versatile building block.
Physicochemical Properties of the Core Compound
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 164165-77-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [1][2] |
| Molecular Weight | 217.09 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1][3] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [1][2] |
The Synthetic Blueprint: From Acetophenone to Xanthene Dye
The overarching strategy involves a multi-step synthesis culminating in a highly substituted xanthene dye. The journey begins with the conversion of the acetophenone to a phenol, followed by the introduction of a second hydroxyl group to form a resorcinol derivative. This key intermediate is then condensed with a suitable phthalic anhydride to yield the final fluorescent scaffold.
Caption: Proposed synthetic pathway from the starting acetophenone to a xanthene dye.
Key Transformations: Protocols and Mechanistic Insights
Step 1: Baeyer-Villiger Oxidation - The Gateway Reaction
The Baeyer-Villiger oxidation is a cornerstone of this synthetic strategy, enabling the conversion of the ketone functionality of the acetophenone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring.
Mechanistic Rationale: The migratory aptitude in the Baeyer-Villiger oxidation generally favors the group that can better stabilize a positive charge. For aryl ketones, the aryl group typically migrates in preference to the methyl group, leading to the formation of a phenyl ester. This regioselectivity is crucial for the successful transformation to the desired phenolic intermediate.
Experimental Protocol (General Procedure):
-
Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: To the stirred solution, add 1.1 to 1.5 equivalents of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C (ice bath). The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess peroxide.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,5-dichloro-3,6-dimethylphenyl acetate can be purified by column chromatography on silica gel.
Step 2: Ester Hydrolysis - Unveiling the Phenol
The subsequent step involves the hydrolysis of the newly formed ester to yield the corresponding phenol. This is a standard and high-yielding transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified 2,5-dichloro-3,6-dimethylphenyl acetate in a mixture of methanol or ethanol and a 10-20% aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux for 1-3 hours.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., 2M HCl) until the pH is acidic.
-
Isolation: The phenolic product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,5-dichloro-3,6-dimethylphenol. Further purification can be achieved by recrystallization or column chromatography.
Step 3: Directed Hydroxylation - Formation of the Resorcinol Core
The introduction of a second hydroxyl group onto the phenolic ring to create the resorcinol structure is a critical and often challenging step. The directing effects of the existing substituents will influence the position of the new hydroxyl group.
Experimental Protocol (Generalized):
-
Reaction Conditions: A common method for the hydroxylation of phenols is the Elbs persulfate oxidation. Dissolve the 2,5-dichloro-3,6-dimethylphenol in an aqueous solution of a base (e.g., sodium hydroxide).
-
Oxidant Addition: Cool the solution in an ice bath and add a solution of potassium persulfate (K₂S₂O₈) dropwise with vigorous stirring.
-
Reaction and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. The resulting sulfate ester is then hydrolyzed by heating with an acid.
-
Purification: The desired resorcinol derivative can be isolated and purified using standard techniques such as extraction and chromatography.
Step 4: Condensation - Building the Xanthene Scaffold
The final step in the synthesis of the fluorescent dye is the condensation of the substituted resorcinol derivative with a phthalic anhydride. This acid-catalyzed reaction is a classic method for preparing fluorescein and rhodamine-type dyes.
Caption: Workflow for the condensation reaction to form the xanthene dye.
Experimental Protocol (General Procedure):
-
Reactant Mixture: In a reaction vessel, combine 2 equivalents of the synthesized resorcinol derivative with 1 equivalent of a suitable phthalic anhydride (e.g., phthalic anhydride, trimellitic anhydride).
-
Catalyst and Heating: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous zinc chloride. Heat the mixture to a temperature typically ranging from 180-220°C for several hours.
-
Reaction Monitoring: The reaction mixture will become highly colored and viscous. The progress can be monitored by observing the color change and by taking small aliquots for analysis (e.g., by dissolving in a basic solution and checking the fluorescence).
-
Work-up and Purification: After cooling, the solidified reaction mass is typically dissolved in a basic aqueous solution (e.g., NaOH solution) and then precipitated by the addition of acid. The crude dye can be purified by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound represents a strategic starting material for the synthesis of novel fluorescent dyes. The proposed synthetic pathway, centered around the Baeyer-Villiger oxidation, provides a logical and feasible route to highly substituted resorcinol intermediates, which are otherwise challenging to prepare. The chlorine and methyl substituents on the final dye scaffold are expected to influence the photophysical properties, potentially leading to dyes with enhanced photostability and altered emission wavelengths. This technical guide provides a solid foundation for researchers to explore the utility of this versatile building block in the development of next-generation fluorescent probes.
References
- Abd El-Aal, R. M., & Koraiem, A. I. (2002). Synthesis and application of some new azo-disperse dyes based on dehydroacetic acid for dyeing of polyester fabrics. Pigment & Resin Technology, 31(4), 226-231.
- Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, G. G. (2018). Synthesis, characterization, and antimicrobial activity of some novel azo disperse dyes derived from 2-amino-4-(4-bromophenyl)-6-methylpyrimidine. Journal of Chemistry, 2018, 1-7.
-
Chemlink. (n.d.). This compound. Retrieved from [Link]
- El-Sayed, R., & El-Sawy, A. A. (2017). Synthesis and characterization of new disperse dyes based on 2-amino-5-nitrothiazole and their application on polyester fabrics. Journal of Taibah University for Science, 11(6), 1108-1116.
- Gao, Y., et al. (2019). A novel near-infrared fluorescent probe for the selective detection of cysteine and its application in living cells. Dyes and Pigments, 162, 84-90.
- Hassan, M. A., & El-Apasery, M. A. (2016). Synthesis and dyeing performance of novel bistriazolyl monoazo disperse dyes on polyester fabrics. Journal of the Chinese Chemical Society, 63(1), 89-95.
- Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and dyeing assessment of novel acid azo dyes based on 2-hydroxy-4-methoxybenzophenone on wool and silk fabrics. Journal of the Serbian Chemical Society, 77(10), 1361-1372.
- Waghmode, S. B., et al. (2013). Synthesis and application of new azo disperse dyes based on 2-amino-4-phenyl-5-thiazolecarbonitrile. International Journal of ChemTech Research, 5(1), 164-171.
Sources
A Technical Guide to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: A Key Intermediate in Herbicide Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of a Halogenated Ketone
In the intricate landscape of modern agrochemical synthesis, the strategic design and utilization of key intermediates are paramount to the development of effective and selective herbicides. 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone, a substituted aromatic ketone, represents a significant building block, primarily recognized for its role as a precursor in the synthesis of quinoline-based herbicides. Its heavily substituted phenyl ring, featuring both chlorine atoms and methyl groups, provides a unique electronic and steric profile that is instrumental in constructing the final herbicidal scaffold. This guide offers an in-depth exploration of the synthesis, properties, and application of this pivotal intermediate, with a particular focus on its journey towards the production of the widely used herbicide, quinclorac. While its primary application lies within the agrochemical sector, its potential as a precursor in other areas of chemical synthesis, such as fluorescent dyes, is also emerging[1].
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective handling in a research and development setting.
| Property | Value | Source |
| CAS Number | 164165-77-9 | [2] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [2] |
| Molecular Weight | 217.09 g/mol | [2] |
| Physical Form | Solid | [2] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions, at 2-8°C | [2] |
Safety Information:
This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Friedel-Crafts Approach
The most logical and widely employed method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. In this case, the likely starting material is 1,4-dichloro-2,5-dimethylbenzene, which is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Representative Experimental Protocol:
Materials:
-
1,4-Dichloro-2,5-dimethylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 20-30 minutes at 0°C to facilitate the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: Dissolve 1,4-dichloro-2,5-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
The Role of this compound as a Herbicide Intermediate for Quinclorac
The primary significance of this compound lies in its utility as a key intermediate in the synthesis of the herbicide quinclorac (3,7-dichloro-8-quinolinecarboxylic acid). While the direct conversion of the title compound to quinclorac is not explicitly detailed in readily available literature, a plausible synthetic pathway would involve a cyclization reaction to form the quinoline core, followed by oxidation of the acetyl group to a carboxylic acid.
Known synthetic routes to quinclorac often start from different precursors and involve multiple steps, including condensation, chlorination, and oxidation reactions. The incorporation of this compound would offer a convergent approach to the highly substituted quinoline core structure.
Mechanism of Action of Quinclorac: A Multi-faceted Herbicide
Quinclorac is a selective herbicide primarily used for the control of grass weeds in rice and other crops. Its mechanism of action is complex and thought to involve multiple biochemical pathways, making it a subject of ongoing research.
1. Synthetic Auxin Activity: Quinclorac is classified as a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to an overload of hormonal signals in susceptible plants. This results in uncontrolled and disorganized cell growth, ultimately leading to the death of the plant.
2. Inhibition of Cell Wall Biosynthesis: In sensitive grass species, quinclorac has been shown to inhibit the biosynthesis of the cell wall. This disruption of cell wall formation is a rapid response to the herbicide and is considered a primary mode of action in these species.
3. Induction of Ethylene and Cyanide Production: In some grass species, quinclorac treatment leads to an accumulation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene. The subsequent overproduction of ethylene and the co-product, cyanide, to phytotoxic levels is another proposed mechanism for its herbicidal activity.
Spectroscopic Data of Structurally Related Compounds
1-(2,5-Dichlorophenyl)ethanone (for comparison):
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons of the acetyl group and a complex multiplet pattern for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon, signals for the methyl carbon, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Alternative Applications: Fluorescent Dyes
Beyond its established role in herbicide synthesis, this compound has been noted by commercial suppliers as a building block for the synthesis of fluorescent dyes[1]. The substituted phenyl ring could serve as a core scaffold for the construction of novel fluorophores. However, it is important to note that at the time of this writing, this application is not yet detailed in the peer-reviewed scientific literature. Further research and publication in this area would be necessary to fully validate and explore this potential application.
Conclusion
This compound stands as a crucial, albeit specialized, intermediate in the field of agrochemical synthesis. Its synthesis via Friedel-Crafts acylation, while not explicitly detailed for this specific molecule, can be reliably predicted based on well-established chemical principles. Its primary value lies in its role as a precursor to the multi-faceted herbicide quinclorac. For researchers and scientists in agrochemical development, a thorough understanding of the synthesis, properties, and the downstream applications of this intermediate is essential for the innovation of new and effective crop protection solutions. The potential for this compound to be utilized in other areas, such as materials science, underscores the importance of continued exploration into the applications of such uniquely substituted chemical building blocks.
References
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
This compound, a polysubstituted acetophenone derivative, serves as a critical building block in the synthesis of a variety of complex organic molecules. Its utility is particularly noted in the development of novel fluorescent dyes and as an intermediate in the synthesis of pharmacologically active compounds.[1][2] The precise arrangement of its chloro and methyl substituents on the phenyl ring offers a unique scaffold for further chemical modifications, making a comprehensive understanding of its synthesis crucial for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of the primary synthetic route to this valuable compound, focusing on the selection and rationale of the starting materials.
Core Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides an efficient means of introducing an acyl group onto an aromatic ring. The strategic selection of the starting materials is paramount to the success of this synthesis, dictating not only the final product but also the reaction's efficiency and purity profile.
Primary Starting Materials: A Deliberate Choice
The synthesis of this compound via Friedel-Crafts acylation fundamentally requires two key starting materials: the aromatic substrate and the acylating agent.
| Starting Material | Chemical Name | CAS Number | Role in Synthesis |
| Aromatic Substrate | 2,5-Dichloro-1,4-dimethylbenzene | 1124-05-6 | Provides the core phenyl ring with the desired chloro and methyl substitution pattern. |
| Acylating Agent | Acetyl Chloride | 75-36-5 | Source of the acetyl group (-COCH₃) that is introduced onto the aromatic ring. |
| Catalyst | Anhydrous Aluminum Chloride | 7446-70-0 | A Lewis acid that activates the acylating agent to generate the electrophilic acylium ion. |
The Causality Behind Experimental Choices
The selection of 2,5-dichloro-1,4-dimethylbenzene as the aromatic substrate is a logical consequence of the target molecule's structure. The chloro and methyl groups are already in their final positions, obviating the need for additional, and often complex, substitution or isomerization steps.
Acetyl chloride is the preferred acylating agent due to its high reactivity. In the presence of a strong Lewis acid catalyst such as anhydrous aluminum chloride, it readily forms the highly electrophilic acylium ion (CH₃CO⁺), which is the key reactive intermediate in the Friedel-Crafts acylation.[3] The use of anhydrous conditions is critical, as aluminum chloride reacts vigorously with water, which would deactivate the catalyst and inhibit the reaction.[4]
Reaction Mechanism: A Step-by-Step Elucidation
The Friedel-Crafts acylation of 2,5-dichloro-1,4-dimethylbenzene proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the 2,5-dichloro-1,4-dimethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring through resonance.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acetyl group. The electrons from the C-H bond then restore the aromatic π-system, yielding the final product, this compound, and regenerating the aluminum chloride catalyst.
Visualizing the Synthetic Pathway
Caption: Friedel-Crafts acylation workflow.
Experimental Protocol: A Self-Validating System
The following is a representative, detailed protocol for the synthesis of this compound. This procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,5-Dichloro-1,4-dimethylbenzene | 175.06 | (Specify mass) | (Calculate) | 1.0 |
| Acetyl Chloride | 78.50 | (Specify volume/mass) | (Calculate) | 1.0-1.2 |
| Anhydrous Aluminum Chloride | 133.34 | (Specify mass) | (Calculate) | 1.1-1.3 |
| Dichloromethane (anhydrous) | - | (Specify volume) | - | - |
| Concentrated Hydrochloric Acid | - | (Specify volume) | - | - |
| 5% Sodium Hydroxide Solution | - | (Specify volume) | - | - |
| Brine | - | (Specify volume) | - | - |
| Anhydrous Magnesium Sulfate | - | (Specify mass) | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice-water bath.[5]
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.0-1.2 equivalents) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Addition of Aromatic Substrate: After the complete addition of acetyl chloride, add a solution of 2,5-dichloro-1,4-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes. It is crucial to maintain the temperature below 10°C to control the exothermic reaction.[5]
-
Reaction Monitoring: Upon completion of the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium hydroxide solution (to remove any unreacted acetyl chloride and acidic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternative Synthetic Routes: A Brief Overview
While Friedel-Crafts acylation is the most common method, other synthetic strategies for polysubstituted acetophenones exist, though they are often more complex and less direct for this specific target molecule. These can include:
-
Oxidation of Ethylbenzene Derivatives: If a suitable ethyl-substituted precursor were available, oxidation could yield the desired acetophenone.
-
Organometallic Approaches: The use of organometallic reagents, such as Grignard or organolithium compounds, followed by reaction with an acetylating agent can be employed, but the preparation of the required organometallic intermediate can be challenging.
For the synthesis of this compound, the Friedel-Crafts acylation of 2,5-dichloro-1,4-dimethylbenzene remains the most practical and efficient method due to the commercial availability of the starting materials and the robustness of the reaction.
Conclusion: A Foundation for Innovation
A thorough understanding of the starting materials and the underlying reaction mechanism for the synthesis of this compound is essential for researchers and drug development professionals. The Friedel-Crafts acylation of 2,5-dichloro-1,4-dimethylbenzene provides a reliable and scalable route to this important synthetic intermediate. By carefully controlling the reaction conditions and employing a robust purification strategy, a high yield of the desired product can be obtained, paving the way for its use in the development of novel chemical entities with diverse applications.
References
-
Chem-Tools. This compound. [Link]
-
Organic Syntheses. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemguide. friedel-crafts acylation of benzene. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone, a valuable chemical intermediate in the development of various high-value products, including pharmaceuticals and fluorescent dyes.[1] The protocol details a robust and efficient method for the preparation of this aryl ketone via a Friedel-Crafts acylation reaction. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.
Introduction: The Significance of this compound
This compound, also known as 2,5-dichloro-3,6-dimethylacetophenone, is a substituted aromatic ketone. Aryl ketones are a critical class of organic compounds that serve as pivotal building blocks in medicinal chemistry and materials science.[2] The specific substitution pattern of this molecule, featuring both chloro and methyl groups on the phenyl ring, makes it a versatile precursor for the synthesis of more complex molecular architectures. Its applications include serving as an intermediate in the synthesis of fluorescent dyes, such as chlorofluorescein carboxylic acids.[1][3]
The synthesis of this target molecule is most effectively achieved through the Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene. This classic electrophilic aromatic substitution reaction provides a direct and reliable method for introducing an acetyl group onto the substituted benzene ring.[4]
Reaction Scheme and Mechanism
The synthesis proceeds via the Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene with acetyl chloride, catalyzed by anhydrous aluminum chloride.
Reaction:
Mechanism:
The Friedel-Crafts acylation mechanism involves the initial formation of a highly electrophilic acylium ion.[5] Anhydrous aluminum chloride, a potent Lewis acid, coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the carbon-chlorine bond to generate the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,4-dichloro-2,5-dimethylbenzene. The subsequent loss of a proton from the intermediate carbocation restores the aromaticity of the ring, yielding the final ketone product and regenerating the aluminum chloride catalyst.[6]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving anhydrous aluminum chloride and acetyl chloride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware to prevent hydrolysis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,4-Dichloro-2,5-dimethylbenzene | 175.05 | 17.5 g | 0.10 | Starting material |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 16.0 g | 0.12 | Catalyst, handle with care |
| Acetyl Chloride (CH₃COCl) | 78.50 | 8.6 mL (9.5 g) | 0.12 | Acylating agent, corrosive |
| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - | Anhydrous, reaction solvent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | For work-up |
| Crushed Ice | - | ~200 g | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~100 mL | - | For washing |
| Brine (saturated NaCl solution) | - | ~100 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (nitrogen or argon) supply
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Reaction Setup and Procedure
-
Reaction Setup: Assemble the dry three-necked flask with the condenser, dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.
-
Addition of Catalyst: Under a positive flow of inert gas, carefully add the anhydrous aluminum chloride (16.0 g, 0.12 mol) to the flask, followed by 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Preparation of Acetyl Chloride Solution: In a separate dry flask, prepare a solution of acetyl chloride (8.6 mL, 0.12 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Addition of Acetyl Chloride: Add the acetyl chloride solution dropwise to the cooled and stirred aluminum chloride suspension over a period of 30 minutes. The reaction is exothermic, so maintain the temperature at 0°C.
-
Preparation of Starting Material Solution: Dissolve 1,4-dichloro-2,5-dimethylbenzene (17.5 g, 0.10 mol) in 50 mL of anhydrous dichloromethane.
-
Addition of Starting Material: Add the solution of the starting material dropwise to the reaction mixture over 30 minutes, while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (approximately 40°C for dichloromethane) for 1-2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by either vacuum distillation or column chromatography on silica gel.
-
Vacuum Distillation: Distill the crude oil under reduced pressure to obtain the pure product.
-
Column Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.
Product Characterization
The final product, this compound, should be a white to light yellow low-melting solid or paste.[1] The structure and purity should be confirmed by spectroscopic methods.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show the following signals:
-
A singlet for the acetyl protons (-COCH₃) at approximately δ 2.5-2.6 ppm.
-
A singlet for the aromatic proton at approximately δ 7.2-7.4 ppm.
-
Two singlets for the two non-equivalent methyl groups on the aromatic ring, likely in the range of δ 2.3-2.5 ppm.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum should exhibit signals corresponding to all the carbon atoms in the molecule:
-
The carbonyl carbon (C=O) is expected in the range of δ 195-205 ppm.
-
Aromatic carbons will appear in the δ 120-150 ppm region.
-
The acetyl methyl carbon (-COCH₃) will be around δ 25-30 ppm.
-
The two aromatic methyl carbons will appear in the range of δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should show a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹.
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl Chloride: Corrosive, flammable, and reacts violently with water.[2][4][5][7][8] Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area or a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with care and wear appropriate PPE.
Conclusion
The Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene provides an effective and direct route for the synthesis of this compound. The protocol described herein, when performed with the appropriate safety precautions, offers a reliable method for obtaining this valuable chemical intermediate for further applications in research and development.
References
-
Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: Acetyl chloride. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
Sources
- 1. This compound | 164165-77-9 [sigmaaldrich.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. achemtek.com [achemtek.com]
- 6. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adipogen.com [adipogen.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Comprehensive Guide to the Friedel-Crafts Acylation of 1,4-Dichloro-2,5-dimethylbenzene
Introduction: Synthesis of Sterically Hindered Aromatic Ketones
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] This reaction is fundamental in synthetic organic chemistry for producing aromatic ketones, which are valuable precursors for pharmaceuticals, agrochemicals, and specialty polymers.[2][3] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction benefits from two key advantages: the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[4][5][6]
This application note provides a detailed protocol and in-depth analysis of the Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene with acetyl chloride. This specific substrate presents an interesting case due to the competing electronic effects of its substituents: two activating methyl groups and two deactivating chloro groups. The inherent symmetry of the starting material simplifies the regiochemical outcome, leading to a single desired product: 2,5-dichloro-3,6-dimethylacetophenone .
This guide is intended for researchers and drug development professionals, offering field-proven insights into the reaction mechanism, a robust experimental protocol, characterization methods, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Reaction Mechanism and Rationale
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The success of the reaction hinges on the generation of a potent electrophile, the acylium ion, which is strong enough to attack the electron-rich aromatic ring.
Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the acylating agent (acetyl chloride) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion, a powerful electrophile.[1][6][7]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The nucleophilic π-system of the 1,4-dichloro-2,5-dimethylbenzene ring attacks the electrophilic carbon of the acylium ion. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4]
Step 3: Rearomatization A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[8] This action restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst along with HCl as a byproduct.
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. Adjust quantities as needed, maintaining the stoichiometric ratios.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Comments |
| 1,4-Dichloro-2,5-dimethylbenzene | C₈H₈Cl₂ | 175.06 | 1.75 g | 10.0 | Substrate |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.60 g | 12.0 | Catalyst (1.2 equiv), highly hygroscopic |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.86 mL (0.95 g) | 12.0 | Acylating Agent (1.2 equiv), corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - | Anhydrous solvent |
| Concentrated HCl | HCl | 36.46 | ~15 mL | - | For work-up |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~40 mL | - | For neutralization wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~20 mL | - | For final wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~2 g | - | Drying agent |
| Ice | H₂O | 18.02 | ~50 g | - | For quenching |
Equipment:
-
100 mL round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Nitrogen or Argon gas inlet
-
Addition funnel (oven-dried)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood, avoiding any contact with moisture.[9]
-
Acetyl Chloride: Corrosive and a lachrymator. Reacts with water and alcohols. Always handle in a fume hood.[9]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
The reaction is exothermic , especially during the addition of acetyl chloride. Maintain strict temperature control.
Step-by-Step Procedure
-
Reaction Setup:
-
Place the oven-dried 100 mL round-bottom flask, equipped with a magnetic stir bar, under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 1,4-dichloro-2,5-dimethylbenzene (1.75 g) and anhydrous dichloromethane (20 mL). Stir until the substrate is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Catalyst Addition:
-
While stirring at 0 °C, carefully and portion-wise add the anhydrous aluminum chloride (1.60 g) to the flask. Causality Note: Adding AlCl₃ to the cooled solution before the acetyl chloride allows for complexation with the solvent and substrate, helping to moderate the subsequent exothermic reaction.
-
-
Acylating Agent Addition:
-
In a separate dry vial, prepare a solution of acetyl chloride (0.86 mL) in anhydrous dichloromethane (10 mL).
-
Transfer this solution to a dry addition funnel.
-
Add the acetyl chloride solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Causality Note: Slow, controlled addition is critical to manage the exothermicity and prevent side reactions.[9]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the mixture warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Prepare a beaker containing ~50 g of crushed ice and 15 mL of concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Causality Note: This step quenches the reaction by hydrolyzing the excess AlCl₃ and breaking up the aluminum-ketone complex. The acid helps to keep aluminum salts dissolved in the aqueous phase.[9]
-
Transfer the entire mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with an additional portion of DCM (20 mL).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
20 mL of deionized water.
-
2 x 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid; watch for gas evolution).
-
20 mL of brine (to aid in phase separation and remove bulk water).
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
-
Final Product Isolation:
-
The crude product will be a solid or semi-solid. Purify via recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 2,5-dichloro-3,6-dimethylacetophenone as a crystalline solid.
-
Caption: Experimental workflow for synthesis.
Product Characterization
The expected product is 2,5-dichloro-3,6-dimethylacetophenone . While a full experimental dataset is not available in the literature, the following table summarizes the expected characteristics based on its structure and data from analogous compounds.[10][11]
| Analysis | Expected Characteristics |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (CDCl₃) | δ ~2.5-2.6 ppm (s, 3H, -COCH₃); δ ~2.3-2.4 ppm (s, 6H, 2 x Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 ppm (C=O); δ ~130-140 ppm (aromatic C-Cl, C-CH₃, C-COCH₃); δ ~30 ppm (-COCH₃); δ ~20 ppm (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~1680-1695 cm⁻¹ (strong, C=O stretch); ~2900-3000 cm⁻¹ (C-H stretch); ~1000-1200 cm⁻¹ (C-Cl stretch) |
| Mass Spec (EI) | Expected M⁺ peak corresponding to C₁₀H₁₀Cl₂O, with characteristic isotopic pattern for two chlorine atoms. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. AlCl₃ was deactivated by moisture. 2. Inactive AlCl₃ catalyst (old stock). | 1. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous grade solvent. 2. Use freshly opened or properly stored anhydrous AlCl₃. |
| Reaction Stalled | Insufficient catalyst or reaction time/temperature. | Add a small additional portion of AlCl₃. If ineffective, allow the reaction to stir longer or warm gently (e.g., to 40 °C), monitoring by TLC. |
| Formation of Dark Tar | Reaction temperature was too high, leading to side reactions/polymerization. | Maintain strict temperature control (0-5 °C) during the addition of acetyl chloride. Ensure efficient stirring. |
| Difficult Emulsion during Work-up | Formation of aluminum hydroxides at the interface. | Add more dilute HCl to the separatory funnel to ensure the aqueous layer is strongly acidic. Add brine to increase the ionic strength of the aqueous phase. |
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
-
PubChem. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone. [Link]
- Google Patents. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.
-
Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. [Link]
-
Google Patents. EP 1 020 426 B9. [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
-
ResearchGate. Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction. [Link]
-
ERIC. Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. [Link]
-
SpectraBase. 2,6-Dimethylacetophenone. [Link]
-
Semantic Scholar. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction. [Link]
-
PubChem. 2,5-Dichlorohex-3-ene. [Link]
-
Speciality Chemicals Magazine. The Chemistry of Antifungals: Leveraging 2,4-Dichloroacetophenone. [Link]
-
Speciality Chemicals Magazine. Exploring the Chemical Properties and Synthesis of 2,4'-Dichloroacetophenone. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. 2',5'-DIMETHYLACETOPHENONE | 2142-73-6 [chemicalbook.com]
Synthesis of Substituted Acetophenones: A Detailed Guide to Core Methodologies
Abstract
Substituted acetophenones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their synthesis is a frequent undertaking in research and development laboratories. This comprehensive guide provides an in-depth exploration of the most reliable and versatile methods for the synthesis of substituted acetophenones. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings and rationale behind key experimental choices, empowering researchers to not only replicate but also adapt these protocols for their specific needs. We will delve into the intricacies of the Friedel-Crafts acylation, the strategic Fries rearrangement for hydroxyacetophenones, and the application of organometallic routes such as the Grignard reaction. Each section includes detailed, step-by-step protocols, comparative data, and safety considerations to ensure robust and reproducible outcomes.
Introduction: The Significance of Acetophenone Scaffolds
The acetophenone framework, a simple aromatic ketone, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities and are integral components of numerous commercial products.[2][3] The ability to strategically introduce various substituents onto the aromatic ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Consequently, the development of efficient and selective methods for synthesizing substituted acetophenones is of paramount importance. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the practical and theoretical aspects of acetophenone synthesis.
The Workhorse of Aromatic Ketone Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most direct and widely employed method for the synthesis of aryl ketones, including substituted acetophenones.[4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[4][5]
Mechanistic Insights: The "Why" Behind the Reaction
The success of the Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion. The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), plays a crucial role in this process.[4][6]
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[4][7] This ion is a potent electrophile.
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[4][7]
-
Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5][6]
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[8] Furthermore, the acylium ion is not prone to rearrangement, leading to predictable products.[4]
Diagram: Friedel-Crafts Acylation Workflow
Caption: Generalized workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis of 4-Methoxyacetophenone
This protocol details the acylation of anisole, an activated aromatic ring, to produce 4-methoxyacetophenone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer
-
Ice bath
Safety Precautions:
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[9] Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid inhalation of dust.[10]
-
Acetyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate PPE.[11]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride). Ensure all glassware is thoroughly dried.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to the flask, followed by 50 mL of anhydrous dichloromethane. Stir the suspension.
-
Cooling: Cool the flask in an ice/water bath to 0°C.[11]
-
Reagent Addition:
-
Dissolve acetyl chloride (1.0 equivalent) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[11] The rate of addition should be controlled to prevent excessive boiling of the solvent.[11]
-
Next, dissolve anisole (1.0 equivalent) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.[11]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[11] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 30 mL of concentrated HCl.[11] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. The purpose of the acid is to decompose the aluminum chloride complex with the ketone product.[12]
-
Work-up:
-
Transfer the mixture to a separatory funnel. Collect the organic (bottom) layer.
-
Extract the aqueous layer twice with 30 mL portions of dichloromethane.[11]
-
Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.[13]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[11]
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-methoxyacetophenone.
Data Presentation: Friedel-Crafts Acylation Parameters
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Anisole | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | ~85 | [11] |
| Toluene | Acetic Anhydride | Zeolite H-Beta | Neat | 70-100 | >90 | [14] |
| Benzene | Propionyl Chloride | FeCl₃ | CH₂Cl₂ | RT | ~75 | [13] |
| Ethylbenzene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | ~80 | [11] |
Strategic Synthesis of Hydroxyacetophenones: The Fries Rearrangement
The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones, making it particularly valuable for producing precursors to many pharmaceuticals.[15][16] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[15][17]
Mechanistic Considerations and Regioselectivity
The mechanism of the Fries rearrangement is thought to proceed through the formation of an acylium ion intermediate, similar to the Friedel-Crafts acylation.[16] The regioselectivity (ortho vs. para acylation) is highly dependent on the reaction conditions:
-
Temperature: Higher temperatures (typically >160°C) favor the formation of the thermodynamically more stable ortho isomer, which is often stabilized by intramolecular hydrogen bonding.[15][18]
-
Solvent and Catalyst: Lower temperatures and polar solvents tend to favor the kinetically controlled para product.[15] The choice of Lewis or Brønsted acid can also influence the isomer ratio.[17][19]
Diagram: Fries Rearrangement Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Detailed Experimental Protocol: Synthesis of 2'-Hydroxyacetophenone
This protocol describes the synthesis of 2'-hydroxyacetophenone from phenyl acetate, favoring the ortho isomer through high-temperature conditions.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Safety Precautions:
-
Handle anhydrous aluminum chloride with the same precautions as described in the Friedel-Crafts section.[9][20][21][22]
-
The reaction is conducted at high temperatures; use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.
Procedure:
-
Reaction Setup: In a fume hood, place anhydrous aluminum chloride (1.1 to 2.5 equivalents) in a dry round-bottom flask equipped with a reflux condenser and a drying tube.[15]
-
Reagent Addition: Slowly add phenyl acetate (1.0 equivalent) to the flask with stirring. The reaction is often performed neat (without solvent).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 160-170°C) and maintain this temperature for the desired reaction time (typically 1-2 hours).[15][16] Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture to room temperature. Then, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and hydrochloric acid.[15][16]
-
Work-up:
-
Dissolve the resulting mixture in ethyl acetate.
-
Transfer to a separatory funnel and wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution under reduced pressure to yield the crude product. The product mixture, enriched in 2'-hydroxyacetophenone, can be purified by column chromatography or distillation.[15] Steam distillation can also be used to separate the more volatile ortho isomer from the para isomer.[18][23]
Comparative Data for Fries Rearrangement
| Phenolic Ester | Catalyst | Temperature (°C) | Predominant Isomer | Typical Yield (%) | Reference |
| Phenyl acetate | AlCl₃ | >160 | ortho | ~60 | [15][18] |
| Phenyl acetate | AlCl₃ | <60 | para | Variable | [18] |
| Phenyl acetate | p-TSA | 100-110 | ortho | ~60 | [23] |
| m-Cresyl acetate | AlCl₃ | High | 2-hydroxy-4-methylacetophenone | ~60 | [23] |
Organometallic Routes to Substituted Acetophenones
Organometallic reagents provide alternative and powerful strategies for the synthesis of acetophenones, particularly when the desired substitution pattern is not readily accessible through electrophilic aromatic substitution.
Grignard Reagents: A Versatile Approach
The Grignard reaction is a classic method for forming carbon-carbon bonds.[1] For acetophenone synthesis, two main strategies are employed:
-
Reaction with Nitriles: An aryl Grignard reagent (e.g., phenylmagnesium bromide) can be added to acetonitrile. The resulting imine salt is then hydrolyzed to yield acetophenone.[1][24] This method is straightforward and effective for a variety of substrates.[1]
-
Reaction with Weinreb Amides: The Weinreb-Nahm ketone synthesis involves the reaction of an aryl Grignard reagent with an N-methoxy-N-methylamide (Weinreb amide).[1] This method is highly regarded for its ability to prevent over-addition of the Grignard reagent, thus avoiding the formation of tertiary alcohol byproducts and leading to high yields of the desired ketone.[1]
Diagram: Grignard Synthesis of Acetophenones
Caption: Two primary Grignard-based routes to acetophenones.
Suzuki-Miyaura Cross-Coupling: A Modern Alternative
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[25] This reaction has been adapted for the synthesis of aryl ketones, including substituted acetophenones.[26] For example, a substituted arylboronic acid can be coupled with an acyl chloride in the presence of a palladium catalyst and a base to form the desired acetophenone derivative.[26] This method offers excellent functional group tolerance.
Conclusion
The synthesis of substituted acetophenones is a well-established field with a diverse array of reliable methods at the disposal of the modern chemist. The choice of synthetic route—be it the classic Friedel-Crafts acylation, the strategic Fries rearrangement, or a versatile organometallic approach—should be guided by the specific substitution pattern desired, the nature of the starting materials, and the required scale of the reaction. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently and efficiently synthesize these valuable chemical building blocks.
References
-
Benchchem. Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
-
StudyRaid. Understand grignard-Based Routes to Acetophenone.
-
Benchchem. Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
-
Benchchem. Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement.
-
Unknown. 13 Friedel-Crafts Acylation.
-
Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
-
ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. A:...
-
Benchchem. Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
-
Studylib. Friedel-Crafts Acylation of Anisole Lab Manual.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
Chemistry Steps. Friedel-Crafts Acylation.
-
JOCPR. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract.
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution.
-
Benchchem. Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.
-
JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
-
Unknown. Aluminum chloride.
-
Scribd. Fries Rearrangement of Phenyl Acetate | PDF | Filtration | Solvent.
-
Wikipedia. Friedel–Crafts reaction.
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation.
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
-
PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
-
ResearchGate. Friedel Crafts Acylation of Anisole With Modified Zeolites.
-
Filo. Use a Grignard reaction to synthesize acetophenone from benzyl alcohol. S..
-
YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole.
-
Princeton EHS. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety.
-
Unknown. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
-
ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education.
-
Carl ROTH. Safety Data Sheet: Aluminium chloride.
-
Organic Chemistry Portal. Grignard Reaction.
-
Thieme Chemistry. Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones.
-
RASAYAN Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
-
Chegg.com. Solved Use a Grignard reaction to synthesize acetophenone.
-
PubMed. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes.
-
UPRM. SAFETY DATA SHEET.
-
Redox. Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022.
-
Organic Syntheses Procedure. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
-
Chinese Chemical Letters. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst.
-
Organic Chemistry Portal. Fries Rearrangement.
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
-
ChemicalBook. Acetophenone: Applications, Pharmacokinetics and Synthesis.
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement.
-
RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage.
-
ResearchGate. Suzuki–Miyaura coupling of 4-iodoacetophenone and phenylboronic acid.
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
-
ResearchGate. (PDF) Synthesis of Functionalized Acetophenone.
-
Scribd. Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility.
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. websites.umich.edu [websites.umich.edu]
- 12. youtube.com [youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 19. jocpr.com [jocpr.com]
- 20. carlroth.com [carlroth.com]
- 21. uprm.edu [uprm.edu]
- 22. redox.com [redox.com]
- 23. scribd.com [scribd.com]
- 24. app.studyraid.com [app.studyraid.com]
- 25. ikm.org.my [ikm.org.my]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Fluorophores from 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of novel fluorescent dyes utilizing 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone as a key starting material. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are interested in creating new molecular probes and imaging agents. This guide details the underlying chemical principles, step-by-step synthesis protocols, and critical considerations for successful execution. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind each experimental choice to ensure reproducibility and high-quality results.
Introduction: The Potential of Substituted Acetophenones in Fluorophore Scaffolding
The rational design of fluorescent dyes is a cornerstone of modern biomedical research and diagnostics. The unique photophysical properties of these molecules enable the visualization of complex biological processes with high sensitivity and specificity. The acetophenone scaffold, particularly when substituted, serves as a versatile platform for the construction of novel fluorophores. The starting material, this compound, is a building block used for the synthesis of fluorescent dyes, such as chlorofluoresceincarboxylic acids.[1] The dichlorinated and dimethylated phenyl ring offers a sterically hindered and electron-deficient core, which can be strategically functionalized to modulate the photophysical properties of the resulting dye.
The chlorine atoms act as electron-withdrawing groups, while the methyl groups are weak electron-donating groups. This electronic push-pull system is a common design strategy in the development of fluorophores.[2][3][4] Furthermore, the steric hindrance provided by the methyl groups can restrict intramolecular rotation in the final dye molecule, a phenomenon that often leads to enhanced fluorescence quantum yields by minimizing non-radiative decay pathways.
Synthetic Strategy: Claisen-Schmidt Condensation for Chalcone Formation
A robust and widely applicable method for the synthesis of fluorescent dyes from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is an α,β-unsaturated ketone.[5][6][7] Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of various flavonoids and isoflavonoids in plants.[5][6] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][8]
The general reaction scheme is as follows:
Caption: General scheme of the Claisen-Schmidt condensation.
The choice of the aromatic aldehyde is critical as it will significantly influence the spectral properties of the resulting chalcone dye. Aldehydes containing electron-donating groups (e.g., dimethylamino) on the aromatic ring generally lead to red-shifted emission spectra.[3][4]
2.1. Mechanistic Insights
The Claisen-Schmidt condensation is a type of crossed aldol condensation that proceeds in several steps:[5][6]
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate.[5][6]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[6]
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.[6]
Caption: Workflow of the Claisen-Schmidt condensation for chalcone synthesis.
Experimental Protocol: Synthesis of a Representative Chalcone Dye
This protocol details the synthesis of a specific chalcone derivative using 4-(dimethylamino)benzaldehyde. This aldehyde is chosen for its strong electron-donating dimethylamino group, which is expected to yield a dye with fluorescence in the visible region.[3][4]
3.1. Materials and Reagents
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
3.2. Step-by-Step Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and 4-(dimethylamino)benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[5][6][9]
-
Base Addition: Prepare a 10-40% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the reaction mixture while stirring, maintaining the temperature below 25°C using an ice bath.[6]
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 4 to 24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[5][9]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[6][9]
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.[6][9] Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[6]
3.3. Expected Results and Data Presentation
The successful synthesis should yield a colored solid. The photophysical properties of the synthesized chalcone can be summarized in a table. Chalcone derivatives often exhibit absorption maxima between 340-430 nm and emission maxima between 420-570 nm, with Stokes shifts ranging from 50-140 nm.[4][10][11][12]
| Property | Expected Value Range |
| Appearance | Colored solid |
| λmax (abs) | 340 - 430 nm |
| λmax (em) | 420 - 570 nm |
| Stokes Shift (Δλ) | 50 - 140 nm |
Applications of Chalcone-Based Fluorescent Dyes
The synthesized fluorescent chalcones have a wide range of potential applications in various scientific fields.
-
Bioimaging: Chalcone-based fluorescent dyes have been successfully used for cellular imaging, with some showing preferential accumulation in cancer cells compared to normal cells.[2][3][4] Their large Stokes shifts are particularly advantageous for bioimaging applications.[3][4]
-
Antimicrobial Agents: Several studies have demonstrated the antibacterial activities of chalcone derivatives against both Gram-positive and Gram-negative bacteria.[2][3][8]
-
Cancer Research: The chalcone scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting cytotoxicity towards cancer cells.[2][5] Fluorescent chalcones can be used to study the mechanisms of action and for imaging in cancer cell lines.[13][14]
-
Fluorescent Probes: Chalcones have been developed as fluorescent probes for detecting specific analytes. For instance, a diamino-chalcone library was used to discover a probe for mouse embryonic stem cells.[15]
Troubleshooting and Key Considerations
-
Low or No Yield: This could be due to an inactive or improper catalyst, suboptimal temperature, or extended reaction time. Using fresh, high-purity NaOH or KOH and carefully monitoring the reaction by TLC is recommended.[5]
-
Product Loss During Workup: The product might be partially soluble in the wash solvent. Using ice-cold water for washing can minimize this. Optimizing the recrystallization solvent system by using a minimal amount of hot solvent is also crucial.[5]
-
Photostability: For applications in bioimaging, especially for long-term experiments, the photostability of the synthesized dyes is a critical parameter to evaluate.[3]
Conclusion
The synthesis of fluorescent dyes from this compound via the Claisen-Schmidt condensation offers a versatile and efficient route to novel chalcone-based fluorophores. These compounds possess tunable photophysical properties and have demonstrated significant potential in various applications, including bioimaging, antimicrobial research, and as fluorescent probes. The detailed protocols and scientific rationale provided in this guide aim to facilitate further exploration and innovation in this exciting field of chemical biology and materials science.
References
-
Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances. Available at: [Link]
-
Wangngae, S., Chansaenpak, K., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules. Available at: [Link]
-
Effect of solvent polarity on the photophysical properties of chalcone derivatives. CHRIST (Deemed to be University). Available at: [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
-
Wangngae, S., Chansaenpak, K., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. MDPI. Available at: [Link]
-
Wangngae, S., Chansaenpak, K., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PubMed. Available at: [Link]
-
Photophysical behavior of chalcone derivatives: Insights and applications. ResearchGate. Available at: [Link]
-
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PubMed Central. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Photophysical properties of chalcone 3a-f (2 μM) in different solvents. ResearchGate. Available at: [Link]
-
Synthesis of chalcone by Claisen‐Schmidt condensation. ResearchGate. Available at: [Link]
-
Mellado, M., Sariego-Kluge, R., et al. (2023). Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. PubMed. Available at: [Link]
-
Mellado, M., Sariego-Kluge, R., et al. (2023). Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Spectrochimica Acta - Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. ResearchGate. Available at: [Link]
-
Development of a fluorescent chalcone library and its application in the discovery of a mouse embryonic stem cell probe. ResearchGate. Available at: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. [PDF] Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01705G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application - Universidad Andrés Bello [researchers.unab.cl]
- 15. researchgate.net [researchgate.net]
preparation of chlorofluorescein derivatives from 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Application Notes and Protocols for the Synthesis of Chlorofluorescein Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein and its derivatives are a cornerstone of fluorescent labeling and imaging, prized for their high quantum yields and pH sensitivity, which can be tuned by structural modifications.[1] Halogenated fluoresceins, particularly chlorofluorescein derivatives, often exhibit enhanced photostability and altered pKa values, making them less sensitive to pH fluctuations in biological environments.[2][3] This makes them invaluable tools in various applications, including DNA sequencing, cellular imaging, and as probes for detecting reactive oxygen species (ROS).[4][5]
This document provides a comprehensive guide to the synthesis of chlorofluorescein derivatives. It begins with the established and widely practiced synthetic routes, followed by an expert analysis of the potential use of the non-traditional precursor, 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.
Part 1: Established Synthesis of Chlorofluorescein Derivatives via Friedel-Crafts Acylation
The most common and efficient method for synthesizing the fluorescein scaffold is the Friedel-Crafts acylation reaction.[6] This typically involves the condensation of a phthalic anhydride derivative with two equivalents of a resorcinol derivative, catalyzed by a Lewis acid or a strong protic acid.[7]
Reaction Mechanism: The Friedel-Crafts Pathway
The synthesis proceeds through an initial Friedel-Crafts acylation, where the phthalic anhydride is activated by the catalyst, followed by an electrophilic aromatic substitution onto two molecules of resorcinol. A subsequent dehydration and cyclization cascade forms the characteristic xanthene core of the fluorescein molecule.[6][8]
Caption: Generalized workflow for chlorofluorescein synthesis.
Protocol 1: Synthesis of 2',7'-Dichloro-5(6)-carboxyfluorescein
This protocol describes the synthesis of a common chlorofluorescein derivative using 3,6-dichlorotrimellitic anhydride and 4-chlororesorcinol.[4]
Materials:
-
3,6-Dichlorotrimellitic anhydride (1.0 equivalent)
-
4-Chlororesorcinol (2.0-2.2 equivalents)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.5-1.0 equivalent)
-
Methanesulfonic acid (optional, as an alternative catalyst/solvent)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Methanol or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 3,6-dichlorotrimellitic anhydride and 4-chlororesorcinol.
-
Catalyst Addition: Add anhydrous zinc chloride to the mixture.
-
Heating: Heat the reaction mixture with constant stirring to 180-200°C. The mixture will become a viscous melt. Maintain this temperature until the reaction is complete (typically monitored by thin-layer chromatography).
-
Work-up - Basic Dissolution: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully add a 1 M aqueous solution of NaOH to the reaction mixture to dissolve the crude product.[4]
-
Filtration: Filter the basic solution to remove any insoluble inorganic salts.
-
Precipitation: Acidify the filtrate with 1 M HCl until the precipitation of the product is complete.
-
Collection and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove residual acid and salts.
-
Purification: Purify the crude product by recrystallization from methanol or ethanol to yield the desired 2',7'-dichloro-5(6)-carboxyfluorescein.[4]
Safety Precautions:
-
The reaction is performed at high temperatures; appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is mandatory.[4]
-
Acids and bases used in the work-up are corrosive. Handle with appropriate care and PPE.[4]
Purification and Characterization
Purification of fluorescein derivatives is crucial to remove unreacted starting materials and side products, which can be toxic or lack fluorescence.[9]
| Purification Technique | Description | Reference |
| Recrystallization | A standard method for purifying solid organic compounds. Solvents like methanol or ethanol are commonly used. | [4] |
| Column Chromatography | Silica gel chromatography can be employed for more challenging separations of isomers or closely related impurities.[10] | [10] |
| Ion Exchange Chromatography | Particularly useful for separating fluorescein derivatives based on their charge, such as carboxy-substituted isomers. | [11] |
| Gel Filtration | Effective for removing low-molecular-weight by-products from fluorescein-antibody conjugates.[12] | [12] |
Characterization:
-
¹H NMR: Aromatic protons typically appear in the range of 6.5-8.0 ppm.[4]
-
¹³C NMR: Signals corresponding to aromatic and carbonyl carbons can confirm the structure.[4]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the final product.
Part 2: Analysis of this compound as a Precursor
The specified starting material, this compound, is a substituted acetophenone.[13][14][15] It is not a conventional precursor for the synthesis of fluorescein-type molecules for several key structural reasons:
-
Lack of an Anhydride or Carboxylic Acid Group: The standard synthesis requires an acid anhydride (like phthalic anhydride) to form the central part of the xanthene ring system.[6] An acetophenone lacks this functionality.
-
Steric Hindrance: The presence of two methyl groups and two chlorine atoms on the phenyl ring creates significant steric hindrance around the acetyl group. This would likely impede reactions aimed at modifying this group.
-
Incorrect Oxidation State: The acetyl group is a ketone. To mimic a phthalic anhydride-type reactant, it would need to be oxidized to a dicarboxylic acid, which is a challenging transformation in this context.
While acetophenone derivatives are used in the synthesis of other fluorescent dyes like chalcones, they do not readily lend themselves to the formation of the three-ring xanthene core of fluorescein.[16]
Part 3: Hypothetical Synthetic Route from this compound
While not a standard pathway, a multi-step, speculative route could be proposed to convert the starting acetophenone into a precursor for a novel dye. This is presented for conceptual purposes and would require significant experimental optimization.
Caption: Hypothetical multi-step synthesis of a fluorescein analogue.
Conceptual Steps:
-
Oxidation of the Acetyl Group: The methyl ketone could potentially be oxidized to a carboxylic acid via a reaction like the haloform reaction, yielding 2,5-dichloro-3,6-dimethylbenzoic acid.
-
Formation of an Anhydride: The resulting benzoic acid derivative would need to be converted into an acid anhydride. This is typically achieved by heating with a dehydrating agent.
-
Condensation with a Resorcinol Derivative: This novel anhydride could then, in principle, be reacted with two equivalents of a substituted resorcinol (e.g., 4-chlororesorcinol) under Friedel-Crafts conditions to form a new, highly substituted chlorofluorescein derivative.
Challenges:
-
Low Yields: Each step in this proposed synthesis is likely to have a moderate to low yield, leading to a very low overall yield.
-
Harsh Conditions: The required reaction conditions may be harsh, potentially leading to side reactions and decomposition.[2]
-
Purification: The final product would likely be part of a complex mixture, making purification extremely challenging.
Part 4: Applications of Chlorofluorescein Derivatives in Research and Drug Development
Chlorinated fluorescein derivatives are widely used due to their advantageous photophysical properties.
-
Fluorescent Probes for ROS: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH₂-DA) is a widely used probe for detecting reactive oxygen species and oxidative stress in cells.[5][17] Upon entering the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
-
Biological Imaging: The enhanced photostability of chlorinated fluoresceins makes them suitable for long-term fluorescence microscopy applications, including cell tracking and labeling of biomolecules.[1][10]
-
DNA Sequencing: Dichlorinated fluorescein derivatives, such as TET (tetrachlorofluorescein), have been historically important as fluorescent labels for DNA sequencing primers.[4]
-
Drug Delivery and Antibacterial Agents: The fluorescein scaffold has been modified to create derivatives with antibacterial properties that act by depolarizing bacterial membranes.[10] Additionally, carboxy-derivatives can be incorporated into liposomes for targeted drug delivery.[18]
Conclusion
The synthesis of chlorofluorescein derivatives is a well-established field, primarily relying on the robust Friedel-Crafts acylation of resorcinols with phthalic anhydride analogues. This method provides reliable access to a wide range of fluorescent probes essential for modern biological and medical research. While the direct use of this compound as a precursor for fluorescein synthesis is not a documented or straightforward pathway, understanding the principles of the classic synthesis allows for the conceptual design of novel, albeit challenging, synthetic routes to new fluorescent structures.
References
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation with 3,6-Dichlorotrimellitic Anhydride.
- BenchChem. (n.d.). A Comparative Guide to Fluorescein Synthesis: Traditional Precursors vs. Alternative Routes.
- Scilit. (n.d.). The Chromatographic Purification of Fluorescein-Antibody.
- Dandliker, W., & Alonso, R. (1967). Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography. Semantic Scholar.
- Sapphire Bioscience. (n.d.). 1-(2,5-Dichloro-3,6-dimethylphenyl ethanone.
- International Scientific Organization. (n.d.). A review of synthesis of fluorescein based advanced materials.
- Google Patents. (n.d.). EP2114953B1 - Process for preparing substantially pure fluorescein.
- Request PDF. (n.d.). 2′,7′-Dichlorofluorescein: Biological, Analytical, and Industrial Progress.
- NIH. (n.d.). Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization.
- Omolabake, S. (2016). The Synthesis of Fluorescent 3, 6-dihydroxyxanthones: A Route to Substituted Fluoresceins.
- International Scientific Organization. (n.d.). A review ofsynthesis of fluorescein based advanced materials.
- Chemistry Stack Exchange. (2015). Fluorescein synthesis.
- Bruno H. (n.d.). Synthesis of fluorescein derivatives by Multicomponent Friedel-Crafts reaction using Niobium pentachloride as Lewis acid.
- Zabarjad Shiraz, N., Bayat, M., Zarrinzadeh, Gh., & Shrarifzadeh, E. S. (n.d.). Synthesis and Applicationof New Fluorescein Analogues.
- NIH. (n.d.). Scalable and Concise Synthesis of Dichlorofluorescein Derivatives Displaying Tissue Permeation in Live Zebrafish Embryos. PMC.
- ACS Publications. (2017). Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. Analytical Chemistry.
- (2025). Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)- carboxyfluorescein.
- NIH. (n.d.). Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. PMC.
- ChemRxiv. (n.d.). Phosphonofluoresceins: synthesis, spectroscopy, and applications.
- ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- PMC. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PubMed Central.
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- CymitQuimica. (n.d.). This compound.
- Advanced Biochemicals. (n.d.). This compound.
Sources
- 1. Scalable and Concise Synthesis of Dichlorofluorescein Derivatives Displaying Tissue Permeation in Live Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Fluorescent 3, 6-dihydroxyxanthones: A Route to Substituted Fluoresceins [minds.wisconsin.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iscientific.org [iscientific.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]
- 10. Fluorescein Derivatives as Antibacterial Agents Acting via Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography. | Semantic Scholar [semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 16. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Sulfonylurea Herbicides from 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel sulfonylurea herbicides, utilizing 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone as a readily accessible starting material. The protocols detailed herein outline a strategic multi-step synthesis, beginning with the conversion of the parent ketone to a key aniline intermediate, followed by the formation of a sulfonamide, and culminating in the final sulfonylurea linkage. This guide is intended for researchers in the agrochemical and pharmaceutical industries, offering detailed experimental procedures, mechanistic insights, and data presentation to facilitate the development of new herbicidal agents.
Introduction
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates, broad-spectrum weed control, and favorable environmental profiles.[1] Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in animals, rendering them selectively toxic to plants.[1] The general structure of sulfonylureas consists of an aryl or heterocyclic group linked to a sulfonyl bridge, which is in turn connected to a urea moiety and a heterocyclic amine.
The synthesis of novel sulfonylurea derivatives is a continuous endeavor in the agrochemical industry to address challenges such as herbicide resistance and to develop compounds with improved efficacy and crop safety. This application note details a robust synthetic pathway starting from this compound, a substituted acetophenone. The rationale for this starting material lies in the potential for the resulting substituted phenyl group to impart unique herbicidal properties to the final sulfonylurea molecule.
The synthetic strategy involves a three-stage process:
-
Synthesis of the Key Aniline Intermediate: Conversion of this compound to 2,5-dichloro-3,6-dimethylaniline via a Beckmann rearrangement of the corresponding oxime.
-
Formation of the Aryl Sulfonamide: Transformation of the aniline into the corresponding aryl sulfonamide.
-
Final Sulfonylurea Synthesis: Coupling of the aryl sulfonamide with a suitable heterocyclic isocyanate to yield the target sulfonylurea herbicide.
This document will provide detailed, step-by-step protocols for each of these stages, along with explanations of the underlying chemical principles and considerations for optimizing each reaction.
Overall Synthetic Scheme
The proposed synthetic pathway from this compound to a generic sulfonylurea herbicide is depicted below.
Caption: Overall workflow for the synthesis of a sulfonylurea herbicide.
Part 1: Synthesis of the Aniline Intermediate
The initial stage of the synthesis focuses on the conversion of the starting ketone to the corresponding aniline. This is achieved through a three-step sequence involving oximation, Beckmann rearrangement, and hydrolysis.
Step 1a: Oximation of this compound
Principle: The carbonyl group of the ketone reacts with hydroxylamine to form an oxime. This reaction is a standard method for the preparation of oximes from ketones and aldehydes.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the acetophenone oxime.
Step 1b: Beckmann Rearrangement of the Acetophenone Oxime
Principle: The Beckmann rearrangement is a reaction to convert an oxime to an amide in the presence of an acid catalyst.[2][3][4][5] The reaction proceeds via an N-arylnitrilium ion intermediate.[2][3]
Protocol:
-
Slowly add the acetophenone oxime (1.0 eq) to concentrated sulfuric acid (5-10 eq) at 0 °C with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated N-(2,5-dichloro-3,6-dimethylphenyl)acetamide by filtration, wash with cold water until neutral, and dry.
Step 1c: Hydrolysis of the Amide to 2,5-Dichloro-3,6-dimethylaniline
Principle: The formed acetamide is hydrolyzed under acidic or basic conditions to yield the free aniline.
Protocol:
-
Suspend the N-(2,5-dichloro-3,6-dimethylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dichloro-3,6-dimethylaniline.
Part 2: Formation of the Aryl Sulfonamide
This stage involves the conversion of the synthesized aniline into the corresponding sulfonamide, a key precursor for the final coupling reaction.
Step 2a & 2b: Diazotization and Sulfonylation (Sandmeyer-type Reaction)
Principle: The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form the sulfonyl chloride.[6][7][8][9]
Protocol:
-
Dissolve 2,5-dichloro-3,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).
-
Add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the mixture into ice water and extract the (2,5-dichloro-3,6-dimethylphenyl)sulfonyl chloride with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and use the crude sulfonyl chloride directly in the next step.
Step 2c: Amination of the Sulfonyl Chloride
Principle: The sulfonyl chloride is reacted with ammonia to form the sulfonamide.
Protocol:
-
Dissolve the crude (2,5-dichloro-3,6-dimethylphenyl)sulfonyl chloride in a suitable solvent (e.g., THF or acetone).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the reaction for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the solid (2,5-dichloro-3,6-dimethylphenyl)sulfonamide by filtration.
-
Wash the solid with cold water and dry. The product can be further purified by recrystallization if necessary.
Part 3: Final Sulfonylurea Synthesis
The final step is the coupling of the aryl sulfonamide with a heterocyclic isocyanate to form the target sulfonylurea herbicide.
Principle: The synthesis of sulfonylureas is commonly achieved by the reaction of a sulfonamide with an appropriate isocyanate in the presence of a base.[10][11][12]
Protocol:
-
To a solution of (2,5-dichloro-3,6-dimethylphenyl)sulfonamide (1.0 eq) in a dry aprotic solvent (e.g., acetonitrile or acetone), add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired heterocyclic isocyanate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the sulfonamide is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude sulfonylurea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table provides representative data for the synthesis. Note that yields are hypothetical and will vary based on experimental conditions and the specific heterocyclic isocyanate used.
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1a | Acetophenone Oxime | 234.11 | 1.08 | 0.97 | 90 |
| 1b/1c | 2,5-Dichloro-3,6-dimethylaniline | 192.08 | 0.88 | 0.75 | 85 |
| 2a/2b/2c | (2,5-Dichloro-3,6-dimethylphenyl)sulfonamide | 271.16 | 1.24 | 0.99 | 80 |
| 3 | Target Sulfonylurea | Varies | Varies | Varies | Varies |
Visualization of Key Reaction Mechanisms
Beckmann Rearrangement
Caption: Mechanism of the Beckmann Rearrangement.
Sulfonylurea Formation
Caption: Mechanism of Sulfonylurea Formation.
Conclusion
The synthetic route detailed in these application notes provides a viable and logical pathway for the synthesis of novel sulfonylurea herbicides from this compound. By following the outlined protocols, researchers can efficiently generate a library of new sulfonylurea compounds for herbicidal screening. The modularity of the final step allows for the introduction of diverse heterocyclic moieties, enabling a systematic exploration of structure-activity relationships. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic. [Link]
-
Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry. [Link]
-
Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate. [Link]
-
General procedure for the synthesis of sulfonyl chloride (2a and 2b). Bio-protocol. [Link]
-
Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid. Semantic Scholar. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]
-
Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. IRIS. [Link]
-
Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones. RSC Advances. [Link]
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]
-
Syntheses of sulfonylurea from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. [Link]
-
Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Study of the Beckmann rearrangement of acetophenone oxime over porous solids by means of solid state NMR spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. [Link]
-
THE BECKMANN REARRANGEMENT. THE REARRANGEMENT OF SOME SUBSTITUTED ACETOPHENONE OXIMES IN SULFURIC ACID. [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of the Beckmann rearrangement of acetophenone oximes in sulphuric acid | Semantic Scholar [semanticscholar.org]
- 4. iris.unive.it [iris.unive.it]
- 5. Study of the Beckmann rearrangement of acetophenone oxime over porous solids by means of solid state NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/B816276J [pubs.rsc.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Unambiguous Structural Elucidation of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone using ¹H NMR Spectroscopy
Abstract
This comprehensive guide provides a detailed protocol and theoretical framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone (CAS No. 164165-77-9)[1][2]. This substituted acetophenone is a valuable building block in the synthesis of novel organic materials and pharmaceutical intermediates[1][3]. Accurate structural confirmation is therefore paramount. This document outlines the fundamental principles of ¹H NMR, a robust methodology for sample preparation and data acquisition, and a thorough interpretation of the expected spectrum. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.
Introduction to ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules[4][5]. The principle of NMR is based on the interaction of the magnetic properties of certain atomic nuclei, such as the proton (¹H), with an external magnetic field[4][6][7]. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of electromagnetic radiation in the radiofrequency range induces transitions between these spin states, and the resulting signal is detected and processed to generate an NMR spectrum[6][7].
A ¹H NMR spectrum provides four key pieces of information for structural elucidation[8][9]:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, causing a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm)[10][11][12][13].
-
Integration: The area under a signal is proportional to the number of protons it represents[9][14].
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The (n+1) rule is a common guide, where 'n' is the number of adjacent non-equivalent protons[8][15].
-
Coupling Constant (J): The distance between the split peaks of a multiplet, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship of coupled protons[15].
Predicted ¹H NMR Spectrum of this compound
The chemical structure of this compound is presented below:
Smiles: CC(=O)C1=C(Cl)C(C)=CC(Cl)=C1C
Based on the structure, we can predict the following signals in the ¹H NMR spectrum:
| Predicted Signal | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Signal A | Acetyl group protons (-C(O)CH₃) | ~ 2.0 - 2.5 | Singlet | 3H |
| Signal B | Methyl group protons at C3 | ~ 2.2 - 2.6 | Singlet | 3H |
| Signal C | Methyl group protons at C6 | ~ 2.2 - 2.6 | Singlet | 3H |
| Signal D | Aromatic proton at C4 | ~ 7.0 - 7.5 | Singlet | 1H |
Justification for Predictions:
-
Signal A (Acetyl Protons): The protons of the acetyl group are adjacent to a carbonyl group, which is electron-withdrawing. This deshielding effect typically results in a chemical shift in the range of 2.0-2.5 ppm[16]. Since there are no adjacent protons, the signal will be a singlet.
-
Signals B and C (Aromatic Methyl Protons): The methyl groups are attached to the aromatic ring. Their chemical shifts are influenced by the electronic effects of the other substituents. The presence of two electron-withdrawing chlorine atoms will deshield these protons, leading to a downfield shift compared to unsubstituted toluene (where the methyl protons appear around 2.3 ppm)[17]. Due to the symmetrical substitution pattern, these two methyl groups may have very similar or identical chemical shifts. In the absence of adjacent protons, they will appear as singlets.
-
Signal D (Aromatic Proton): The single proton on the aromatic ring is in a highly deshielded environment due to the aromatic ring current and the presence of two electron-withdrawing chlorine atoms[12][18][19]. This will result in a significant downfield shift, typically in the aromatic region of 7.0-8.0 ppm[18][20]. As there are no adjacent protons, this signal will be a singlet.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the ¹H NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum[21].
-
Glassware and Equipment: Ensure all glassware, including the NMR tube, is clean and dry to prevent contamination[21].
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial[22].
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds[21][23].
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample[24].
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reference point for the chemical shift scale[25][26].
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous. Visually inspect the solution for any solid particles[22].
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Solid particles can distort the magnetic field homogeneity, leading to poor spectral resolution.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube to a height of approximately 4-5 cm[22][27].
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following is a general procedure for data acquisition on a modern NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and software[28][29][30][31].
-
Instrument Setup: Login to the NMR spectrometer software and select the appropriate nucleus for detection (¹H).
-
Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent. This is essential for stabilizing the magnetic field.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and improves spectral resolution[30].
-
Setting Acquisition Parameters:
-
Number of Scans (NS): Set the number of scans to be acquired. For a concentrated sample, 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): Set the relaxation delay to allow the nuclei to return to their equilibrium state between pulses. A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (e.g., 5 times the longest T1) is required[29][32].
-
Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time (AT): This is typically set automatically based on the spectral width and the number of data points.
-
-
Acquisition: Start the data acquisition. The instrument will collect the Free Induction Decay (FID) signal.
Data Processing and Analysis
-
Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline to ensure it is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm[29].
-
Integration: Integrate the area under each signal to determine the relative ratio of protons.
-
Peak Picking: Identify the exact chemical shift of each peak.
-
Analysis and Interpretation: Analyze the chemical shifts, integrations, and multiplicities to assign the signals to the corresponding protons in the molecule, as predicted in Section 2.
Workflow Visualization
The following diagram illustrates the complete workflow for the ¹H NMR analysis of this compound.
Caption: Workflow for ¹H NMR Analysis.
Trustworthiness and Self-Validation
The protocol described herein is designed as a self-validating system. The expected ¹H NMR spectrum, with its distinct singlet signals and predictable chemical shifts, serves as a primary validation point. Any significant deviation from the predicted spectrum, such as the appearance of unexpected multiplets or signals in incorrect regions, would indicate the presence of impurities or an incorrect molecular structure, prompting further investigation. The use of an internal standard (TMS) ensures the accuracy of the chemical shift measurements, making the results reproducible across different instruments.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules like this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can confidently and accurately verify the structure of this important chemical intermediate. The predicted spectrum, characterized by four distinct singlet signals, provides a clear and unambiguous fingerprint for this compound.
References
- NMR Sample Preparation. University of California, Riverside.
- ¹H NMR Spectroscopy. University of Calgary.
- Principles and Applications of NMR Spectroscopy. PopAi.
- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024-02-29).
- How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? Nail IB®.
- FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
- NMR Sample Preparation. University of Maryland, Baltimore County.
- Nuclear Magnetic Resonance. Collard Group, Georgia Institute of Technology.
- ¹H NMR Spectroscopy. Slideshare.
- Chemical Shifts and Shielding. Chemistry LibreTexts. (2020-05-30).
- Sample Preparation. Humboldt-Universität zu Berlin.
- Chemical Shift. Chemistry LibreTexts. (2023-02-11).
- ¹H NMR Spectroscopy and Interpretation.
- Spin-spin splitting and coupling. University of Colorado Boulder.
- Uses of ¹H NMR Spectroscopy. Fiveable.
- The ¹H NMR chemical shifts, integrations, assignments and spin-spin... ResearchGate.
- Interpreting ¹H NMR Spectra. OpenOChem Learn.
- SOP data acquisition. R-NMR.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. (2021-12-02).
- ¹H NMR Chemical Shifts. Organic Chemistry Data.
- ¹H proton NMR spectrum of methylbenzene. Doc Brown's Chemistry.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24).
- Standard Operating Procedure ¹H-NMR.
- Step-by-step procedure for NMR data acquisition.
- How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). YouTube. (2021-10-06).
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. (2024-02-22). Available at: [Link]
- NMR Chemical Shifts.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2025-12-09).
- ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. (2021-12-15).
- Applications of ¹H NMR.
- H1 NMR and chemical shifts. Student Doctor Network Forums. (2012-04-16).
- ¹H NMR of Morphine and Its O-Acetyl Derivatives. Scribd.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018-04-02).
- Quantitative NMR Spectroscopy.
- How do ring currents affect H-1 NMR chemical shifts? ResearchGate. (2025-08-10).
- ¹H NMR Chemical Shift. Oregon State University.
- This compound;CAS No. - ChemShuttle.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024-10-08).
- 1-(2,5-Dichloro-3,6-dimethylphenyl) ethanone. AdipoGen Life Sciences.
- This compound. Chem-Tools.
- Ethanone, 1-(2,5-dimethylphenyl)-. PubChem.
- Ethanone, 1-(2,5-dimethylphenyl)-. NIST WebBook.
- This compound. Sigma-Aldrich.
- This compound. A Chemtek.
- Comparative ¹H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Benchchem.
Sources
- 1. adipogen.com [adipogen.com]
- 2. achemtek.com [achemtek.com]
- 3. chem-tools.com [chem-tools.com]
- 4. popai.pro [popai.pro]
- 5. fiveable.me [fiveable.me]
- 6. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 7. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. forums.studentdoctor.net [forums.studentdoctor.net]
- 14. acdlabs.com [acdlabs.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. web.pdx.edu [web.pdx.edu]
- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 22. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 23. ocw.mit.edu [ocw.mit.edu]
- 24. benchchem.com [benchchem.com]
- 25. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 28. r-nmr.eu [r-nmr.eu]
- 29. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 30. commons.ggc.edu [commons.ggc.edu]
- 31. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 32. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: Predicting and Characterizing 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a critical step in the discovery pipeline. This application note provides a detailed guide to the expected ¹H and ¹³C NMR chemical shifts for the novel compound 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone. Furthermore, it outlines a comprehensive, field-proven protocol for the experimental acquisition and analysis of these spectra. The accurate prediction of chemical shifts, grounded in the principles of substituent additivity and steric effects, serves as a powerful tool for structural verification.
Predicted ¹H and ¹³C NMR Chemical Shifts
The prediction of NMR chemical shifts for a polysubstituted aromatic compound like this compound relies on the principle of substituent chemical shift (SCS) additivity. This principle posits that the chemical shift of a nucleus in a polysubstituted ring can be approximated by summing the SCS increments of each substituent relative to a base value (e.g., benzene or a less substituted analog). However, steric interactions between bulky ortho substituents can lead to deviations from simple additivity, a factor that must be considered for the target molecule.[1]
Predicted ¹H NMR Chemical Shifts
For the ¹H NMR spectrum, we will use 2,5-dimethylacetophenone as our base molecule, for which experimental data is available.[2] The single aromatic proton in this compound is located at position 4.
Analysis of Substituent Effects:
-
Acetyl Group (-COCH₃): This is an electron-withdrawing group that deshields ortho and para protons.
-
Methyl Groups (-CH₃): These are weakly electron-donating groups that shield ortho and para protons.
-
Chlorine Atoms (-Cl): Chlorine is an electronegative atom that exerts an inductive electron-withdrawing effect, deshielding nearby protons. It also possesses lone pairs that can participate in resonance, which can have a shielding effect, particularly at the ortho and para positions. The overall effect is a combination of these opposing factors.
Prediction Methodology:
-
Base Value: The chemical shift of the aromatic protons in 2',5'-dimethylacetophenone provides a starting point. The proton at position 4 in this molecule is influenced by the ortho acetyl group and a meta methyl group.
-
SCS of Chlorine: We will apply the SCS increments for two chlorine atoms. One chlorine is meta and the other is para to the observed proton. The introduction of a chlorine atom generally causes a downfield shift (deshielding) of aromatic protons.[3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Ar-H | 7.3 - 7.5 | Singlet | The single aromatic proton is flanked by two substituents, resulting in a singlet. Its chemical shift is influenced by the deshielding effects of the acetyl group and the two chlorine atoms, slightly offset by the shielding from the methyl groups. |
| -COCH₃ | 2.5 - 2.7 | Singlet | The acetyl methyl protons are deshielded by the adjacent carbonyl group and will appear as a singlet. The ortho-substituents may cause a slight downfield shift compared to unsubstituted acetophenone (δ ≈ 2.6 ppm).[4][5] |
| Ar-CH₃ (C3) | 2.3 - 2.5 | Singlet | This methyl group is ortho to a chlorine atom and meta to the acetyl group. The deshielding effect of the adjacent chlorine will likely shift it downfield. |
| Ar-CH₃ (C6) | 2.2 - 2.4 | Singlet | This methyl group is ortho to the acetyl group and a chlorine atom. Steric hindrance between this methyl group and the acetyl group may cause a slight upfield or downfield shift.[1] |
Predicted ¹³C NMR Chemical Shifts
The prediction of ¹³C NMR chemical shifts also follows the principle of additivity of SCS increments.[6][7] We will use acetophenone as the base molecule for the aromatic carbons.
Analysis of Substituent Effects:
-
Acetyl Group (-COCH₃): The carbonyl carbon itself is highly deshielded. The ipso-carbon (C1) is deshielded, while the ortho and para carbons are slightly deshielded and the meta carbons are slightly shielded.
-
Methyl Groups (-CH₃): These cause a significant deshielding at the ipso-carbon and a slight shielding at the ortho and para carbons.
-
Chlorine Atoms (-Cl): Chlorine causes a significant deshielding at the ipso-carbon and a slight shielding at the ortho and para carbons, with a smaller effect at the meta position.[8]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 198 - 202 | The carbonyl carbon is highly deshielded. The presence of ortho-substituents can influence its chemical shift.[7] |
| C1 | 138 - 142 | The ipso-carbon attached to the acetyl group is deshielded by the carbonyl and further deshielded by the two ortho methyl and chloro substituents. |
| C2 | 133 - 137 | This carbon is attached to a chlorine atom (ipso-effect) and is ortho to the acetyl group, leading to significant deshielding. |
| C3 | 130 - 134 | This carbon is attached to a methyl group (ipso-effect) and is meta to the acetyl group. |
| C4 | 128 - 132 | This is the only carbon bearing a proton. Its shift is influenced by all substituents. |
| C5 | 135 - 139 | This carbon is attached to a chlorine atom (ipso-effect) and is meta to the acetyl group. |
| C6 | 132 - 136 | This carbon is attached to a methyl group (ipso-effect) and is ortho to the acetyl group. |
| -COCH₃ | 29 - 32 | The acetyl methyl carbon is deshielded by the carbonyl group. Ortho-substituents can cause a downfield shift. |
| Ar-CH₃ (C3) | 18 - 22 | Typical chemical shift for an aromatic methyl group. |
| Ar-CH₃ (C6) | 19 - 23 | Similar to the other aromatic methyl group, but its environment is slightly different due to the ortho-acetyl group. |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue.
-
Concentration: Weigh approximately 5-10 mg of the purified solid compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference to the residual solvent peak.[9]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication can aid in dissolution if necessary.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 scans may be required due to the low natural abundance of ¹³C.
-
Spectral Width (SW): A range of 0 to 220 ppm is appropriate to cover both aliphatic and carbonyl carbons.
-
Temperature: 298 K (25 °C).
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a positive, symmetrical lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H spectrum to determine the relative number of protons for each signal.
Visualization of Key Concepts
Figure 1: Conceptual workflow for the prediction of NMR chemical shifts.
Conclusion
This application note provides a robust framework for both the theoretical prediction and experimental determination of the ¹H and ¹³C NMR spectra of this compound. By understanding the interplay of electronic and steric substituent effects, researchers can confidently predict and interpret the NMR data for this and structurally related molecules. The detailed experimental protocol ensures the acquisition of high-quality spectra, which is fundamental for the unambiguous structural elucidation required in a drug discovery and development setting.
References
-
Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479–497. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
Klinot, J., et al. (2004). ¹³C and ¹H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation. Magnetic Resonance in Chemistry, 42(8), 736-743. [Link]
-
Tan, L. C., et al. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? (n.d.). Nail IB. [Link]
-
Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10767-10775. [Link]
-
In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ group... (2023, September 27). Filo. [Link]
-
Acetophenone:1 Colorless viscous liquid; ¹H NMR (400 MHz, CDCl₃): δ 7.98... (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]
- 3. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 4. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
mass spectrometry analysis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
An Application Guide to the Mass Spectrometry Analysis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (CAS No. 164165-77-9). Primarily serving as a synthetic intermediate in various chemical manufacturing processes, including pharmaceuticals and fluorescent dyes, the precise characterization of this compound is critical for quality control and reaction monitoring.[1][2] This document details an optimized protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), explains the predictable fragmentation patterns based on the molecule's structure, and offers a step-by-step workflow for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction and Analytical Rationale
This compound is a halogenated aromatic ketone. Its molecular structure, featuring a substituted phenyl ring, dictates its chemical reactivity and makes it a valuable building block in organic synthesis.[1][2] The purity and structural integrity of such intermediates are paramount, as impurities can have significant downstream effects on reaction yield, product purity, and safety.
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC), offers unparalleled sensitivity and selectivity for the analysis of small organic molecules.[3] GC-MS is the chosen methodology for this guide due to the analyte's expected volatility and thermal stability. Electron Ionization (EI) is employed as it generates reproducible and information-rich mass spectra, creating a distinct "fingerprint" that is ideal for structural elucidation and library matching.
Analyte Chemical Profile
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 164165-77-9 | [4][5] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [4][5] |
| Molecular Weight | 217.09 g/mol | [4][5][6] |
| Physical Form | Solid | [4][5] |
| Purity (Typical) | ≥95% | [5] |
| Storage | 2-8°C, sealed in dry, dark place | [4][5] |
Principles of Mass Spectrometric Fragmentation
The fragmentation of this compound under Electron Ionization (70 eV) is governed by the stability of the resulting ions and neutral losses. The presence of two chlorine atoms is a key diagnostic feature.
The Dichloro Isotopic Pattern
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7][8] For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion ([M]⁺˙) and any chlorine-containing fragments. This cluster consists of:
-
[M]⁺˙: Contains two ³⁵Cl atoms.
-
[M+2]⁺˙: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺˙: Contains two ³⁷Cl atoms.
The expected relative intensity ratio for this [M]⁺˙:[M+2]⁺˙:[M+4]⁺˙ cluster is approximately 9:6:1 .[9] This pattern is a definitive indicator of a dichlorinated compound.
Predicted Fragmentation Pathways
The primary fragmentation mechanisms for aromatic ketones include alpha-cleavage and cleavage of bonds on the aromatic ring.[8][10]
-
Molecular Ion ([M]⁺˙): The molecular ion peak cluster is expected at m/z 216, 218, and 220.
-
Alpha-Cleavage (Loss of Methyl Radical): The most favorable alpha-cleavage involves the loss of a methyl radical (•CH₃) from the acetyl group to form a stable, resonance-stabilized acylium ion. This is often a prominent peak in the spectrum.
-
[M - 15]⁺ at m/z 201 (and its isotopic cluster at 203, 205).
-
-
Alpha-Cleavage (Formation of Acetyl Cation): Cleavage of the bond between the carbonyl carbon and the phenyl ring can generate an acetyl cation.
-
[CH₃CO]⁺ at m/z 43 . This is a strong indicator of a methyl ketone.[8]
-
-
Loss of a Chlorine Atom: Fragmentation can occur via the loss of a chlorine radical (•Cl).
-
[M - 35]⁺ at m/z 181 (this fragment will still contain one chlorine atom, showing an [M+2] peak at m/z 183).
-
-
Other Ring-Related Fragments: Cleavage of the acetyl group can lead to the formation of the dichlorodimethylphenyl cation.
-
[C₈H₇Cl₂]⁺ at m/z 173 (and its isotopic cluster at 175, 177).
-
Detailed Application Protocol: GC-MS Analysis
Objective
To develop and validate a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and purity assessment of this compound.
Experimental Workflow Diagram
Caption: GC-MS workflow for analyte analysis.
Materials and Reagents
-
Analyte: this compound, analytical standard grade.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
-
Pipettes: Calibrated micropipettes.
-
Balance: Analytical balance with 0.1 mg readability.
Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in dichloromethane.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Transfer 1 mL of the working solution into an autosampler vial and cap securely.
Instrumentation and Parameters
The following parameters are a robust starting point and can be optimized as needed. This method is designed for a standard GC-MS system, such as an Agilent Intuvo 9000 GC with a 5977B MSD or equivalent.[11]
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Port | Split/Splitless | Provides flexibility for various concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for GC-MS analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas standard for MS applications. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of organic molecules.[12] |
| Oven Program | - Initial Temp: 100 °C, hold 1 min- Ramp: 20 °C/min to 280 °C- Hold: 5 min | A temperature ramp that ensures good separation from solvent and potential impurities. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Maximizes ionization and produces standard, library-comparable spectra.[12] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |
| Quadrupole Temp | 150 °C | Ensures stable ion transmission. |
| Scan Range (m/z) | 40 - 350 amu | Covers the expected molecular ion and key fragment masses. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from saturating the detector. |
Expected Results and Data Interpretation
Chromatogram
The analysis should yield a single, sharp chromatographic peak for this compound, well-separated from the solvent front. The retention time will be specific to the established GC method.
Mass Spectrum
The mass spectrum extracted from the apex of the chromatographic peak should exhibit the fragments detailed in Section 3.2.
Table 3: Summary of Predicted Key Ions
| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 216, 218, 220 | [C₁₀H₁₀Cl₂O]⁺˙ | Molecular Ion ([M]⁺˙) |
| 201, 203, 205 | [M - CH₃]⁺ | Alpha-cleavage: Loss of •CH₃ |
| 181, 183 | [M - Cl]⁺ | Loss of a •Cl radical |
| 173, 175, 177 | [C₈H₇Cl₂]⁺ | Loss of acetyl group |
| 43 | [CH₃CO]⁺ | Alpha-cleavage: Acetyl cation |
The most telling feature will be the 9:6:1 isotopic cluster for the molecular ion at m/z 216/218/220 and for the acylium ion at m/z 201/203/205. The presence of a strong peak at m/z 43 confirms the methyl ketone moiety.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing the specified GC-MS method, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate. The predictable fragmentation patterns, especially the distinct isotopic signature of the two chlorine atoms, serve as a self-validating system for structural confirmation. This method is robust, reproducible, and essential for quality assurance in any research or manufacturing setting that utilizes this compound.
References
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Vertex AI Search.
- This compound - Sigma-Aldrich. Sigma-Aldrich.
- Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
- Fast LC/MS in the analysis of small molecules. ResearchGate.
- Small Molecule HPLC. Sigma-Aldrich.
- This compound - A Chemtek. A Chemtek.
- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. (2025). Benchchem.
- Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
- This compound;CAS No. - ChemShuttle. ChemShuttle.
- mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Doc Brown's Chemistry.
- Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino. (1999). PubMed.
- This compound. Advanced Biochemicals.
- 1-(2,5-Dichloro-3,6-dimethylphenyl) ethanone. AdipoGen Life Sciences.
- This compound. Chem-Tools.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- Fast GC/MS chromatogram of the organic ketone derivatives by EI (Figure...). ResearchGate.
- 12.3 Mass Spectrometry of Some Common Functional Groups. (2023). OpenStax.
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks.
- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent.
Sources
- 1. adipogen.com [adipogen.com]
- 2. chem-tools.com [chem-tools.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. This compound | 164165-77-9 [sigmaaldrich.com]
- 5. achemtek.com [achemtek.com]
- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. tdi-bi.com [tdi-bi.com]
HPLC method for purity analysis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
An Application Note for the Purity Analysis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for this compound. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The methodology is established based on fundamental chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound (CAS No. 164165-77-9) is an aromatic ketone that serves as a key intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs) and fluorescent dyes.[4][5] The molecular formula is C₁₀H₁₀Cl₂O, and the molecular weight is approximately 217.09 g/mol .[6] Given its role as a precursor, ensuring the purity of this starting material is critical for controlling the impurity profile of the final product, which is a fundamental requirement in the pharmaceutical industry.
This document provides a comprehensive guide to the development and validation of an HPLC method suitable for purity analysis. It emphasizes the rationale behind the selection of chromatographic parameters and outlines a full validation protocol to ensure the method is fit for its intended purpose.
Chromatographic Principle
The method employs reverse-phase chromatography, a technique where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. This compound, being a relatively non-polar molecule due to its substituted aromatic ring, is strongly retained by the non-polar stationary phase. By using a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, the analyte is eluted from the column. Separation from potential impurities is achieved based on differences in their hydrophobicity; more polar impurities will elute earlier, while more non-polar impurities will be retained longer. Detection is performed using a UV detector, as the conjugated system of the aromatic ketone absorbs light in the ultraviolet region.
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (>99.5% purity)
-
Test Samples of this compound
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
The following conditions were optimized for the separation. Adherence to system suitability criteria is mandatory before proceeding with any analysis.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm (or λmax determined by PDA scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 25 mg of the test sample, transfer to a 25 mL volumetric flask, and prepare a stock solution as described for the standard. Further dilute 5.0 mL of this stock to 50 mL with the diluent.
Experimental Protocol & System Suitability
The following workflow outlines the process from method development to routine analysis.
Caption: Workflow for HPLC Purity Analysis.
System Equilibration
Flush the HPLC system and column with the mobile phase at the initial gradient composition (50% ACN) for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test (SST)
Before sample analysis, the suitability of the chromatographic system must be verified.
-
Inject the diluent (Blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Calculate the system suitability parameters from the five replicate injections. The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on general pharmacopeial guidelines.[7][8][9]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Analysis Sequence
-
Inject the diluent (Blank).
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure continued system performance.
Calculation of Purity
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For reporting specific impurities, a relative response factor (RRF) may need to be determined during method validation if the impurity standard is available.
Method Development Insights
-
Column Selection: A C18 stationary phase was chosen due to its versatility and strong retentive capacity for non-polar aromatic compounds. The specified dimensions (150 mm x 4.6 mm, 5 µm) provide a good balance between resolution, analysis time, and backpressure.[10][11]
-
Mobile Phase Optimization: Acetonitrile was selected over methanol as the organic modifier because it generally offers lower viscosity (leading to higher efficiency) and better UV transparency. A gradient elution was developed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column within a reasonable time, providing a comprehensive impurity profile.
-
Wavelength Selection: The compound contains a chromophore (the substituted acetophenone group) that absorbs UV radiation. A wavelength of 254 nm is a common choice for aromatic compounds and provides good sensitivity. For optimal results, it is recommended to determine the wavelength of maximum absorbance (λmax) by injecting a standard solution and acquiring a UV spectrum using a PDA detector.
Method Validation Protocol (ICH Q2(R1))
A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[1][12]
Caption: Key Parameters for Method Validation.
Specificity
-
Objective: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Procedure:
-
Analyze the diluent (blank).
-
Analyze a solution of the reference standard.
-
Analyze the sample solution.
-
If available, spike the sample solution with known related substances to demonstrate resolution.
-
Perform forced degradation studies (acid, base, peroxide, thermal, photolytic) on the sample and analyze the resulting solutions to ensure separation of degradation products from the main peak.
-
-
Acceptance Criteria: The main peak should be free from interference from any other components, and peak purity analysis (using a PDA detector) should pass. Resolution between the main peak and the closest eluting impurity should be > 2.0.
Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day): Analyze six separate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ value should be verified for precision, with a %RSD of ≤ 10%.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% absolute for acetonitrile)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the changes.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, and reliable for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water allows for excellent separation of the main component from its potential impurities. The protocol for method validation, based on ICH guidelines, ensures that the method is robust and suitable for routine use in a quality control environment, providing confidence in the analytical results for this important chemical intermediate.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioGlobaX. 〈621〉 Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
- Si-Nav, S. et al. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
-
SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
- Sjödin, A. et al. (2003). Comprehensive Solid-Phase Extraction Method for Persistent Organic Pollutants.
-
Chem-Tools. This compound Product Page. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Shimadzu Corporation. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75061, Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
- Georgieva, M. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Molecules.
- Patel, D. et al. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. International Journal of Pharmaceutical Sciences and Research.
-
National Institute of Standards and Technology (NIST). WebBook, SRD 69: Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
-
National Institute of Standards and Technology (NIST). WebBook, SRD 69: Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]
-
National Institute of Standards and Technology (NIST). WebBook, SRD 69: Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. chem-tools.com [chem-tools.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. achemtek.com [achemtek.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. bioglobax.com [bioglobax.com]
- 10. auroraprosci.com [auroraprosci.com]
- 11. researchgate.net [researchgate.net]
- 12. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Acylation of Dichlorodimethylbenzene
Introduction: Navigating the Acylation of a Substituted Aromatic Core
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable aryl ketones.[1][2] These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed guide to the reaction conditions for the acylation of dichlorodimethylbenzene, a substrate that presents a unique electronic profile. The interplay of two activating methyl groups and two deactivating chloro groups on the benzene ring necessitates a carefully optimized approach to achieve high yield and regioselectivity.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust understanding that facilitates adaptation and troubleshooting.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The key steps are:
-
Generation of the Acylium Ion: A strong Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the acylating agent (typically an acyl chloride or anhydride). This coordination polarizes the carbon-halogen or carbon-oxygen bond, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[1][2][3]
-
Electrophilic Attack: The electron-rich aromatic ring of dichlorodimethylbenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[3]
-
Deprotonation and Aromaticity Restoration: A weak base, often the chloroaluminate complex ([AlCl₄]⁻) formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[2][5]
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: The three key stages of the Friedel-Crafts acylation reaction.
Critical Reaction Parameters for Dichlorodimethylbenzene
The unique substitution pattern of dichlorodimethylbenzene requires careful consideration of the following parameters to ensure a successful acylation.
Choice of Lewis Acid Catalyst
Due to the presence of two deactivating chloro groups, a strong Lewis acid is generally required to drive the reaction.[1]
-
Aluminum Chloride (AlCl₃): This is the most common and often most effective catalyst for Friedel-Crafts acylations.[6] Its high activity is necessary to generate a sufficient concentration of the acylium ion to react with the moderately deactivated ring. A stoichiometric amount of AlCl₃ is typically required, as it forms a complex with the product ketone.[5][7]
-
Ferric Chloride (FeCl₃): A milder alternative to AlCl₃, FeCl₃ can also be effective, particularly if the substrate is prone to side reactions under more forcing conditions.[8] It may require higher temperatures or longer reaction times.
| Catalyst | Relative Activity | Stoichiometry | Key Considerations |
| AlCl₃ | High | Stoichiometric | Highly effective but moisture-sensitive.[9] |
| FeCl₃ | Moderate | Catalytic to Stoichiometric | Less moisture-sensitive, may require heating.[8] |
The Acylating Agent
The choice of acylating agent will determine the nature of the acyl group introduced.
-
Acyl Chlorides (e.g., Acetyl Chloride, Propionyl Chloride): These are highly reactive and are the most commonly used acylating agents for Friedel-Crafts reactions.[10]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl chlorides and may require slightly more forcing conditions (e.g., higher temperatures).[11] They offer the advantage of producing a carboxylic acid byproduct, which can be easier to remove during workup than HCl gas.
Solvent Selection
The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Dichloromethane (CH₂Cl₂): An excellent solvent for Friedel-Crafts acylations, as it is a good solvent for the reactants and the aluminum chloride complex.[9][12] Its low boiling point simplifies removal during workup.
-
Carbon Disulfide (CS₂): A traditional solvent for this reaction, it is a good solvent for the reactants but is highly flammable and toxic.
-
Nitrobenzene: Can be used as a solvent, particularly for less reactive substrates, as it can help to dissolve the aluminum chloride complex. However, it is a deactivating solvent and can be difficult to remove.
Temperature and Reaction Time
The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent.[13] The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion, especially with a deactivated substrate like dichlorodimethylbenzene. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Acylation of 1,3-Dichloro-4,6-dimethylbenzene with Acetyl Chloride
This protocol provides a representative procedure for the acetylation of a dichlorodimethylbenzene isomer. Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
-
1,3-Dichloro-4,6-dimethylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Drying tube (filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Diagram of the Experimental Setup
Caption: A standard apparatus for performing a Friedel-Crafts acylation under anhydrous conditions.
Procedure
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube.[9]
-
Initial Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0-5 °C.[13]
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1,3-dichloro-4,6-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes, again keeping the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it may be necessary to gently heat the mixture to reflux for a period.
-
Work-up:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[13] This will hydrolyze the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13]
-
-
Product Isolation and Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Safety Considerations
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[9]
-
Acetyl Chloride: Corrosive and a lachrymator (causes tearing).[9] Handle in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use with appropriate engineering controls and personal protective equipment.[12]
-
Work-up: The quenching of the reaction with water and acid is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Deactivated substrate- Inactive catalyst (moisture)- Insufficient reaction time/temperature | - Use a more active catalyst (AlCl₃)- Ensure anhydrous conditions[9]- Increase reaction time and/or temperature |
| Formation of Multiple Products | - Isomeric products due to multiple possible acylation sites | - Optimize reaction temperature to favor the thermodynamically more stable product- Consider a milder catalyst to potentially improve regioselectivity |
| Incomplete Reaction | - Insufficient catalyst- Low reaction temperature | - Increase the amount of Lewis acid- Gently heat the reaction mixture to reflux |
Conclusion
The acylation of dichlorodimethylbenzene, while challenging due to its electronic and steric properties, can be successfully achieved through the careful selection of a potent Lewis acid catalyst, appropriate reaction conditions, and meticulous adherence to anhydrous techniques. The protocols and insights provided herein offer a solid foundation for researchers to approach this and similar transformations with confidence.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Journal of Chemical Education. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
-
ACS Publications. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
-
Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemguide. friedel-crafts acylation of benzene. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of California, Irvine. 13 Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 2,4'-Dichloroacetophenone. [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Asian Journal of Chemistry. A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
ACG Publications. Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate. [Link]
-
IJSEAS. STUDY OF ACYLATION REACTION OF FUNCTIONALLY SUBSTITUTED AROMATIC MONO- AND DIAMINES WITH CHLOROANHYDRIDE OF NAPHTHENIC ACID. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. websites.umich.edu [websites.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Dichlorodimethylbenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the Friedel-Crafts acylation of dichlorodimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The presence of both activating (methyl) and deactivating (chloro) groups on the aromatic ring presents unique challenges in terms of reactivity and regioselectivity. This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthesis.
Core Principles: Understanding the Substrate's Dichotomy
The Friedel-Crafts acylation is a robust method for forming C-C bonds by introducing an acyl group onto an aromatic ring.[1][2] The reaction proceeds via a highly electrophilic acylium ion, which attacks the nucleophilic benzene ring.[3][4]
However, the reactivity of dichlorodimethylbenzene is nuanced. The substituents dictate the reaction's feasibility and outcome:
-
Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring through induction and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophilic attack.[5][6] They are ortho, para-directors.
-
Chlorine Atoms (-Cl): These are deactivating groups. While they possess lone pairs capable of resonance donation (a π-donating effect), their strong electronegativity withdraws electron density from the ring inductively (a σ-accepting effect).[5][7] The inductive effect is stronger, making the ring less reactive than benzene.[7][8] Despite being deactivators, halogens are also ortho, para-directors.[5][9]
This combination means the substrate is "conflicted"—activated by methyl groups but deactivated by chlorine atoms. Achieving high yield and selectivity requires careful control over reaction conditions.
Reaction Mechanism Overview
The acylation process involves three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a resonance-stabilized acylium ion.[2][10]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst.[10][13]
Caption: General mechanism of Friedel-Crafts Acylation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when acylating dichlorodimethylbenzene isomers, with a focus on 1,4-dichloro-2,5-dimethylbenzene as a model substrate due to its symmetry.
Q1: My reaction shows little to no conversion. What are the primary causes of low yield?
Answer: Low or no yield is the most common issue and typically points to three areas: substrate reactivity, catalyst integrity, or reaction conditions.
-
Substrate Deactivation: The two chlorine atoms strongly deactivate the ring. Friedel-Crafts reactions are notoriously difficult on deactivated substrates.[14][15] The activating effect of the two methyl groups may not be sufficient to overcome this deactivation under standard conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[14] Any exposure to atmospheric humidity will hydrolyze it, rendering it inactive. Furthermore, the ketone product itself is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[16][17] This is why a stoichiometric amount (at least 1.0 equivalent) of the catalyst is required.[10]
-
Insufficient Thermal Energy: Deactivated rings often require higher temperatures to overcome the activation energy barrier for the reaction. Room temperature may be insufficient.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened, high-purity anhydrous AlCl₃.
-
Verify Catalyst Stoichiometry: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent to account for complexation with the product.
-
Increase Reaction Temperature: If room temperature fails, cautiously increase the temperature. Monitor the reaction closely for signs of decomposition (e.g., charring).
Table 1: Comparison of Reaction Conditions for Aromatic Acylation
| Parameter | Activated Ring (e.g., Toluene) | Deactivated Ring (e.g., Dichlorodimethylbenzene) | Rationale for Change |
| Temperature | 0°C to Room Temp | Room Temp to 60°C (or higher)[18] | Overcomes higher activation energy due to deactivating -Cl groups. |
| Catalyst | AlCl₃, FeCl₃ | AlCl₃ (often the most potent) | A stronger Lewis acid is needed to generate the acylium ion effectively. |
| Catalyst Stoichiometry | ~1.1 eq | ≥1.1 eq | Stoichiometric amount is crucial due to product-catalyst complexation.[10][16] |
| Reaction Time | 1-4 hours | 4-24 hours | Slower reaction rates require longer times for completion. |
Q2: I'm observing a mixture of products. How can I control the regioselectivity?
Answer: This is a critical issue when using unsymmetrical isomers of dichlorodimethylbenzene. For our model substrate, 1,4-dichloro-2,5-dimethylbenzene , all four available positions are chemically equivalent, so only one product is expected.
If you are using a different isomer, such as 1,2-dichloro-3,4-dimethylbenzene , you will face competing directing effects:
-
The methyl groups will direct ortho and para to themselves.
-
The chlorine atoms will also direct ortho and para.
The final substitution pattern will be a complex interplay of electronic and steric effects.[19] The acyl group will preferentially add to the most activated, least sterically hindered position.
Strategies to Influence Regioselectivity:
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can favor the electronically preferred isomer over sterically driven products.[16]
-
Choice of Catalyst: In some systems, bulkier Lewis acids can influence regioselectivity by sterically hindering approach to certain positions.
-
Computational Modeling: Density functional theory (DFT) calculations can help predict the most nucleophilic sites on the aromatic ring, guiding your synthetic strategy.
Q3: My reaction turned into a dark, tarry mess after adding the reagents. What went wrong?
Answer: The formation of dark-colored tar or char is indicative of decomposition and unwanted side reactions.
-
Excessive Temperature: Friedel-Crafts reactions can be exothermic.[20] If the temperature is too high or the addition of reagents is too fast, the reaction can run away, leading to polymerization and decomposition of the starting materials.
-
Impurities: Impurities in the starting material or solvent can trigger side reactions. Ensure the purity of your dichlorodimethylbenzene, acyl chloride, and solvent.
-
Incorrect Stoichiometry: A large excess of the Lewis acid or acylating agent under harsh conditions can promote side reactions.[16]
Corrective Actions:
-
Control Temperature: Add the Lewis acid and acylating agent slowly at a low temperature (e.g., 0-5°C) to control the initial exotherm, then allow the reaction to warm to the target temperature.
-
Use High-Purity Reagents: Purify starting materials if necessary. Use a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and stop it once the starting material is consumed to prevent byproduct formation.
Q4: The aqueous workup is forming a persistent emulsion that won't separate. How can I break it?
Answer: Emulsions are common during the workup of Friedel-Crafts reactions, especially when quenching the AlCl₃ complex.[21] The aluminum salts formed (e.g., aluminum hydroxide) can act as surfactants.
Workup Protocol & Troubleshooting:
-
Quench Slowly: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and concentrated HCl.[22] The acid helps to keep the aluminum salts soluble.
-
Add Brine: If an emulsion forms, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic components.
-
Filter: In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can help break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Gentle Agitation: When extracting, use gentle inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation.
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common experimental issues.
Caption: A logical workflow for troubleshooting common issues.
Reference Experimental Protocol
Reaction: Acetylation of 1,4-dichloro-2,5-dimethylbenzene to produce 2,5-dichloro-1,4-dimethylacetophenone.
Safety Notice: This procedure involves corrosive and water-sensitive reagents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
1,4-dichloro-2,5-dimethylbenzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated aq. NaHCO₃ solution
-
Saturated aq. NaCl (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or N₂ inlet), and an addition funnel.
-
Reagent Loading: Under an inert atmosphere, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice-water bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5°C.
-
Substrate Addition: Dissolve the 1,4-dichloro-2,5-dimethylbenzene (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes. The reaction is often exothermic, so control the addition rate to keep the temperature below 10°C.[20]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. If TLC analysis shows incomplete conversion, gently heat the mixture to reflux (approx. 40°C) and monitor periodically.
-
Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 15 mL per 0.05 mol of substrate).[22] Very slowly and carefully, pour the reaction mixture onto the stirred ice/HCl mixture.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aq. NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Saturated aq. NaCl (brine) solution (to help break any emulsions and begin the drying process).
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel.
References
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Chemistry LibreTexts. (2022). 7.4: Activation and Deactivation. [Link]
-
Furman Chemistry. Activating Groups and Deactivating Groups. [Link]
-
Slideshare. (2016). Activating and deactivating group. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Journal of Chemical Education. (2016). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
-
Fiveable. Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
-
Gauth. Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri. [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
ResearchGate. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
ResearchGate. (2011). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
Chemguide. friedel-crafts acylation of benzene. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]
-
Journal of the American Chemical Society. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. [Link]
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. furmanchm120.pbworks.com [furmanchm120.pbworks.com]
- 6. Activating and deactivating group | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. websites.umich.edu [websites.umich.edu]
Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Acylation of Substituted Benzenes
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling regioselectivity in the acylation of substituted benzenes. Here, you will find scientifically grounded explanations, practical protocols, and solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the factors that influence regioselectivity in Friedel-Crafts acylation.
Q1: Why am I getting a mixture of ortho and para isomers in my Friedel-Crafts acylation of an activated benzene ring?
A1: The formation of both ortho and para isomers is a common outcome when acylating an aromatic ring bearing an activating group (e.g., alkyl, alkoxy). These groups are electron-donating, which increases the electron density of the aromatic ring and makes it more nucleophilic and reactive towards the electrophilic acylium ion.[1][2][3] This electron-donating effect is most pronounced at the ortho and para positions, leading to the formation of a mixture of products.[4] While the para product is often favored due to reduced steric hindrance, the ortho isomer can still form in significant amounts, especially with smaller activating groups and acylating agents.
Q2: How does the choice of Lewis acid catalyst affect the regioselectivity of the reaction?
A2: The Lewis acid is crucial for generating the acylium ion electrophile from the acyl halide or anhydride.[5] While its primary role is not to directly control regioselectivity, the strength of the Lewis acid can influence reaction conditions, which in turn can have an indirect effect. A very strong Lewis acid like AlCl₃ can lead to a more reactive electrophile and potentially less selective reactions.[6] In some cases, using a milder Lewis acid, such as FeCl₃ or ZnCl₂, might offer better control, especially with highly activated substrates, by moderating the reaction's reactivity.[6]
Q3: Can I perform a Friedel-Crafts acylation on a deactivated aromatic ring, and if so, what regioselectivity should I expect?
A3: Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings, such as those bearing nitro (-NO₂) or cyano (-CN) groups.[7][8] These electron-withdrawing groups reduce the nucleophilicity of the benzene ring to a point where it does not readily react with the acylium ion.[8] For moderately deactivating groups (e.g., halogens), the reaction may proceed, albeit slower than with activated rings. In such cases, the substitution is directed to the meta position.[1][3] Halogens are an exception; they are deactivating but still direct ortho and para.[3]
Q4: Why is the para isomer typically the major product in the acylation of monosubstituted benzenes with activating groups?
A4: The preference for the para isomer is primarily due to steric hindrance. The ortho positions are closer to the existing substituent, and the bulky acyl group may experience steric clash during the formation of the sigma complex intermediate.[9] This steric hindrance raises the activation energy for the formation of the ortho isomer compared to the para isomer, making the para pathway kinetically favored.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during Friedel-Crafts acylation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired regioisomer | 1. Deactivated Substrate: The aromatic ring is too electron-poor to react.[7][8] 2. Moisture Contamination: The Lewis acid catalyst has been deactivated by water.[6] 3. Insufficient Catalyst: The product ketone complexes with the Lewis acid, taking it out of the catalytic cycle.[10] | 1. Confirm that your substrate is not strongly deactivated. If it is, consider alternative synthetic routes. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. 3. Use a stoichiometric amount of the Lewis acid catalyst, or even a slight excess (e.g., 1.1-1.2 equivalents).[10] |
| Formation of multiple products (poor regioselectivity) | 1. Highly Activated Substrate: The substrate is so reactive that it leads to a mixture of ortho and para isomers. 2. Reaction Temperature is too High: Higher temperatures can overcome the activation energy barrier for the formation of the less favored isomer. | 1. Consider using a milder Lewis acid (e.g., FeCl₃) to reduce the reactivity. 2. Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to favor the kinetically preferred product. |
| Reaction stalls or is incomplete | 1. Poor Solubility: The starting materials or intermediates are not fully dissolved in the solvent. 2. Substrate or Product Inhibition: The product is complexing with the catalyst and preventing further reaction.[10] | 1. Choose a solvent in which all components are soluble. Common solvents include dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). 2. Ensure a stoichiometric amount of Lewis acid is used. In some cases, adding the Lewis acid in portions can help. |
Section 3: Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for a typical Friedel-Crafts acylation reaction, with a focus on controlling regioselectivity.
Protocol: Regioselective Acylation of Toluene to form p-Methylacetophenone
This protocol details the acylation of toluene, an activated benzene derivative, where the para product is favored.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a nitrogen inlet).
-
Reagent Addition:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes. You will observe the formation of the acylium ion complex.
-
After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
-
-
Work-up:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography to isolate the desired p-methylacetophenone.
-
Section 4: Visualizing the Science
Mechanism of Friedel-Crafts Acylation
The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.
Caption: Mechanism of Friedel-Crafts Acylation.
Directing Effects of Substituents
This diagram illustrates how different types of substituents on a benzene ring direct incoming electrophiles.
Caption: Directing Effects of Substituents in Electrophilic Aromatic Substitution.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
ChemTalk. Directing Effects. [Link]
-
Lumen Learning. Substituent Effects. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
JoVE. Directing Effect of Substituents: meta-Directing Groups. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
-
Lumen Learning. Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
SlidePlayer. ORGANIC REACTION MECHANISM. [Link]
-
TutorChase. Provide an example of the alkylation and acylation in the Friedel-Crafts reaction. [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
ResearchGate. Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
JoVE. Limitations of Friedel–Crafts Reactions. [Link]
-
Journal of the American Chemical Society. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Welcome to the technical support center for the purification of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS No. 164165-77-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. The information herein is structured to address specific issues you may encounter during your experiments, moving beyond simple procedural lists to explain the underlying scientific principles.
Compound Profile
| Property | Value | Source(s) |
| CAS Number | 164165-77-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀Cl₂O | [2] |
| Molecular Weight | 217.09 g/mol | [2] |
| Physical Form | Solid; may appear as a white to light yellow low melting paste. | [3] |
| Purity (as supplied) | Typically 95-97% | [2] |
| Solubility | Soluble in DMSO. | [3] |
| Storage | 2-8°C, sealed in a dry, dark place. | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and troubleshooting scenarios encountered during the purification of this compound.
Recrystallization
Q1: My recrystallization attempt resulted in an oil instead of crystals. What causes this and how can I fix it?
A1: This phenomenon, known as "oiling out," is a common issue in the recrystallization of acetophenone derivatives. It occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Since this compound is described as a low melting paste, this is a particularly relevant concern.[3]
Causality:
-
Low Melting Point: The melting point of your compound may be lower than the boiling point of your chosen solvent.
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the compound's melting point.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to dissolve the oil. Add more hot solvent to decrease the saturation point, then allow it to cool much more slowly.
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. A good starting point for aromatic ketones is an ethanol/water or dichloromethane/hexanes system. Dissolve the compound in a minimum of the "good" solvent (e.g., dichloromethane) at an elevated temperature, then slowly add the "poor" solvent (e.g., hexanes) until persistent cloudiness is observed. Add a few drops of the good solvent to clarify and then allow to cool slowly.
-
Induce Crystallization: At a temperature just below the solvent's boiling point, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For aromatic ketones, several solvent systems are generally effective. Given that the target compound is a solid, single or mixed solvent systems can be explored.[5]
Recommended Starting Solvents:
-
Single Solvents: Ethanol, methanol, or isopropanol are often good starting points. The principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Mixed Solvents: A two-solvent system often provides better control over the crystallization process. Common pairs include:
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of a single solvent to each tube and observe solubility at room temperature.
-
If insoluble, gently heat the mixture. A good solvent will dissolve the compound upon heating.
-
Allow the clear solution to cool to room temperature and then in an ice bath to observe crystal formation.
Workflow for Recrystallization:
Caption: General workflow for recrystallization.
Column Chromatography
Q3: I am not getting good separation of my compound from impurities using column chromatography. What are the recommended conditions?
A3: For aromatic ketones like this compound, normal-phase column chromatography on silica gel is a standard and effective technique.
Key Parameters for Optimization:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For aromatic ketones, a good starting point is a gradient of 5% to 20% ethyl acetate in hexanes.
-
TLC Analysis: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is between 0.2 and 0.4 to ensure good separation on the column.
Troubleshooting Poor Separation:
-
Bands are too broad: This could be due to overloading the column, poor packing, or using a solvent system that is too polar. Try using less sample, repacking the column carefully, or starting with a less polar eluent.
-
Compound is not eluting: The eluent is likely not polar enough. Gradually increase the percentage of the more polar solvent in your mobile phase.
-
Co-elution of impurities: If impurities have similar polarities to your product, a very slow gradient elution or a different solvent system may be required. Consider trying a dichloromethane/hexanes system.
Logical Flow for Column Chromatography:
References
Technical Support Center: Synthesis of Substituted Acetophenones
Welcome to the Technical Support Center for the synthesis of substituted acetophenones. As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges encountered during the synthesis of these crucial chemical intermediates. This resource moves beyond simple protocols to explain the causality behind common side reactions and provides field-proven troubleshooting strategies to enhance the yield, purity, and reproducibility of your experiments.
Section 1: The Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is arguably the most classic and direct method for synthesizing aryl ketones, including substituted acetophenones. It involves the reaction of an aromatic ring with an acylating agent (typically an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.[1] While powerful, the reaction is sensitive to a variety of factors that can lead to undesirable side reactions and poor outcomes.
Frequently Asked Questions & Troubleshooting
Q1: My Friedel-Crafts acylation reaction is resulting in a very low, or even zero, yield. What are the likely causes?
A1: A low yield in this reaction is a common issue that can almost always be traced back to one of five critical areas:
-
Deactivated Aromatic Ring: The substrate itself is the first thing to consider. Friedel-Crafts reactions are electrophilic aromatic substitutions and fail when the aromatic ring is "deactivated" by strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H, -CN).[2][3] These groups reduce the nucleophilicity of the benzene ring, making it unable to attack the electrophilic acylium ion.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive. It is imperative to use flame-dried or oven-dried glassware and anhydrous reagents under an inert atmosphere.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid.[4][5] This is because the product, the substituted acetophenone, is a Lewis base and forms a stable complex with the AlCl₃. This complexation deactivates both the product (preventing further reaction) and the catalyst.[6] The catalyst is only liberated upon aqueous workup.
-
Incompatible Functional Groups: Aromatic rings substituted with basic groups like amines (-NH₂) or hydroxyls (-OH) are unsuitable for Friedel-Crafts acylation.[7] These groups will react with the Lewis acid catalyst, forming a complex that places a positive charge on the ring and deactivates it towards electrophilic substitution.[7]
-
Sub-optimal Temperature: While some reactions require heating to proceed, excessively high temperatures can lead to decomposition of reactants and the formation of tar-like byproducts.[2]
Q2: My reaction worked, but I have a mixture of products. What are these side products and how can I improve selectivity?
A2: The most common side products are regioisomers (ortho, meta, para isomers). The identity of the major product is determined by the directing effects of the substituent already present on the aromatic ring.
-
Ortho/Para Directors: Electron-donating groups (e.g., -CH₃, -OCH₃) and halogens direct the incoming acyl group to the ortho and para positions. Steric hindrance often makes the para isomer the major product.[8]
-
Meta Directors: Electron-withdrawing groups that do not completely halt the reaction (e.g., the ketone product itself) will direct substitution to the meta position.
Polysubstitution , the addition of more than one acyl group, is generally not a significant issue in Friedel-Crafts acylation.[4][9] The reason is that the first acyl group added to the ring is electron-withdrawing, which deactivates the ring and makes it less reactive than the starting material.[3][5][10] This provides a self-limiting mechanism that is a key advantage over Friedel-Crafts alkylation.[11] While rare, polysubstitution can sometimes be forced under harsh conditions with highly activated substrates and a large excess of reagents.[6]
Table 1: Comparison of Side Reactions in Common Acetophenone Syntheses
| Synthetic Method | Common Side Reactions/Issues | Key Prevention Strategies |
|---|---|---|
| Friedel-Crafts Acylation | Formation of regioisomers; Reaction failure with deactivated/incompatible groups. | Choose substrate with appropriate directing groups; Ensure anhydrous conditions and stoichiometric Lewis acid. |
| Fries Rearrangement | Formation of ortho/para isomer mixtures; Low yields with heavily substituted or deactivated systems.[12][13] | Control temperature and solvent polarity to favor one isomer.[12][13] |
| Houben-Hoesch Reaction | Formation of imino-ether byproducts with simple phenols; Low yields with electron-poor arenes.[2][14][15] | Use highly activated substrates like polyhydroxy phenols. |
| Grignard + Nitrile | Incomplete reaction; Formation of tertiary alcohol (over-addition); Enolization.[16][17] | Maintain strictly anhydrous conditions; Control stoichiometry and temperature. Use Weinreb amide for sensitive substrates.[18] |
| Oxidation of Ethylbenzene | Over-oxidation to benzoic acid.[19] | Careful control of reaction time, temperature, and oxidant concentration. |
Experimental Protocol: Synthesis of 4-Methoxyacetophenone
This protocol provides a representative example of a Friedel-Crafts acylation.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Once the anisole addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the entire mixture to a separatory funnel.
-
Extraction & Purification: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The crude product can be purified by recrystallization or vacuum distillation.
Section 2: Alternative Synthetic Routes & Their Pitfalls
While Friedel-Crafts acylation is common, other methods are essential when the substrate is incompatible or when specific substitution patterns are desired. Each comes with its own set of potential side reactions.
Frequently Asked Questions & Troubleshooting
Q3: I am performing a Fries Rearrangement of a phenyl acetate. Why am I getting a mixture of ortho and para isomers?
A3: The Fries rearrangement, which converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid, is inherently ortho and para selective.[12][13] The ratio of these isomers is not random but is highly dependent on the reaction conditions, a classic case of thermodynamic versus kinetic control.[13]
-
Low Temperatures (e.g., <60°C): Favor the formation of the para product. This is the kinetically controlled pathway.[12][20]
-
High Temperatures (e.g., >160°C): Favor the formation of the ortho product. The ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.[13][20]
-
Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents increase the proportion of the para product.[12]
A significant limitation of this reaction is that it requires relatively harsh conditions, meaning only esters with stable acyl groups can be used.[12][13] Furthermore, heavily substituted or deactivated aromatic rings will give low yields.[13]
Q4: My Houben-Hoesch reaction with phenol and acetonitrile is failing. What is the problem?
A4: The Houben-Hoesch reaction acylates an electron-rich arene using a nitrile and an acid catalyst (e.g., ZnCl₂/HCl).[21] The key phrase here is "electron-rich." The reaction is most successful with highly activated substrates like polyhydroxy phenols (e.g., resorcinol) or phenolic ethers.[14][21][22]
With simple, less activated phenols, a significant side reaction occurs. The nucleophilic hydroxyl group of the phenol attacks the nitrile electrophile instead of the aromatic ring. This forms an imino-ether hydrochloride, which, upon hydrolysis, yields a phenyl ester rather than the desired hydroxyacetophenone.[2][14]
Q5: I am synthesizing an acetophenone derivative using a Grignard reagent and a nitrile, but the yield is poor. What are the common pitfalls?
A5: This method, which involves the addition of a Grignard reagent to a nitrile followed by hydrolysis, is powerful but demands rigorous technique.[18][23]
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases and will be instantly destroyed by any protic source, especially water.[18] All glassware must be rigorously dried, and anhydrous solvents are essential. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[18] Incomplete reactions are often due to residual moisture deactivating the reagent.[24]
-
Incomplete Hydrolysis: The initial reaction between the Grignard reagent and the nitrile forms an intermediate imine salt.[18] This intermediate is stable and must be hydrolyzed in a separate acidic aqueous workup step to yield the final ketone.[23] If the hydrolysis is incomplete, the yield will be low.
-
Side Reactions of the Grignard Reagent: With sterically hindered nitriles, the Grignard reagent may act as a base instead of a nucleophile, abstracting an alpha-proton to form an enolate.[16][17] This pathway leads back to the starting ketone upon workup, reducing the overall yield.
References
-
Friedel–Crafts reaction. (2023). In Wikipedia. Retrieved January 5, 2026, from [Link]
- . (2025). BenchChem.
-
Acetophenone. (2023). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
- How to avoid polysubstitution in the acylation of substituted benzenes? (2025). BenchChem.
- Friedel–Crafts reaction. (2020). L.S.College, Muzaffarpur.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Rai, D. K., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Retrieved January 5, 2026, from [Link]
-
What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]
-
Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. (n.d.). Study.com. Retrieved January 5, 2026, from [Link]
-
Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved January 5, 2026, from [Link]
-
Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. (2016, August 8). Sciencemadness Discussion Board. Retrieved January 5, 2026, from [Link]
- HOUBEN–HOESCH REACTION. (2020, May 14). B N College, Bhagalpur.
-
The hydrolysis reactions of nitriles via C−N bond cleavage. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
ACETOPHENONE. (n.d.). Ataman Kimya. Retrieved January 5, 2026, from [Link]
-
Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved January 5, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]
- Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction. (2025). BenchChem.
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 5, 2026, from [Link]
- Understand grignard-Based Routes to Acetophenone. (2025, March 15). StudyRaid.
-
Hoesch reaction. (n.d.). Grokipedia. Retrieved January 5, 2026, from [Link]
-
Fries rearrangement. (2023). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts. Retrieved January 5, 2026, from [Link]
-
The reaction of acyl chlorides with benzene. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]
-
The Chemical Backbone: Acetophenone's Role in Synthesis and Industry. (2025, December 29). Retrieved January 5, 2026, from [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). Retrieved January 5, 2026, from [Link]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts.
-
Hoesch reaction. (2023). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Acetophenone (98-86-2). (n.d.). Scentspiracy. Retrieved January 5, 2026, from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 5, 2026, from [Link]
- Side Reactions in a Grignard Synthesis. (2025, August 6).
-
Aromatic Reactions: Friedel–Crafts Acylation. (n.d.). Retrieved January 5, 2026, from [Link]
- Method for synthesizing acetophenone. (2014). Google Patents.
-
Selective liquid phase oxidation of ethyl benzene to acetophenone... (2020). New Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Synthesis of acetophenone from aerobic catalytic oxidation of ethylbenzene... (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
The Alkylation of Benzene by Acylation-Reduction. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
-
Proposed reaction pathway for ethylbenzene oxidation to acetophenone... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
- Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis. (2025). BenchChem.
- Oxidation of ethylbenzene to acetophenone by a Mn catalyst... (2025, August 5).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgosolver.com [orgosolver.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 14. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 15. grokipedia.com [grokipedia.com]
- 16. adichemistry.com [adichemistry.com]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. WO2014175670A1 - Method for synthesizing acetophenone - Google Patents [patents.google.com]
- 20. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 21. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 22. Chemicals [chemicals.thermofisher.cn]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. app.studyraid.com [app.studyraid.com]
Technical Support Center: Optimizing Reaction Time and Temperature for Acetophenone Synthesis
Welcome to the technical support center for the synthesis of acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Friedel-Crafts acylation of benzene for the synthesis of acetophenone. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.
Foundational Principles: The Friedel-Crafts Acylation
The synthesis of acetophenone is commonly achieved through the Friedel-Crafts acylation of benzene with either acetyl chloride or acetic anhydride, catalyzed by a Lewis acid, most frequently anhydrous aluminum chloride (AlCl₃)[1][2][3]. This reaction is a cornerstone of organic synthesis, valued for its efficiency in forming carbon-carbon bonds with aromatic rings[4].
The core of the reaction involves the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring[5][6][7]. The Lewis acid catalyst is crucial for this process, as it polarizes the acylating agent, facilitating the formation of the acylium ion[5][8]. Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of avoiding carbocation rearrangements and poly-substitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further acylation[9][10][11].
Visualizing the Mechanism
To fully grasp the intricacies of this reaction, a clear visualization of the mechanism is essential.
Caption: Mechanism of Friedel-Crafts Acylation for Acetophenone Synthesis.
Experimental Protocol: Synthesis of Acetophenone
This protocol provides a detailed, step-by-step methodology for the synthesis of acetophenone. Adherence to anhydrous conditions is critical for the success of this reaction.
Materials and Reagents
-
Benzene (anhydrous)
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Step-by-Step Procedure
-
Reaction Setup : In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture[4].
-
Catalyst Suspension : Add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Stir the mixture to form a suspension[12].
-
Acylating Agent Addition : Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes. The reaction is exothermic, so control the addition rate to maintain a gentle reflux[9][13].
-
Benzene Addition : After the addition of acetyl chloride is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture through the dropping funnel.
-
Reaction Monitoring : Heat the reaction mixture to a gentle reflux (around 40-50°C) and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up :
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex[4][9][14]. This step is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood[14].
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and finally with brine[4][9].
-
-
Isolation and Purification :
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of acetophenone in a question-and-answer format.
Q1: My reaction yield is very low. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation can often be traced back to several key factors:
-
Moisture Contamination : The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst[9][15][16].
-
Solution : Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.
-
-
Inactive Catalyst : If the aluminum chloride has been exposed to air, it may have hydrolyzed and lost its catalytic activity[16].
-
Solution : Use a fresh, unopened container of anhydrous aluminum chloride. A fine, free-flowing powder is indicative of good quality; clumps or a strong smell of HCl suggest deactivation[16].
-
-
Insufficient Catalyst : The ketone product forms a stable complex with the aluminum chloride, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required[9][17][18].
-
Solution : Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.
-
-
Sub-optimal Temperature : The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition[9].
-
Solution : Start the reaction at room temperature and gently heat to reflux if the reaction is sluggish. Monitor the reaction by TLC to find the optimal temperature.
-
Q2: I am observing the formation of multiple products. What is happening?
A2: While less common than in Friedel-Crafts alkylation, the formation of multiple products can occur.
-
Polyacylation : Although the acyl group is deactivating, under harsh conditions (high temperature, long reaction time, or with highly activated aromatic substrates), a second acylation might occur.
-
Solution : Employ milder reaction conditions. Ensure the stoichiometry of the reactants is correct.
-
-
Side Reactions : Impurities in the starting materials can lead to the formation of byproducts.
-
Solution : Use high-purity, anhydrous reagents.
-
Q3: The reaction mixture turned very dark, and I isolated a tar-like substance. What went wrong?
A3: The formation of a dark, tarry substance is usually a sign of decomposition or polymerization, which can be caused by:
-
Excessive Heat : Overheating the reaction mixture can lead to the decomposition of starting materials, intermediates, or the product[9].
-
Solution : Carefully control the reaction temperature. Use a water bath or an oil bath for gentle and uniform heating.
-
-
Prolonged Reaction Time : Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in side reactions and decomposition.
-
Solution : Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Q4: Can I use acetic anhydride instead of acetyl chloride?
A4: Yes, acetic anhydride is a viable alternative to acetyl chloride[10]. It is less volatile and may be easier to handle. The reaction mechanism is similar, but the stoichiometry of the catalyst may need to be adjusted, as two moles of AlCl₃ are consumed per mole of acetic anhydride.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in acetophenone synthesis.
Optimizing Reaction Time and Temperature
The interplay between reaction time and temperature is critical for maximizing the yield and purity of acetophenone. The following table summarizes the expected outcomes based on varying these parameters.
| Temperature (°C) | Reaction Time (hours) | Expected Yield | Potential Issues |
| 0 - 25 | 2 - 4 | Low to Moderate | Incomplete reaction, especially at lower temperatures. |
| 40 - 50 (Reflux) | 1 - 2 | High | Optimal conditions for most standard procedures. |
| > 60 | 1 - 2 | Moderate to High | Increased risk of side reactions and decomposition, leading to lower purity. |
| 40 - 50 (Reflux) | > 3 | High | Potential for byproduct formation with prolonged heating. |
Data-Driven Insights: Experimental data suggests that for the Friedel-Crafts acylation of benzene with acetyl chloride, a reaction time of approximately 30 minutes to 2 hours at a controlled temperature (often refluxing in a suitable solvent like dichloromethane or carbon disulfide) provides a good balance between reaction completion and minimizing side products[13][19]. One study noted that heating at 60°C for 30 minutes after the initial addition was sufficient to complete the reaction[13]. Another procedure involved refluxing for about an hour[14]. The key is to monitor the reaction's progress to avoid unnecessary heating that could compromise the final product's purity.
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.
-
Aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and HCl gas. Handle with care, avoiding contact with skin and moisture[9][15].
-
Acetyl chloride is corrosive and a lachrymator. It also reacts with moisture. Use in a fume hood and wear appropriate personal protective equipment[9].
-
The quenching process is highly exothermic and releases large amounts of HCl gas. Perform this step slowly and with vigorous stirring in an ice bath within a fume hood[14].
References
- 1. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetophenone can be prepared by Friedel crafts reaction between benzene and [allen.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Sciencemadness Discussion Board - Synthesis of Acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. prepchem.com [prepchem.com]
challenges in the work-up of Friedel-Crafts acylation reactions
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the work-up of these pivotal carbon-carbon bond-forming reactions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your synthetic endeavors.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[1][2] This reaction is fundamental in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and fragrances.[3][4] While powerful, the reaction is not without its complexities. This guide will navigate you through the common hurdles to ensure successful and reproducible outcomes.
Troubleshooting Guide: Common Experimental Challenges
The following table outlines frequent issues observed during Friedel-Crafts acylation reactions, their probable causes rooted in chemical principles, and validated protocols for their resolution.
| Observed Problem | Probable Cause(s) | Recommended Solution & Protocol |
| Low or No Product Yield | 1. Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.[5][6] Water in reagents or glassware will hydrolyze and deactivate the catalyst. 2. Deactivated Aromatic Substrate: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring render it too electron-poor to react.[5][7] 3. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[5][6][8] This means a stoichiometric amount, not a catalytic amount, is often required.[8][9] | 1. Ensure Anhydrous Conditions: - Dry all glassware in an oven (e.g., 120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator. - Use anhydrous solvents, freshly distilled or from a solvent purification system. - Use freshly opened or purified Lewis acid catalyst. 2. Substrate Reactivity Assessment: - If your substrate is highly deactivated, consider alternative synthetic routes or more forcing reaction conditions (higher temperature, stronger Lewis acid), though this may lead to side products. 3. Optimize Catalyst Stoichiometry: - Start with at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. For less reactive substrates, increasing the amount to 1.5-2.0 equivalents may be necessary. |
| Formation of Multiple Products (Polysubstitution) | Although less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings (e.g., phenols, anilines, or their ethers).[5] The initial acylation product is deactivated, which usually prevents a second acylation.[10][11][12] However, if the starting material is significantly more reactive than the mono-acylated product, di-acylation can be observed. | 1. Control Stoichiometry: - Use the aromatic substrate as the limiting reagent. 2. Modify Reaction Conditions: - Lower the reaction temperature to increase selectivity. - Consider a milder Lewis acid catalyst. 3. Protecting Group Strategy: - For highly activating groups like hydroxyls or amines, protect them prior to acylation (e.g., as an ester or amide).[5] The protecting group can be removed post-acylation. |
| Incorrect Regioisomer Obtained | The regioselectivity of Friedel-Crafts acylation is influenced by existing substituents on the aromatic ring, the solvent, and the catalyst. For instance, acylation of naphthalene can yield different ratios of the 1- and 2-acetyl products depending on the solvent.[13] | 1. Solvent Selection: - Non-polar solvents like CS₂ or CH₂Cl₂ often favor the kinetically controlled product (e.g., 1-acetylnaphthalene). - Polar solvents like nitrobenzene can favor the thermodynamically more stable product (e.g., 2-acetylnaphthalene).[13] 2. Catalyst Choice: - Bulky Lewis acid-acylating agent complexes can favor substitution at the less sterically hindered position. 3. Temperature Control: - Lower temperatures generally favor kinetic products, while higher temperatures can allow for equilibration to the thermodynamic product. |
| Reaction Fails to Initiate | 1. Presence of Basic Functional Groups: Amines (-NH₂) or alcohols (-OH) on the substrate will preferentially coordinate with the Lewis acid, deactivating it.[6][14] 2. Poor Quality Reagents: Impurities in the acylating agent or aromatic substrate can inhibit the reaction.[5] | 1. Substrate Compatibility: - If your substrate contains an amine or alcohol, it must be protected before the reaction. 2. Reagent Purification: - Purify the acylating agent (e.g., by distillation) and the aromatic substrate if their purity is questionable. |
| Rearrangement of the Acyl Group | While the acylium ion itself is resonance-stabilized and does not typically rearrange, the use of branched acyl chlorides (e.g., pivaloyl chloride) can sometimes lead to decarbonylation to form a stable carbocation, resulting in an alkylation product instead of an acylation product.[7] | 1. Acylating Agent Selection: - Be aware of this potential side reaction with sterically hindered acyl halides that can form stable tertiary or secondary carbocations upon loss of carbon monoxide.[7] - If the corresponding alkylated product is observed, a different synthetic strategy for the desired ketone may be necessary. |
Visualizing the Reaction Pathway and Troubleshooting Logic
To better understand the core reaction and the points of potential failure, the following diagrams illustrate the mechanism and a troubleshooting workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
- 12. testbook.com [testbook.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Welcome to the technical support center for the synthesis and purification of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and other impurities from this valuable synthetic intermediate.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the desired purity for your downstream applications.
Introduction: The Synthetic Context
This compound is typically synthesized via a Friedel-Crafts acylation of 1,4-dichloro-2,5-dimethylbenzene using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4][5] While this reaction is generally efficient, the crude product is often contaminated with unreacted 1,4-dichloro-2,5-dimethylbenzene and residual catalyst, which must be meticulously removed.
This guide will focus on the critical post-reaction workup and purification steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude product?
A1: The main impurities are typically:
-
Unreacted 1,4-dichloro-2,5-dimethylbenzene: The aromatic starting material.
-
Residual Aluminum Chloride (AlCl₃): The Lewis acid catalyst, which forms a complex with the ketone product.[3]
-
Hydrolyzed Aluminum Salts: Formed during the workup procedure.
-
Side-reaction byproducts: Although Friedel-Crafts acylations are generally regioselective, minor isomers or polymeric materials can sometimes form.
Q2: How do I effectively remove the aluminum chloride catalyst after the reaction?
A2: The most robust method is an acidic aqueous workup. The reaction mixture should be carefully quenched by slowly adding it to ice-cold dilute hydrochloric acid (e.g., 1-2 M HCl). This process hydrolyzes the aluminum chloride and breaks the aluminum-ketone complex.[6] Using a dilute acid helps keep the resulting aluminum salts soluble in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide precipitates that can trap your product and complicate phase separation.[7]
Q3: Why is an acidic quench preferred over adding just water or a base?
A3: Quenching with only water can be slow and may lead to the formation of aluminum hydroxide. A basic quench (e.g., with NaOH or NaHCO₃) will neutralize the catalyst but causes the precipitation of aluminum hydroxide (Al(OH)₃), which is notoriously difficult to filter and can lead to significant product loss and the formation of stable emulsions.[7]
Q4: What is the best general strategy to separate the ketone product from the unreacted aromatic starting material?
A4: The optimal strategy depends on the physical state of your crude product.
-
For Crystalline Solids: Recrystallization is the most efficient and scalable method.[8][9] It leverages the solubility differences between your product and impurities at different temperatures.
-
For Oils or Low-Melting Solids: Flash column chromatography is the preferred method.[10][11] It provides excellent separation based on the differential adsorption of compounds to a stationary phase.
Purification Workflow: A Decision-Making Diagram
The following diagram outlines the logical flow from the completed reaction to the purified product.
Caption: Decision tree for post-reaction workup and purification.
Detailed Experimental Protocols
Protocol 1: Quenching and Aqueous Workup
-
Preparation: Prepare a beaker with a stirred solution of ice-cold 1 M hydrochloric acid. The volume should be sufficient to fully submerge and dilute the reaction mixture (a 5 to 10-fold volume excess is recommended).
-
Quenching: Slowly and carefully, add the crude reaction mixture to the stirred HCl solution. The addition should be done portion-wise or via an addition funnel to control the exothermic reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Saturated aqueous sodium chloride (brine) solution to aid in phase separation and remove excess water.[7]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization of this compound
Recrystallization is effective when the desired compound has low solubility in a solvent at room temperature but high solubility at the solvent's boiling point.[8][9]
-
Solvent Selection: Test the solubility of your crude product in various solvents. Ethanol or isopropanol are good starting points. A two-solvent system (e.g., ethyl acetate/hexanes) can also be effective.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Dry the purified crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
This technique is ideal for purifying oils or for achieving very high purity.[10][11]
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) that gives the product a retention factor (Rƒ) of approximately 0.3-0.4 while providing good separation from the starting material spot.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions in test tubes.[10]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Emulsion during extraction | Gelatinous aluminum salts or fine particulates stabilizing the interface. | Add a saturated brine solution to increase the ionic strength of the aqueous layer. Alternatively, filter the entire mixture through a pad of Celite® to break the emulsion.[7] |
| Product "oils out" during recrystallization | The solvent is too nonpolar, or the solution is excessively supersaturated. | Add a more polar co-solvent dropwise to the hot solution until it becomes clear. Reheat to ensure complete dissolution before cooling again. Using a larger initial volume of hot solvent can also help.[12] |
| Poor recovery from recrystallization | The product has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure the solution is cooled thoroughly in an ice bath. If recovery is still low, partially evaporate the solvent from the filtrate and attempt a second crystallization. |
| Poor separation on silica column | The eluent polarity is incorrect. | Re-optimize the eluent system using TLC. A gradient elution (gradually increasing solvent polarity) may be necessary for difficult separations. |
| Product degradation on silica gel | Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.[13] | Deactivate the silica gel by adding a small amount of a base, such as triethylamine (~1%), to the eluent system. Alternatively, use a different stationary phase like neutral alumina. |
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| This compound | 217.09 | White to light yellow solid or low melting paste[1][14][15] | 164165-77-9 |
| 1,4-Dichloro-2,5-dimethylbenzene | 175.05 | Crystalline solid | 1124-05-6 |
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Use |
| Ethanol | 78 | 5.2 | Good general-purpose solvent for recrystallizing moderately polar compounds.[12] |
| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 4.4 | Often used as the more polar component in a two-solvent system with hexanes. |
| Hexanes | 69 | 0.1 | Nonpolar solvent, often used as the less polar component in a two-solvent system. |
References
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available from: [Link]
- Sakurai, H., et al. (1966). Aluminum Chloride-Catalyzed Reactions of Organosilicon Compounds II. Tetrahedron Letters, 7(45), 5493-5497. (Note: While this reference is for organosilanes, the principles of handling AlCl₃ are relevant.)
-
Kosolapoff, G. M. (1948). The Removal of Aluminum Chloride from Friedel—Crafts Mixtures Containing Water-Labile Phosphorus Halides. Journal of the American Chemical Society, 70(7), 2595-2596. Available from: [Link]
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. U.S. Patent and Trademark Office.
-
Sawaki, M., et al. (1984). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 96(5), 1431-1439. Available from: [Link]
- Lappe, P., et al. (2008). German Patent No. DE102007032451B4. Google Patents.
- Yoder, J. C., & Kudlac, G. A. (2010). U.S. Patent No. 7,736,614. U.S. Patent and Trademark Office.
-
Quora. How to separate aluminum (II) chloride from potassium chloride. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
JoVE (Journal of Visualized Experiments). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
-
Chem-Tools. This compound. Available from: [Link]
-
Physics Forums. Column Chromatography ketone/silica. Available from: [Link]
-
JoVE (Journal of Visualized Experiments). Recrystallization. Available from: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]
- Woodhouse, J. C. (1939). U.S. Patent No. 2,205,184. U.S. Patent and Trademark Office.
-
Reider, P. J., et al. (2002). Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. Journal of the American Chemical Society, 124(19), 5364–5373. Available from: [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available from: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available from: [Link]
- Perkins, M. J. (1939). U.S. Patent No. 2,166,584. U.S. Patent and Trademark Office.
-
JoVE (Journal of Visualized Experiments). Purification of a Total Lipid Extract with Column Chromatography. Available from: [Link]
-
ResearchGate. Is it possible to purify aldehyde by column?. Available from: [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available from: [Link]
Sources
- 1. adipogen.com [adipogen.com]
- 2. chem-tools.com [chem-tools.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 9. Video: Recrystallization - Concept [jove.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. physicsforums.com [physicsforums.com]
- 14. This compound | 164165-77-9 [sigmaaldrich.com]
- 15. achemtek.com [achemtek.com]
dealing with regioisomers in the synthesis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS 164165-77-9). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with regioselectivity during this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Regioisomer Challenge
The synthesis of polysubstituted aromatic compounds like this compound frequently involves multi-step pathways where control of regiochemistry is paramount.[1] A common and efficient route involves the Friedel-Crafts acylation of a substituted benzene precursor. However, researchers often report the frustrating appearance of a persistent regioisomeric impurity that co-elutes in chromatography and presents similar spectral data, complicating purification and compromising the integrity of downstream applications.
This guide addresses the root cause of this isomer formation, which often originates not in the final acylation step itself, but in the synthesis of the starting material. We will provide proactive strategies for quality control and purification, along with optimized protocols to ensure high regiochemical purity of your final product.
Part 1: Frequently Asked Questions - The Origin of Regioisomers
This section addresses the fundamental "why" behind the formation of isomeric impurities.
Q1: I performed a Friedel-Crafts acylation on 1,4-dichloro-2,5-dimethylbenzene and obtained an isomeric mixture. Since the starting material is symmetrical, shouldn't I get a single product?
This is a common and insightful question. You are correct that the Friedel-Crafts acylation of pure 1,4-dichloro-2,5-dimethylbenzene is regiochemically unambiguous due to the molecule's symmetry; all four available positions on the aromatic ring are equivalent.
The problem almost always lies in the purity of the starting material itself. The commercial or lab-synthesized 1,4-dichloro-2,5-dimethylbenzene is typically prepared by the dichlorination of p-xylene. This electrophilic aromatic substitution does not produce a single isomer. It yields the desired 2,5-dichloro-1,4-dimethylbenzene as the major product, but also a significant amount of the regioisomeric 2,3-dichloro-1,4-dimethylbenzene . This isomeric impurity in your starting material is then carried through the acylation reaction, producing an unwanted ketone regioisomer.
Q2: What factors during the chlorination of p-xylene lead to this mixture of isomers?
The regiochemical outcome is dictated by the powerful directing effects of the two methyl groups on the p-xylene ring.[2][3]
-
Activating & Directing Effects: Methyl groups are electron-donating and are therefore strong activating groups. They direct incoming electrophiles (like Cl⁺) to the ortho and para positions. In p-xylene, both methyl groups direct to the same four positions (2, 3, 5, and 6).
-
First Chlorination: The first chlorine atom adds to one of these equivalent positions, forming 2-chloro-1,4-dimethylbenzene.
-
Second Chlorination: The directing effects in 2-chloro-1,4-dimethylbenzene determine the position of the second chlorine. All existing groups (two methyls, one chloro) direct the incoming electrophile to positions 3 and 5.
-
Position 5: This position is ortho to one methyl group and para to the other, making it electronically favorable. It is also less sterically hindered. This leads to the major product, 2,5-dichloro-1,4-dimethylbenzene .
-
Position 3: This position is ortho to both a methyl group and the first chlorine atom. While electronically activated, it is more sterically crowded. This leads to the minor, but significant, regioisomeric impurity, 2,3-dichloro-1,4-dimethylbenzene .
-
The diagram below illustrates this divergent pathway.
Caption: Formation of isomeric dichlorinated p-xylene precursors.
Q3: What is the structure of the final ketone impurity I should expect?
If your starting material is contaminated with 2,3-dichloro-1,4-dimethylbenzene, the Friedel-Crafts acylation will produce 1-(3,4-dichloro-2,5-dimethylphenyl)ethanone alongside your target compound. These two ketone products have very similar molecular weights and polarities, making their separation exceptionally difficult.
The workflow below shows how the precursor impurity generates the final product impurity.
Caption: Acylation of precursor mixture yields final product mixture.
Part 2: Troubleshooting & Proactive Control
The most effective strategy for obtaining a pure final product is to ensure the purity of the starting material before the acylation step.
Q4: How can I check the purity of my 1,4-dichloro-2,5-dimethylbenzene starting material?
Standard analytical techniques are effective. Gas Chromatography (GC) is the preferred method due to the volatility of these isomers.
-
Gas Chromatography (GC-FID/GC-MS): This is the ideal method for baseline separation and quantification of the 2,5-dichloro and 2,3-dichloro isomers. A non-polar or mid-polarity column is typically sufficient.
-
¹H NMR Spectroscopy: While the spectra will be complex, careful integration of distinct aromatic proton signals can provide a quantitative assessment of the isomeric ratio. The symmetry of the desired 2,5-isomer results in a simpler spectrum than the 2,3-isomer.
| Analytical Method | Recommendation |
| Primary Method | GC-FID: Use a standard column (e.g., DB-5 or HP-5) with a temperature gradient (e.g., 50°C to 250°C) for excellent separation and quantification. |
| Confirmatory Method | ¹H NMR (400 MHz+): Dissolve in CDCl₃. Compare the integration of the singlet aromatic proton of the 2,5-isomer to the two distinct aromatic proton signals of the 2,3-isomer. |
Q5: I am preparing the dichlorinated precursor myself. How can I minimize the formation of the 2,3-dichloro isomer?
While completely eliminating the formation of the 2,3-isomer is difficult, its proportion can be minimized by controlling reaction conditions to favor the sterically less hindered pathway.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-10 °C) can increase the kinetic preference for the less hindered product.
-
Catalyst Choice: While FeCl₃ is common, exploring other Lewis acids or solid catalysts like zeolites may offer improved selectivity.[4]
-
Stoichiometry: Use of precise stoichiometry for the chlorinating agent can help prevent over-chlorination and potentially influence isomer ratios.
Q6: I have a mixed batch of the dichlorinated p-xylene isomers. How can I purify it?
Purification at this stage is far more effective than trying to separate the final ketone products. The key is to exploit the differences in their physical properties.
| Property | 2,5-Dichloro-1,4-dimethylbenzene | 2,3-Dichloro-1,4-dimethylbenzene |
| Melting Point | ~70-72 °C | ~14-16 °C |
| Boiling Point | ~224 °C | ~229-231 °C |
| Physical State (RT) | Solid | Liquid / Low-melting solid |
-
Recommended Method: Recrystallization. The significant difference in melting points makes recrystallization the most effective and scalable method. Dissolving the mixture in a suitable hot solvent (e.g., ethanol, methanol, or hexane) and cooling slowly will cause the higher-melting, more symmetrical 2,5-dichloro isomer to crystallize out, leaving the 2,3-dichloro isomer enriched in the mother liquor. Purity should be checked by GC after each recrystallization cycle.
Part 3: Optimized Experimental Protocols
Protocol 3.1: Purification of 2,5-Dichloro-1,4-dimethylbenzene via Recrystallization
-
Dissolution: In a fume hood, place the isomeric mixture (e.g., 50 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring until all the solid just dissolves.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Quality Control: Analyze a small sample of the dried crystals and the mother liquor by GC to determine the isomeric purity and assess the efficiency of the separation. Repeat the process if necessary to achieve >99% purity.
Protocol 3.2: Friedel-Crafts Acylation of Purified 2,5-Dichloro-1,4-dimethylbenzene
Safety: This reaction must be performed in a well-ventilated fume hood. Anhydrous conditions are critical. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
| Reagent | Molar Eq. | Amount (for 10 g scale) | MW | Density |
| Purified 2,5-Dichloro-1,4-dimethylbenzene | 1.0 | 10.0 g | 175.05 | - |
| Aluminum Chloride (AlCl₃), anhydrous | 1.2 | 9.1 g | 133.34 | - |
| Acetyl Chloride (AcCl) | 1.1 | 4.9 mL | 78.50 | 1.104 |
| Dichloromethane (DCM), anhydrous | - | ~100 mL | 84.93 | 1.33 |
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).
-
Reagent Loading: Charge the flask with anhydrous aluminum chloride (9.1 g) and anhydrous DCM (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (4.9 mL) to the AlCl₃ suspension via the dropping funnel over 15-20 minutes. Stir for an additional 20 minutes at 0 °C.[5][6]
-
Aromatic Substrate Addition: Dissolve the purified 2,5-dichloro-1,4-dimethylbenzene (10.0 g) in anhydrous DCM (50 mL) and add this solution slowly to the reaction mixture over 30-40 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~150 g) in a beaker with vigorous stirring. A concentrated HCl solution (10-20 mL) can be added to help dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography on silica gel if necessary.
Part 4: Post-Synthesis Troubleshooting
Q7: I have already produced a mixed batch of the final ketone regioisomers. Is it possible to separate them?
Separating the final ketone products—this compound and 1-(3,4-dichloro-2,5-dimethylphenyl)ethanone—is significantly more challenging than separating their precursors due to their very similar properties.
-
Column Chromatography: Standard silica gel chromatography may provide partial separation, but often results in broad, overlapping fractions. Careful selection of the eluent system (e.g., hexane/ethyl acetate or hexane/DCM gradients) and using a high-performance column may improve resolution.
-
Preparative HPLC: This is a more powerful but less scalable option. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase could potentially resolve the isomers.[7]
-
Recrystallization: This is unlikely to be effective unless one isomer is present in a very high ratio and has significantly different crystallization properties.
Recommendation: While post-synthesis separation is sometimes possible, it is often low-yielding and resource-intensive. The most robust and economical approach is to invest in the purification of the starting material as outlined in Protocol 3.1.
References
-
University of Wisconsin-Madison. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Luis R. Domingo, et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]
-
Smith, K., & El-Hiti, G. A. (2011). Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. Retrieved from [Link]
-
Chem-Tools. (n.d.). This compound. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Reddit. (2023). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. Retrieved from [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Gore, P. H., & Hoskins, J. A. (1970). The Friedel–Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]
- Google Patents. (1968). GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.
- Google Patents. (2015). CN104591973A - Preparation method of 2,5-dichlorophenol.
-
Padron, J. M., et al. (2020). Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Retrieved from [Link]
- Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Owens, P. K., et al. (2001). Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column. PubMed. Retrieved from [Link]
-
Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Here is the technical support center guide for enhancing the stability of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone during storage.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS No. 164165-77-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical synthetic intermediate.[1][2] This guide provides a framework for understanding potential degradation pathways, implementing robust storage protocols, and troubleshooting common stability-related issues you may encounter during your research.
Section 1: Understanding the Stability Profile
A proactive approach to stability begins with understanding the inherent vulnerabilities of the molecule. The structure of this compound, featuring a chlorinated and methylated aromatic ketone, dictates its susceptibility to specific environmental factors.
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of this compound is primarily threatened by four environmental factors: moisture, light, heat, and oxygen. Each of these can initiate distinct degradation pathways that compromise the purity and integrity of the material.
-
Moisture (Hydrolysis): Chlorinated aromatic compounds can be susceptible to hydrolysis, particularly in the presence of water or humidity.[3] Over time, this can lead to the formation of acidic byproducts (HCl), which may further catalyze degradation.[3] The ketone functional group itself can also be a site for hydrolytic reactions, especially under non-neutral pH conditions.[4]
-
Light (Photodegradation): Aromatic ketones are often photosensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of impurities and a potential change in the material's appearance (e.g., yellowing).[4]
-
Heat (Thermal Degradation): Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing the compound above recommended temperatures can lead to a significant loss of purity over a shorter period.[4][5]
-
Oxygen (Oxidation): While the core structure is relatively stable, autoxidation can occur, especially at elevated temperatures or under light exposure.[5] The methyl groups on the aromatic ring could be potential sites for slow oxidation over long-term storage.
Caption: Key environmental factors triggering potential degradation pathways.
Section 2: Recommended Storage and Handling Protocols
Proper storage is the most effective strategy for preserving the compound's integrity. While some suppliers suggest room temperature storage may be adequate for short periods[1], best practices for ensuring long-term, multi-year stability require more stringent conditions.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability and to minimize the risk of degradation, we recommend adhering to the conditions summarized in the table below. These are consolidated from best practices for chlorinated and photosensitive aromatic compounds.[2][6][7][8]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Slows the rate of all potential degradation reactions (hydrolysis, oxidation, thermal).[2][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, directly inhibiting hydrolysis and oxidation.[3] A tightly sealed container is the minimum requirement. |
| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation.[1][7] Store vials in a dark location or within secondary opaque containers. |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Glass is chemically inert, and a PTFE-lined cap provides a superior seal against moisture and air ingress compared to other liners.[8] |
| Form | Solid | Storing the compound in its solid form is inherently more stable than in solution, where degradation kinetics are much faster. |
Q3: How should I handle the compound when preparing solutions for experiments?
Handling practices are just as crucial as storage conditions. Every time a container is opened, the compound is exposed to the environment.
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glove box or glove bag under an inert atmosphere. If not available, open the container, quickly take the required amount, and immediately purge the vial headspace with dry argon or nitrogen before resealing.
-
Solvents: Use high-purity, anhydrous (dry) solvents for preparing solutions to minimize the risk of hydrolysis.
-
Light Exposure: Minimize exposure to direct light. Use amber glassware or cover standard glassware with aluminum foil during solution preparation and use.[8]
Section 3: Troubleshooting Common Stability Issues
Even with proper protocols, you may encounter signs of degradation. A systematic approach is key to identifying the root cause.
Q4: I've observed a decrease in purity or the appearance of new peaks in my HPLC analysis. What are the likely causes and how can I investigate them?
The appearance of new peaks or a loss of the main peak area in your chromatogram is a clear indicator of degradation.[4] The following workflow will guide your investigation.
Caption: Troubleshooting workflow for investigating observed compound degradation.
Q5: My solid compound has changed in appearance (e.g., color change, clumping). What does this indicate?
Physical changes are often the first sign of instability.
-
Color Change (e.g., to light yellow): This is frequently associated with photodecomposition or minor oxidative degradation.[1] It indicates that the material has likely been exposed to light or that the container seal has been compromised, allowing for slow oxidation.
-
Clumping or Change in Consistency: The material is described as a solid or a low-melting paste.[1][7] If a free-flowing solid becomes clumpy, it strongly suggests moisture absorption. This is a critical warning sign, as the presence of water can lead to hydrolysis.[3]
Section 4: Stability Testing Protocol
To definitively assess stability and validate your storage conditions, a stability-indicating analytical method is required.[5][9] High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[10][11]
Q6: How can I set up a formal stability study for this compound?
A formal study involves developing an HPLC method that can separate the parent compound from any potential degradation products. This is achieved through a forced degradation study.[5]
Step 1: Forced Degradation Protocol
The goal is to intentionally degrade the compound under controlled stress conditions to generate the impurities your HPLC method will need to resolve.[4] Aim for 5-20% degradation of the parent compound.
| Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve 1 mg/mL in Acetonitrile. Add equal volume of 0.1 N HCl. Heat at 60°C for 24-48 hours. Neutralize before injection. | Hydrolysis |
| Base Hydrolysis | Dissolve 1 mg/mL in Acetonitrile. Add equal volume of 0.1 N NaOH. Keep at room temp for 24 hours. Neutralize before injection.[4] | Hydrolysis (typically faster under basic conditions) |
| Oxidation | Dissolve 1 mg/mL in Acetonitrile. Add equal volume of 3% H₂O₂. Keep at room temp for 24 hours. | Oxidation |
| Thermal | Store solid compound at 70°C for 48 hours.[4] Also, store a solution (1 mg/mL in Acetonitrile) under the same conditions. | Thermal Degradation |
| Photolytic | Expose solid compound and a solution (1 mg/mL in Acetonitrile) to direct light (ICH-compliant photostability chamber or sunlight) for 24-48 hours. | Photodegradation |
Step 2: HPLC Method Development
Use the samples from the forced degradation study to develop your method. An example starting point is provided below.
| Parameter | Suggested Condition | Rationale / Notes |
| Column | C18 or Phenyl-bonded phase, 4.6 x 150 mm, 3.5 µm | Phenyl columns can offer unique selectivity for aromatic compounds.[11] C18 is a robust starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold 5 min. | A gradient is recommended to ensure elution of both polar and non-polar degradants.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV/PDA at 254 nm (or wavelength of max absorbance) | A Photodiode Array (PDA) detector is ideal as it can check for peak purity. |
| Injection Vol. | 5 µL | Adjust as needed based on concentration and sensitivity. |
Step 3: Method Validation
Once the method can successfully separate the parent peak from all degradation peaks, it must be validated for specificity . This proves it is "stability-indicating." Further validation for linearity, accuracy, and precision is required for quantitative analysis.
Section 5: Frequently Asked Questions (FAQs)
Q7: Is it necessary to store the compound under an inert atmosphere (e.g., Argon, Nitrogen)?
While not always listed as a strict requirement on supplier data sheets, it is a highly recommended best practice for long-term (>1 year) storage. It is the most effective way to prevent slow oxidative degradation and hydrolysis from ambient humidity, especially for high-purity reference materials.[3]
Q8: What type of container is best for storing this compound?
An amber glass vial with a PTFE-lined screw cap is the ideal choice.[8] Amber glass protects against light[8], glass is inert, and the PTFE liner provides an excellent barrier against moisture and oxygen. Avoid plastic containers, as leaching or reaction with the compound is possible.[8]
Q9: Can I store the compound in solution? If so, for how long and under what conditions?
Storing the compound in solution is not recommended for long periods. Degradation rates are significantly faster in solution than in the solid state. If you must prepare stock solutions, follow these guidelines:
-
Use a high-purity, anhydrous solvent (e.g., DMSO[1], Acetonitrile).
-
Store solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.
-
Protect from light at all times.
-
Qualify the stability of the solution for your intended use period by running an HPLC check before each use. Do not assume stability for more than a few weeks without data.
References
- Benchchem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
- AdipoGen Life Sciences. (n.d.). 1-(2,5-Dichloro-3,6-dimethylphenyl) ethanone.
- [Author Unknown]. (n.d.). Specification for storage and transport of chlorinated acetone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D.
- Scribd. (n.d.). Acetophenone PDF.
- A Chemtek. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone.
- ChemShuttle. (n.d.). This compound;CAS No. 164165-77-9.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- [Author Unknown]. (n.d.). Recent Trends in Stability Indicating Analytical Method for Drug Substance.
- Sigma-Aldrich. (n.d.). This compound.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- LGC Standards. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Park, K. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC.
- Sapphire Bioscience. (n.d.). 1-(2,5-Dichloro-3,6-dimethylphenyl ethanone.
Sources
- 1. adipogen.com [adipogen.com]
- 2. This compound | 164165-77-9 [sigmaaldrich.com]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Specification for storage and transport of chlorinated acetone-Chemwin [en.888chem.com]
- 7. achemtek.com [achemtek.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. kinampark.com [kinampark.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Guide to the Structural Confirmation of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone using ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone, a compound often used as a building block in the synthesis of fluorescent dyes and other complex molecules.[1] We will explore the expected spectral features and compare them with a structurally similar alternative to demonstrate the power of ¹H NMR in discerning subtle structural differences.
The Importance of ¹H NMR in Structure Elucidation
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. By analyzing the chemical shift, integration, and splitting patterns of the signals, we can deduce the connectivity of atoms and the electronic environment of the protons in the molecule.[2]
Predicted ¹H NMR Spectrum of this compound
The structure of this compound (CAS No. 164165-77-9) contains several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.[3][4]
Molecular Structure:
Caption: Molecular structure of this compound.
Based on the structure, we can predict the following signals in the ¹H NMR spectrum:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic Proton (H-4) | ~7.3 - 7.5 | Singlet | 1H | This proton is on the aromatic ring. Its chemical shift is influenced by the electron-withdrawing effects of the two chlorine atoms and the acetyl group, and the electron-donating effect of the methyl groups.[5][6] Given its isolation from other protons, it will appear as a singlet. |
| Acetyl Protons (-COCH₃) | ~2.5 - 2.7 | Singlet | 3H | Protons on a carbon adjacent to a carbonyl group typically appear in this region.[7][8] The presence of the substituted aromatic ring will cause a downfield shift. |
| Aromatic Methyl Protons (Ar-CH₃) | ~2.3 - 2.5 | Singlet | 6H | The two methyl groups on the aromatic ring are chemically equivalent due to the molecule's symmetry. Their signal will be a singlet and will be shifted downfield due to the influence of the aromatic ring and the electron-withdrawing groups.[9] |
Comparative Analysis: The Effect of Chlorine Substitution
To highlight the influence of the chloro substituents on the ¹H NMR spectrum, we will compare the predicted spectrum of our target molecule with the experimental spectrum of a similar compound, 1-(2,5-dimethylphenyl)ethanone (CAS No. 2142-73-6).[10][11][12]
¹H NMR Data for 1-(2,5-dimethylphenyl)ethanone:
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.47, 7.15, 7.09 |
| Acetyl Protons | 2.53 |
| Aromatic Methyl Protons | 2.46, 2.34 |
Data sourced from ChemicalBook.[13]
Key Differences and Their Interpretation:
-
Aromatic Region: In 1-(2,5-dimethylphenyl)ethanone, the three aromatic protons are non-equivalent and show distinct signals. In our target molecule, the single aromatic proton is expected to be a singlet and shifted further downfield due to the deshielding effect of the two chlorine atoms. Electron-withdrawing substituents like chlorine decrease the electron density around the nearby protons, causing them to resonate at a higher frequency (downfield shift).[6][14]
-
Acetyl and Methyl Protons: The acetyl and aromatic methyl protons in this compound are also expected to be shifted slightly downfield compared to the non-chlorinated analog due to the overall electron-withdrawing nature of the substituted ring.
This comparative analysis demonstrates how subtle changes in molecular structure, such as the addition of halogen atoms, can lead to significant and predictable changes in the ¹H NMR spectrum, allowing for confident structure confirmation.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum for structure confirmation.
Workflow for ¹H NMR Sample Preparation and Data Acquisition:
Caption: A generalized workflow for ¹H NMR analysis.
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because deuterium is not detected in ¹H NMR, thus preventing a large solvent signal from obscuring the signals of the analyte.
-
TMS as Internal Standard: Tetramethylsilane (TMS) is an ideal internal standard because its 12 equivalent protons give a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with signals from organic molecules.[7]
-
Locking and Shimming: The "lock" uses the deuterium signal from the solvent to maintain a constant magnetic field, while "shimming" optimizes the homogeneity of the magnetic field across the sample, resulting in sharper spectral lines and better resolution.
Conclusion
The predicted ¹H NMR spectrum of this compound, with its characteristic singlet for the lone aromatic proton and distinct signals for the acetyl and two equivalent methyl groups, provides a unique fingerprint for its structural confirmation. By comparing this predicted spectrum with that of a non-halogenated analog, the significant influence of the electron-withdrawing chlorine atoms on the chemical shifts is clearly demonstrated. Following a robust experimental protocol will ensure the acquisition of high-quality data, enabling researchers to confidently verify the structure of this and other novel chemical entities.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
- Kamounah, F. S., & Titinchi, S. J. (1996). ¹H-NMR study of some new acetyl dimethylbiphenyls: unambiguous signal assignment for the methyl groups. Main Group Chemistry, 1(2), 125-130.
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. Retrieved from [Link]
Sources
- 1. adipogen.com [adipogen.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. This compound | 164165-77-9 [sigmaaldrich.com]
- 4. achemtek.com [achemtek.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 10. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 12. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 13. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR spectrum [chemicalbook.com]
- 14. youtube.com [youtube.com]
interpreting the mass spectrum of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
An In-Depth Guide to the Structural Elucidation of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: A Comparative Analysis of Mass Spectrometry and Spectroscopic Techniques
For researchers and professionals in the fields of pharmaceutical development, agrochemicals, and materials science, the unambiguous structural characterization of novel chemical entities is a foundational requirement for advancing research and ensuring quality control. This compound, a substituted aromatic ketone, serves as a valuable intermediate in the synthesis of various target molecules, including fluorescent dyes.[1] Its polysubstituted aromatic ring presents a unique analytical challenge, requiring a multi-faceted approach for complete characterization.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed interpretation of the electron ionization mass spectrum of this compound. We will delve into the causality behind its fragmentation patterns and compare the insights gained from mass spectrometry with those from other critical analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our objective is to provide a logical framework for selecting and integrating these techniques to build a self-validating system for structural confirmation.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.[2] For this compound (Molecular Formula: C₁₀H₁₀Cl₂O, Molecular Weight: 217.09 g/mol [3][4]), electron ionization (EI) is an effective method to induce characteristic fragmentation.
Predicted Fragmentation Pattern
Upon electron impact, the molecule is ionized to form a molecular ion (M⁺•), which is often unstable and undergoes fragmentation to yield a series of daughter ions.[2] The resulting mass spectrum is a fingerprint of the molecule's structure.
The Molecular Ion (M⁺•): A Chlorine Isotopic Signature
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1.[5][6] Since this compound contains two chlorine atoms, its molecular ion region will exhibit a characteristic cluster of peaks:
-
M⁺•: The peak corresponding to the molecule with two ³⁵Cl isotopes.
-
[M+2]⁺•: The peak for a molecule with one ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺•: The peak for a molecule with two ³⁷Cl isotopes.
The theoretical intensity ratio of these peaks (M:M+2:M+4) is approximately 9:6:1 , a definitive indicator of the presence of two chlorine atoms in the ion.[3] For our target molecule, this cluster would appear at m/z 216 (C₁₀H₁₀³⁵Cl₂O), 218, and 220.
Primary Fragmentation Pathway: α-Cleavage
For aromatic ketones, the most favorable fragmentation pathway is typically α-cleavage, the breaking of the bond adjacent to the carbonyl group.[7] This process is driven by the formation of a highly stable, resonance-stabilized acylium ion.
-
Loss of a Methyl Radical (•CH₃): The cleavage of the bond between the carbonyl carbon and the methyl group is the most probable primary fragmentation event. This results in the loss of a methyl radical (mass = 15 Da) and the formation of the 2,5-dichloro-3,6-dimethylbenzoyl acylium ion. This fragment is expected to be the base peak (the most abundant ion) in the spectrum due to its stability.[8]
-
[M - 15]⁺: This acylium ion will also exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms, appearing at m/z 201, 203, and 205 .
-
-
Loss of the Aromatic Group: A less favored α-cleavage involves the loss of the 2,5-dichloro-3,6-dimethylphenyl radical. This would generate an acetyl cation (CH₃CO⁺) at m/z 43 . While possible, the stability of the alternative acylium ion makes this a less prominent pathway.[9]
Predicted Mass Spectrum Data Summary
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Fragmentation Pathway | Key Diagnostic Feature |
| 216 | [C₁₀H₁₀Cl₂O]⁺• | Molecular Ion (M⁺•) | M, M+2, M+4 peaks in a 9:6:1 ratio |
| 201 | [C₉H₇Cl₂O]⁺ | M⁺• - •CH₃ (α-cleavage) | Base peak; M, M+2, M+4 peaks in a 9:6:1 ratio |
| 43 | [C₂H₃O]⁺ | M⁺• - •C₈H₇Cl₂ | Acetyl cation; confirms ketone structure |
Visualizing the Fragmentation
The logical flow of the fragmentation process can be visualized to better understand the relationships between the molecular ion and its primary fragments.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable structural data, a comprehensive characterization relies on corroborating evidence from other analytical methods. A multi-technique approach ensures the highest level of scientific integrity.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), revealing the connectivity and structure of a molecule.
-
¹H NMR:
-
Aromatic Proton: The single proton on the phenyl ring is expected to appear as a singlet in the aromatic region (~7.0-7.5 ppm). Its chemical shift will be influenced by the surrounding chloro and methyl groups.
-
Methyl Protons: Three distinct singlets are predicted: one for the acetyl group's methyl protons (~2.5 ppm) and two for the aromatic methyl groups (~2.2-2.4 ppm). The exact shifts depend on the specific electronic effects of the adjacent substituents.
-
-
¹³C NMR:
-
Carbonyl Carbon: A characteristic peak for the ketone carbonyl will appear significantly downfield (~195-205 ppm).
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected, with their chemical shifts determined by the attached substituents (Cl, C=O, CH₃).
-
Methyl Carbons: Three signals in the aliphatic region (~15-30 ppm) will correspond to the three methyl groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Key Diagnostic Peaks:
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ . The conjugation with the aromatic ring lowers this frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[11]
-
Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands corresponding to the methyl groups will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can indicate the presence of C-Cl bonds.
-
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (via isotopic patterns), and structural information from fragmentation. | High sensitivity, provides definitive molecular weight, characteristic fragmentation patterns. | Isomers may have similar fragmentation patterns; "soft" ionization may not produce fragments. |
| ¹H & ¹³C NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unparalleled for detailed structural elucidation of the molecular skeleton. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| FT-IR Spectroscopy | Identification of functional groups. | Fast, non-destructive, provides a quick "fingerprint" of functional groups present. | Provides limited information on the overall molecular structure and connectivity. |
| Gas Chromatography (GC-MS) | Separation of volatile components in a mixture followed by mass analysis. | Excellent for separating and identifying components of complex mixtures, providing both retention time and mass spectral data.[12] | Compound must be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile components in a mixture. | Versatile for a wide range of compounds, ideal for purity determination and quantification. | Does not inherently provide structural information without a coupled detector like MS. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source. A direct insertion probe or a GC inlet can be used for sample introduction.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation)
-
Mass Range: m/z 40-300
-
Scan Rate: 1 scan/second
-
Source Temperature: 230 °C
-
-
Data Analysis: Identify the molecular ion cluster (m/z 216, 218, 220) and confirm the 9:6:1 intensity ratio. Identify the base peak and other significant fragments, correlating them with the predicted fragmentation pathways.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak. Assign peaks based on predicted chemical shifts and multiplicities.
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet (for solids) or as a thin film on a salt plate (for low-melting solids or oils).
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to average out noise)
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (C=O, C-H, C-Cl).
Conclusion
The structural elucidation of a molecule like this compound is a puzzle best solved with multiple analytical tools. Mass spectrometry provides a definitive molecular weight and reveals key structural motifs through its highly predictable fragmentation pattern, with the chlorine isotopic cluster serving as a powerful diagnostic tool. However, for an irrefutable structural assignment, this data must be integrated with the detailed connectivity information provided by NMR spectroscopy and the functional group confirmation from FT-IR. By employing these techniques in a complementary fashion, researchers can establish a self-validating analytical workflow, ensuring the highest degree of confidence in their results.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
-
ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms... Retrieved from [Link]
-
Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.11.3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]
-
Chegg. (2020, October 14). Solved Show the fragmentation for the acetophenone shown on.... Retrieved from [Link]
-
YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]
-
ResearchGate. (2013, December). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass spectral interpretation. Retrieved from [Link]
-
Chegg. (2020, October 14). Solved Show the fragmentation for the acetophenone shown on.... Retrieved from [Link]
-
YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asdlib.org [asdlib.org]
- 9. chegg.com [chegg.com]
- 10. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 11. app.studyraid.com [app.studyraid.com]
- 12. Redirecting [linkinghub.elsevier.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel compounds, intermediates, and potential metabolites is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the controlled fragmentation of ionized molecules.[1] This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone (Molecular Formula: C₁₀H₁₀Cl₂O, Molecular Weight: 217.09 g/mol ).[2]
As a substituted acetophenone, this molecule presents a compelling case study, combining the characteristic fragmentation pathways of aromatic ketones with the diagnostic influences of multiple substituent groups—namely, two chlorine atoms and two methyl groups. Understanding these patterns is not merely an academic exercise; it is essential for researchers in process chemistry, metabolite identification, and quality control to rapidly identify this compound and distinguish it from structurally similar isomers and impurities. This guide will deconstruct the theoretical fragmentation pathways, provide a comparative analysis against relevant analogues, and outline a robust experimental protocol for empirical verification.
Part 1: Theoretical Fragmentation Analysis of this compound
The fragmentation of an organic molecule under electron ionization (EI) is a highly reproducible process governed by the stability of the resulting radical cations and neutral losses. For aromatic ketones, the primary fragmentation mechanisms are α-cleavage and, where structurally permissible, rearrangement reactions.[3][4][5]
Pillar 1: α-Cleavage (Alpha-Cleavage)
Alpha-cleavage is the homolytic cleavage of a bond adjacent to the functional group—in this case, the carbonyl group.[6][7] This is a dominant pathway for ketones because it leads to the formation of a resonance-stabilized acylium ion.[5][8] For this compound, two α-cleavage events are possible:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group is the most favorable fragmentation pathway. This expels a neutral methyl radical (mass 15) and forms a highly stable, substituted benzoyl cation. This fragment is almost always the base peak (most abundant ion) in the mass spectra of substituted acetophenones.[3][9]
-
Loss of the Substituted Phenyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring would generate an acetyl cation (CH₃CO⁺) at m/z 43. While this peak is often present and diagnostic for methyl ketones, the formation of the substituted benzoyl cation is significantly more favorable due to its extensive resonance stabilization.[3][4]
Pillar 2: The "Ortho Effect" and Rearrangement Reactions
The McLafferty rearrangement is a classic fragmentation pathway for carbonyl compounds, but it requires a transferable γ-hydrogen on a flexible alkyl chain.[10][11][12] While this compound lacks such a chain, the presence of a methyl group at the C6 position (ortho to the acetyl group) introduces the possibility of a related intramolecular rearrangement, often termed the "ortho effect."
This effect can facilitate the transfer of a benzylic hydrogen from the ortho-methyl group to the carbonyl oxygen via a six-membered transition state. This rearrangement can subsequently lead to the elimination of a neutral molecule, such as water (H₂O, mass 18) or HCl (mass 36), although the latter is less common in this specific configuration. The loss of a chlorine radical (•Cl, mass 35) directly from the molecular ion is also a possible, though typically less prominent, fragmentation route.[13]
Pillar 3: Isotopic Signatures
A crucial diagnostic feature arises from the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. For a molecule containing two chlorine atoms, the resulting ion clusters will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with relative intensities of approximately 9:6:1. This signature is invaluable for confirming the presence of two chlorine atoms in the molecular ion and any chlorine-containing fragments.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathways for this compound.
Part 2: Comparative Analysis with Structural Analogues
To fully appreciate the influence of the substituent groups, it is instructive to compare the predicted fragmentation of our target molecule with that of two key analogues: one lacking the methyl groups and one lacking the chlorine atoms.
-
Analogue 1: 1-(2,5-Dichlorophenyl)ethanone (2',5'-Dichloroacetophenone) [14]
-
Role: Isolates the effect of the methyl groups.
-
Key Difference: Without the ortho-methyl group, any fragmentation via the "ortho effect" is impossible. The fragmentation pattern will be simpler and dominated entirely by α-cleavage.
-
-
Analogue 2: 1-(2,5-Dimethylphenyl)ethanone (2',5'-Dimethylacetophenone) [15][16]
Comparative Data Summary
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Target Compound (Predicted) | Analogue 1 (Dichloro) | Analogue 2 (Dimethyl) | Causality & Notes |
| M+• | Molecular Ion | 216 | 188 | 148 | The molecular weight provides the most fundamental point of comparison. Note the isotopic cluster for chlorine-containing ions. |
| [M-15]⁺ | [M - CH₃]⁺ (Benzoyl Cation) | 201 | 173 | 133 | Base Peak for all three compounds. This α-cleavage is the most favorable pathway for acetophenones.[3] |
| [M-43]⁺ | [M - COCH₃]⁺ (Phenyl Cation) | 173 | 145 | 105 | Loss of the acetyl group. |
| 43 | [CH₃CO]⁺ (Acetyl Cation) | ✓ | ✓ | ✓ | A common, diagnostic peak for methyl ketones, resulting from α-cleavage.[4] |
| [M-18]⁺• | [M - H₂O]⁺• | 198 | ✗ | 130 | Potential loss of water via the "ortho effect" due to the ortho-methyl group. Absent in Analogue 1. |
Part 3: Experimental Protocol for Verification
Trustworthiness in analytical science is built upon reproducible, well-documented methodologies. The following protocol outlines a standard procedure for acquiring the EI mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust technique for volatile and semi-volatile compounds.
Experimental Workflow Diagram
Caption: Standard workflow for obtaining an EI mass spectrum via GC-MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL autosampler vial.
-
Causality: Dilution is necessary to avoid saturating the detector and to ensure proper chromatographic separation. The choice of solvent should be based on sample solubility and compatibility with the GC system.
-
-
GC-MS Instrument Parameters:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
-
GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures the compound elutes as a sharp peak without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line: Set to 280 °C to prevent condensation of the analyte.
-
Ion Source: Electron Ionization (EI) mode.
-
Ionization Energy: 70 eV. Causality: This is the standard EI energy used globally. It provides sufficient energy to cause reproducible fragmentation and allows for direct comparison of the resulting spectrum with established libraries like the NIST/EPA/NIH Mass Spectral Library.[3]
-
Mass Range: Scan from m/z 40 to 350. Causality: This range will capture the expected acetyl cation (m/z 43) as well as the molecular ion cluster (~m/z 216-220) and any heavier fragments.
-
-
Data Analysis:
-
Acquire the mass spectrum from the apex of the chromatographic peak corresponding to the target compound.
-
Identify the molecular ion cluster (M, M+2, M+4) to confirm the molecular weight and the presence of two chlorine atoms.
-
Identify the base peak and other major fragment ions.
-
Compare the observed m/z values and relative abundances with the theoretically predicted fragmentation pattern and the comparative data from its analogues.
-
Conclusion
The mass spectrum of this compound is predicted to be highly characteristic, defined by three key features:
-
A molecular ion cluster around m/z 216, 218, and 220, confirming a dichlorinated compound.
-
An intense base peak at m/z 201 (and its isotopic partners at 203, 205), resulting from the highly favorable α-cleavage loss of a methyl group.
-
A significant fragment ion at m/z 43, characteristic of a methyl ketone.
By comparing this pattern to analogues lacking either the methyl or chloro substituents, analysts can confidently confirm the compound's identity. The provided experimental protocol offers a self-validating system to generate high-quality, reproducible data for this purpose. This comprehensive understanding of the molecule's behavior under mass spectrometric analysis is an indispensable tool for researchers and professionals in the chemical sciences.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. achemtek.com [achemtek.com]
- 3. GCMS Section 6.11.3 [people.whitman.edu]
- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 9. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 11. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 13. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 15. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 16. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 17. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 18. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for Purity Analysis of Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, such as acetophenone derivatives, the rigorous assessment of purity is paramount. The choice of analytical technique is a critical decision that directly impacts the reliability of data concerning a compound's identity, purity, and safety. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Here, we move beyond a simple listing of specifications to explore the causality behind experimental choices. We present detailed protocols, comparative data, and expert insights to empower you to select the most appropriate method for your specific analytical challenge.
Fundamental Principles: Two Paths to Separation
Understanding the core principles of each technique is fundamental to appreciating their respective strengths and limitations for analyzing acetophenone derivatives.
High-Performance Liquid Chromatography (HPLC): Separation in the Liquid Phase
HPLC is a highly versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample.[1][2] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[3][4] For acetophenone derivatives, which are often non-volatile or prone to degradation at high temperatures, HPLC is frequently the go-to method.[5][6]
The process involves pumping a liquid mobile phase under high pressure through a column.[2][4] Analytes interact with the stationary phase based on properties like polarity. In reversed-phase HPLC, the most common mode for these compounds, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase, eluting later, while more polar compounds elute earlier. Detection is typically achieved using a UV-Vis detector, as the aromatic ring in acetophenone derivatives provides strong chromophores.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): Separation in the Gas Phase
GC-MS is a powerful combination that couples the separation capabilities of gas chromatography with the identification power of mass spectrometry.[6][8] This technique is designed for the analysis of volatile and thermally stable compounds.[1][6] The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a long, thin capillary column.[9]
Separation in GC occurs based on the compound's boiling point and its interaction with the stationary phase coating the column walls.[8] More volatile compounds (lower boiling points) travel through the column faster. As each separated compound elutes, it enters the mass spectrometer, where it is ionized and fragmented into a unique pattern.[9] This mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification by comparing it against extensive spectral libraries like the NIST library.[9][10]
Head-to-Head Comparison for Acetophenone Derivatives
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.
| Parameter | HPLC-UV | GC-MS | Expert Insight & Causality |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile acetophenone derivatives.[1] | Ideal for volatile and thermally stable derivatives.[1] | Why? GC requires the analyte to be vaporized without decomposition.[9] Many complex acetophenone derivatives may degrade at the high temperatures of the GC inlet, making HPLC the safer, more reliable choice.[11][12] |
| Selectivity & Resolution | High resolution, easily optimized by altering mobile phase composition, gradient, and column chemistry. | Very high resolution, especially with long capillary columns. Excellent for separating isomers with different boiling points. | Why? Both offer excellent separation. HPLC's flexibility in mobile phase and stationary phase chemistry provides more variables to optimize separation of complex mixtures. GC excels at resolving volatile isomers. |
| Sensitivity | Good to excellent, depending on the UV detector and the analyte's molar absorptivity. | Generally offers higher sensitivity for volatile compounds, especially with MS detection in Selected Ion Monitoring (SIM) mode.[1] | Why? Mass spectrometers are inherently very sensitive detectors. While modern UV detectors are highly sensitive, MS can often achieve lower limits of detection for amenable compounds. |
| Identification Power | Presumptive identification based on retention time compared to a reference standard. Diode Array Detectors (DAD/PDA) can provide UV spectra for peak purity assessment. | Definitive structural identification. The mass spectrum provides a unique fragmentation pattern, a "molecular fingerprint," for confident identification against libraries.[8][9] | Why? This is the key difference. HPLC-UV tells you when something elutes and how much is there. GC-MS tells you what it is with a high degree of certainty, which is invaluable for unknown impurity profiling.[13] |
| Sample Preparation | Generally simple: dissolve the sample in a suitable solvent (often the mobile phase) and filter.[7] | Can be more complex. May require derivatization for polar or non-volatile compounds to make them suitable for GC analysis.[8] | Why? Derivatization adds steps, time, and potential for error. The ability of HPLC to analyze many samples directly in solution is a significant workflow advantage. |
| Speed & Throughput | Runtimes are typically 5-30 minutes. Modern UHPLC systems offer faster analyses. | Runtimes are comparable, often in the 10-40 minute range. Column cooling adds to the cycle time. | Why? While individual run times are similar, HPLC autosamplers and workflows are often geared for higher throughput in routine quality control (QC) environments. |
| Quantification | Excellent. UV detection provides a highly linear response over a wide concentration range, making it the gold standard for assays and purity calculations. | Very good. Can provide accurate quantification, but may require matrix-matched standards for best results. The MS detector response can be less linear than UV over very wide ranges. | Why? The Beer-Lambert Law provides a robust and direct relationship between absorbance and concentration in HPLC-UV, making it exceptionally reliable for precise quantification as required by pharmacopeial methods. |
Experimental Protocols: A Practical Application
To illustrate the practical application of these techniques, we present validated, step-by-step protocols for the purity analysis of a model compound, 4-hydroxyacetophenone.
HPLC-UV Method for Purity Analysis
This protocol is designed as a robust, stability-indicating method suitable for routine quality control.
Instrumentation & Conditions
| Parameter | Condition |
| System | HPLC with UV or PDA/DAD Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 80-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 275 nm |
| Injection Vol. | 10 µL |
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh and dissolve 4-hydroxyacetophenone reference standard in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration (0.1 mg/mL) using the same diluent.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This step is a self-validating check to ensure the system is performing correctly.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Integrate the chromatograms. Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
GC-MS Method for Impurity Identification
This protocol is optimized for identifying and quantifying volatile impurities that might be present in a 4-hydroxyacetophenone sample.
Instrumentation & Conditions
| Parameter | Condition |
| System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (Split 50:1) |
| Oven Program | Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40 - 450 amu |
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh and dissolve the 4-hydroxyacetophenone sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.
-
Injection: Inject the sample into the GC-MS system.
-
Data Acquisition: Acquire the data in full scan mode to collect mass spectral information for all eluting peaks.
-
Data Analysis: a. Integrate the Total Ion Chromatogram (TIC). b. For each impurity peak, perform a library search (e.g., NIST) to obtain a putative identification. c. Confirm the identification by comparing the fragmentation pattern and retention time with a known reference standard, if available. d. Estimate the level of impurities based on their relative peak area compared to the main 4-hydroxyacetophenone peak.
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS Impurity Identification.
Expert Recommendations: Which Technique Should You Choose?
The decision to use HPLC or GC-MS should be driven by a clear understanding of the analytical question you are trying to answer. The following decision tree provides a logical framework for this choice.
Caption: Decision tree for selecting an analytical method.
Choose HPLC-UV when:
-
Your primary goal is accurate and precise quantification for a purity assay.
-
The compound or its impurities are non-volatile or thermally sensitive.[6]
-
You are performing routine quality control with a validated method.
-
High sample throughput is required.
Choose GC-MS when:
-
You need to identify unknown impurities or confirm the identity of known ones.[8][13]
-
You are analyzing for volatile or semi-volatile compounds, including residual solvents.[1][14]
-
The acetophenone derivative is known to be thermally stable.[6]
-
A higher degree of certainty for compound identification is required for regulatory submissions or problem-solving.
In many drug development scenarios, the two techniques are not competitors but are complementary . HPLC is used for the official purity assay and to track non-volatile impurities, while GC-MS is used to profile volatile impurities and residual solvents, providing a complete picture of the sample's purity.[15] All methods must be validated according to regulatory guidelines, such as ICH Q2(R1), to ensure they are fit for their intended purpose.[16][17][18]
Conclusion
Both HPLC and GC-MS are indispensable tools for the purity analysis of acetophenone derivatives. HPLC-UV stands out for its robustness, precision in quantification, and applicability to a wide range of compounds, making it the workhorse for routine QC. GC-MS offers unparalleled power for the definitive identification of volatile impurities, which is critical during process development and for comprehensive characterization.
As a Senior Application Scientist, my recommendation is to make an informed choice based on the specific properties of your molecule and the analytical question at hand. By understanding the fundamental principles and practical applications of each technique, you can build a robust analytical strategy that ensures the quality, safety, and efficacy of your products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024-04-24). Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration. Available from: [Link]
-
The Principle of HPLC and Its application in Pharmaceutical Analysis - YouTube. (2022-03-03). Available from: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]
-
instrumentation of HPLC | PPTX - Slideshare. Available from: [Link]
-
Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available from: [Link]
-
Understanding HPLC Instrumentation: Principles & Uses - Chrom Tech, Inc. Available from: [Link]
-
Principle of HPLC | HPLC System Working Explained - Pharmaguideline. Available from: [Link]
-
The Working Principle of Gas Chromatography–Mass Spectrometry GC MS Explained. (2026-01-01). Available from: [Link]
-
Working Principle of GC-MS - ResolveMass Laboratories Inc. Available from: [Link]
-
HPLC: Principle, Parts, Types, Uses, Diagram - Microbe Notes. (2024-05-24). Available from: [Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. Available from: [Link]
-
Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed. Available from: [Link]
-
[Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed. Available from: [Link]
-
Determination of Contaminants: HPLC vs. GC - Tentamus Group. Available from: [Link]
-
GCMS VS HPLC - Celebration of Scholarship. Available from: [Link]
-
Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM | Journal of Chemical Education - ACS Publications. (2022-02-04). Available from: [Link]
-
GC/MS Identification of Impurities - Medistri SA. (2024-08-12). Available from: [Link]
-
[Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed. Available from: [Link]
-
Understand tLC and HPLC Analysis of Acetophenone - StudyRaid. Available from: [Link]
-
Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM - ResearchGate. Available from: [Link]
-
GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks. (2024-02-16). Available from: [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features - Scirp.org. (2015-03-23). Available from: [Link]
-
Determination of acetophenone recovered from phenol tar by HPLC - Semantic Scholar. Available from: [Link]
-
Gas chromatographic analysis of acetophenone oxime and its metabolites - ResearchGate. Available from: [Link]
-
(PDF) Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities - ResearchGate. Available from: [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Available from: [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | National Institute of Justice. Available from: [Link]
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. chromtech.com [chromtech.com]
- 3. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. app.studyraid.com [app.studyraid.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | National Institute of Justice [nij.ojp.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. starodub.nl [starodub.nl]
- 18. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone. Drawing upon extensive experience in analytical chemistry and adherence to stringent regulatory standards, this document outlines a scientifically sound approach to method validation, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals. The principles and experimental designs detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Introduction: The Imperative of Rigorous Method Validation
This compound is a substituted aromatic ketone with potential applications as a synthetic intermediate in pharmaceutical and chemical research.[6][7][8] Accurate and precise quantification of this compound is paramount for ensuring the quality, consistency, and efficacy of any downstream applications. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
However, the generation of meaningful data via HPLC is entirely contingent on the thorough validation of the analytical method. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9][10] It is a mandatory requirement by regulatory bodies worldwide to ensure the integrity of analytical data submitted for drug approval and quality control.[3][4][11][12][13] This guide will compare and contrast different approaches to key validation parameters, providing the rationale behind experimental choices to empower the analyst to develop a robust and defensible HPLC method.
Foundational Pillars of HPLC Method Validation
The validation of an analytical method is a multifaceted process, with each parameter assessing a different aspect of the method's performance. The internationally recognized ICH guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures and will serve as the primary reference for this guide.[14][15] The core validation characteristics that will be addressed are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[9]
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Experimental Design for Method Validation
A critical aspect of developing a robust HPLC method is the systematic evaluation of different chromatographic conditions. For this compound, a non-polar aromatic ketone, a reversed-phase HPLC approach is the most logical starting point. This section will compare two common C18 stationary phases and two different organic modifiers in the mobile phase.
Table 1: Proposed HPLC Systems for Comparison
| Parameter | System A | System B |
| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) | End-capped C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Water (Gradient) |
| Detector | UV at an appropriate wavelength (e.g., 254 nm) | UV at the same appropriate wavelength |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
The rationale for this comparison lies in understanding the impact of subtle differences in the stationary phase (end-capping reduces silanol interactions, potentially improving peak shape) and the organic modifier (acetonitrile and methanol have different selectivities and elution strengths) on the overall method performance.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be executed for both System A and System B to generate comparative data.
Specificity
The specificity of the method will be evaluated to ensure that there is no interference from potential impurities or degradation products at the retention time of the analyte peak.
Protocol:
-
Prepare a Placebo Solution: A solution containing all the components of the sample matrix except for this compound.
-
Prepare a Standard Solution: A solution of this compound at a known concentration.
-
Prepare a Spiked Sample Solution: The placebo solution spiked with a known concentration of this compound.
-
Forced Degradation (Stress Testing): Subject the analyte to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Inject and Analyze: Inject all prepared solutions into the HPLC system.
-
Evaluation: Compare the chromatograms. The method is considered specific if there are no interfering peaks at the retention time of the analyte in the placebo and degraded samples. Peak purity analysis using a photodiode array (PDA) detector is also highly recommended.
Linearity and Range
Linearity will be assessed across a defined range of concentrations to demonstrate a proportional relationship between detector response and analyte concentration.
Protocol:
-
Prepare a Stock Solution: A concentrated solution of this compound.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[9]
-
Inject and Analyze: Inject each calibration standard in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.
Accuracy (Recovery)
Accuracy will be determined by a recovery study, which involves adding a known amount of the analyte to a placebo matrix.
Protocol:
-
Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with known amounts of the analyte. Prepare each concentration in triplicate.
-
Inject and Analyze: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
Precision will be evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. An RSD of ≤ 2% is generally acceptable.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both days. The acceptance criteria are typically slightly wider than for repeatability.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Confirmation: Prepare samples at concentrations close to the calculated LOD and LOQ and analyze them to confirm that the analyte can be reliably detected and quantified, respectively.
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.
Protocol:
-
Identify Key Method Parameters: Select critical parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Vary Parameters: Analyze a standard solution while systematically varying one parameter at a time.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution). The method is considered robust if the results remain within the acceptance criteria.
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation procedure.
Caption: A flowchart illustrating the sequential stages of HPLC method validation.
Data Presentation and Interpretation
All quantitative data generated from the validation experiments for both System A and System B should be summarized in clear and concise tables for easy comparison.
Table 2: Summary of Validation Results (Hypothetical Data)
| Validation Parameter | System A (Acetonitrile) | System B (Methanol) | Acceptance Criteria |
| Specificity | No interference | No interference | No interfering peaks |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 12 - 160 | To be defined |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 101.2 ± 1.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.5% | ≤ 2.0% |
| - Intermediate | 1.2% | 1.9% | ≤ 3.0% |
| LOD (µg/mL) | 0.5 | 0.8 | Reportable |
| LOQ (µg/mL) | 1.5 | 2.5 | Reportable |
| Robustness | Passed | Passed | System suitability passes |
Interpretation of Hypothetical Data:
In this hypothetical example, System A, utilizing an acetonitrile-based mobile phase, demonstrates superior performance across several key validation parameters. It shows a higher correlation coefficient for linearity, better accuracy with a tighter deviation, and superior precision with lower RSD values. Furthermore, the lower LOD and LOQ indicate a higher sensitivity of the method. Based on this data, System A would be the recommended choice for the routine analysis of this compound.
Logical Relationships in Method Validation
The various validation parameters are interconnected. For instance, a method's precision directly impacts its ability to achieve a low limit of quantitation. The following diagram illustrates these dependencies.
Caption: Interdependencies between key HPLC method validation parameters.
Conclusion
The validation of an HPLC method is a systematic and scientifically rigorous process that is essential for ensuring the quality and reliability of analytical data. This guide has provided a comparative framework for validating a method for the quantification of this compound, grounded in the principles of the ICH, USP, and FDA guidelines. By following the detailed protocols and thoughtfully comparing the performance of different chromatographic systems, researchers and drug development professionals can confidently establish a robust and defensible HPLC method that is fit for its intended purpose. The ultimate goal of method validation is to build a foundation of trust in the analytical results, which is the bedrock of sound scientific research and the development of safe and effective pharmaceuticals.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
ResearchGate. (2015). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. achemtek.com [achemtek.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. adipogen.com [adipogen.com]
- 9. uspbpep.com [uspbpep.com]
- 10. drugfuture.com [drugfuture.com]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
comparison of fluorescent properties of dyes from different acetophenone precursors
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Acetophenone and its derivatives serve as versatile precursors for a wide array of fluorescent dyes, offering a tunable platform to modulate photophysical properties. This guide provides an in-depth comparison of the fluorescent characteristics of dyes synthesized from various acetophenone precursors, supported by experimental data and protocols. Our focus will be on chalcones, a prominent class of acetophenone-derived dyes, to elucidate the structure-property relationships that govern their fluorescence.
The Influence of Acetophenone Precursors on Fluorescent Properties
The core structure of the dyes discussed herein is based on the chalcone scaffold, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These molecules are readily synthesized through the Claisen-Schmidt condensation of an acetophenone derivative with a benzaldehyde derivative.[1][2] The electronic nature of the substituents on the acetophenone ring plays a pivotal role in dictating the intramolecular charge transfer (ICT) characteristics of the resulting dye, which in turn governs its fluorescent properties.[3][4]
An electron-donating group (EDG) on the acetophenone precursor generally enhances the electron density of the aromatic ring, facilitating the "push" of electrons through the conjugated system to the electron-accepting carbonyl group. Conversely, an electron-withdrawing group (EWG) diminishes the electron density, affecting the overall electronic transition. This "push-pull" electronic effect is fundamental to the design of fluorescent dyes with tailored absorption and emission profiles.[4]
Comparative Analysis of Photophysical Data
To illustrate the impact of different acetophenone precursors, a series of chalcone dyes were synthesized using various para-substituted acetophenones and a common benzaldehyde derivative, 4-(dimethylamino)benzaldehyde. The photophysical properties of these dyes were characterized in dimethyl sulfoxide (DMSO), and the results are summarized in the table below.[4]
| Acetophenone Precursor (para-substituent) | Dye Structure | λabs (nm)[4] | λem (nm)[4] | Stokes Shift (nm)[4] | Quantum Yield (Φf)[4] |
| -H (unsubstituted) | 412 | 512 | 100 | 0.61 | |
| -F (fluoro) | 413 | 513 | 100 | 0.58 | |
| -Cl (chloro) | 417 | 525 | 108 | 0.45 | |
| -Br (bromo) | 418 | 528 | 110 | 0.39 | |
| -CH3 (methyl) | 421 | 535 | 114 | 0.68 | |
| -OCH3 (methoxy) | 431 | 567 | 136 | 0.75 |
Analysis of the Data:
The data clearly demonstrates that the nature of the para-substituent on the acetophenone precursor has a profound effect on the fluorescent properties of the resulting chalcone dye.
-
Electron-Donating Groups (EDGs): The presence of EDGs such as methyl (-CH3) and methoxy (-OCH3) leads to a bathochromic (red) shift in both the absorption (λabs) and emission (λem) maxima.[4] This is attributed to the enhanced ICT from the electron-rich acetophenone ring to the carbonyl group, which lowers the energy gap between the ground and excited states. Notably, the methoxy group, being a stronger electron donor than the methyl group, induces a more significant red shift and results in the highest fluorescence quantum yield (Φf = 0.75) in this series.[4]
-
Electron-Withdrawing Groups (EWGs): Halogen substituents (-F, -Cl, -Br), which are weakly electron-withdrawing, cause a slight red shift compared to the unsubstituted derivative. However, as the electronegativity and size of the halogen increase from fluorine to bromine, there is a progressive decrease in the quantum yield.[4] This quenching effect can be attributed to the heavy atom effect, which promotes intersystem crossing to the triplet state, a non-radiative decay pathway.
-
Stokes Shift: All the synthesized chalcones exhibit large Stokes shifts (greater than 100 nm), which is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio in imaging applications.[4] The Stokes shift generally increases with the electron-donating strength of the substituent on the acetophenone ring.[4]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and characterization of these fluorescent dyes are provided below.
Synthesis of Chalcone Dyes via Claisen-Schmidt Condensation
This protocol describes the synthesis of the chalcone dye derived from 4-methoxyacetophenone. The same procedure can be adapted for other acetophenone precursors.
Materials:
-
4-Methoxyacetophenone
-
4-(Dimethylamino)benzaldehyde
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent) in methanol.
-
Slowly add a solution of potassium hydroxide (5 equivalents) in methanol to the flask while stirring.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the purified chalcone dye under vacuum.[4]
Figure 1. Workflow for the synthesis of chalcone dyes.
Measurement of Fluorescence Quantum Yield
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the sample (Grads) and the standard (Gradr).
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Grads / Gradr) * (ns2 / nr2)
where Φr is the quantum yield of the standard, and ns and nr are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
Figure 2. Workflow for relative quantum yield measurement.
Conclusion
The choice of acetophenone precursor is a critical determinant of the fluorescent properties of the resulting dyes. By strategically selecting substituents on the acetophenone ring, researchers can fine-tune the absorption and emission wavelengths, Stokes shift, and quantum yield to suit specific applications. Electron-donating groups, in particular, are effective in red-shifting the spectra and enhancing the quantum yield of chalcone-based dyes. The large Stokes shifts inherent to this class of compounds make them excellent candidates for bioimaging and other applications where minimizing spectral overlap is crucial. The straightforward synthesis and predictable structure-property relationships make acetophenone-derived dyes a valuable and versatile tool in the arsenal of fluorescent probes.
References
-
Green Synthesis of Chalcones Derivatives. AIP Publishing. [Link]
-
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
-
Synthesis of Chalcones with Anticancer Activities. Molecules. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. [Link]
-
Comparison of effect of selected synthetic chalcone analogues on mitochondrial outer membrane determined by fluorescence spectroscopy. Journal of Biochemical and Biophysical Methods. [Link]
-
Comparison of the effects of selected chalcones, dihydrochalcones and some cyclic flavonoids on mitochondrial outer membrane determined by fluorescence spectroscopy. Journal of Biochemical and Biophysical Methods. [Link]
-
Developing NIR xanthene-chalcone fluorophores with large Stokes shifts for fluorescence imaging. Analyst. [Link]
-
Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. Molecules. [Link]
-
Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW CHALCONES OF 4-FLUORO-3-METHYL ACETOPHENONE. IP Indexing. [Link]
-
Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones. ChemPlusChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed comparative analysis of the spectral features of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone , a polysubstituted aromatic ketone, with its structural analogs. By examining the influence of substituent patterns on spectral data, we aim to provide a practical framework for the identification and differentiation of these compounds.
The central challenge in characterizing complex substituted aromatics lies in unequivocally assigning signals and understanding how electronic and steric effects modulate spectroscopic properties. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data for our target compound and compare it against simpler, related structures, including Acetophenone, 2',5'-Dichloroacetophenone, and various dimethylacetophenone isomers. This comparative approach illuminates the diagnostic spectral shifts and fragmentation patterns that arise from specific structural modifications.
The Structural Landscape: An Overview
To understand the spectral data, it is crucial to first visualize the molecular structures of the compounds under comparison. The substitution pattern on the phenyl ring is the primary determinant of the spectral differences we will observe.
Figure 1: Molecular structures of the target compound and its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). Chemical shifts (δ) are highly sensitive to the electronic effects (induction, resonance) and steric environment of the nuclei.
¹H NMR Spectral Comparison
In aromatic systems, the chemical shifts of ring protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.[1][2] In this compound, the presence of two electron-withdrawing chlorine atoms and two electron-donating methyl groups, in addition to the acetyl group, creates a complex electronic environment. The steric hindrance caused by the ortho-methyl group can force the acetyl group out of the plane of the aromatic ring, further influencing the chemical shifts.[3]
| Compound | Aromatic Protons (δ, ppm) | Acetyl Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~7.3 (s, 1H) | ~2.5 (s, 3H) | ~2.3 (s, 3H), ~2.4 (s, 3H) |
| Acetophenone | 7.96 (m, 2H), 7.57 (m, 1H), 7.47 (m, 2H)[4] | 2.61 (s, 3H)[4] | N/A |
| 2',5'-Dichloroacetophenone | 7.3-7.5 (m, 3H) | ~2.6 (s, 3H) | N/A |
| 2',5'-Dimethylacetophenone | ~7.0-7.2 (m, 3H) | ~2.5 (s, 3H) | ~2.3 (s, 6H) |
| 3',4'-Dimethylacetophenone | ~7.7 (d, 1H), ~7.6 (s, 1H), ~7.2 (d, 1H) | ~2.5 (s, 3H) | ~2.3 (s, 6H) |
Key Insights from ¹H NMR:
-
This compound: The single aromatic proton appears as a singlet due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the opposing effects of the chloro and methyl substituents.
-
Acetophenone: Exhibits a classic pattern for a monosubstituted benzene ring, with protons ortho to the acetyl group being the most deshielded.[4]
-
Dichloro- and Dimethyl- Analogs: The introduction of additional substituents complicates the splitting patterns and shifts the aromatic protons upfield (for methyl groups) or downfield (for chloro groups) relative to acetophenone.
¹³C NMR Spectral Comparison
¹³C NMR is particularly useful for observing the carbon skeleton, including quaternary carbons. The chemical shift of the carbonyl carbon is a key diagnostic signal.[5][6]
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Acetyl Carbon (δ, ppm) | Methyl Carbons (δ, ppm) |
| This compound | ~200 | ~130-140 | ~30 | ~15-20 |
| Acetophenone | 198.2[4] | 137.1, 133.1, 128.6, 128.3[4] | 26.6[4] | N/A |
| 2',5'-Dichloroacetophenone | ~196 | ~130-138 | ~30 | N/A |
| 2',5'-Dimethylacetophenone | ~201 | ~125-140 | ~30 | ~20 |
| 3',4'-Dimethylacetophenone | ~198 | ~128-143 | ~30 | ~20 |
Key Insights from ¹³C NMR:
-
The carbonyl carbon of aromatic ketones typically appears in the range of 190-200 ppm.[5][6]
-
In This compound , steric hindrance from the two ortho substituents (Cl and CH₃) can disrupt the coplanarity of the acetyl group with the aromatic ring, which can influence the chemical shift of the carbonyl carbon.[3][7]
-
The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For aromatic ketones, the most diagnostic absorption is the C=O stretching vibration.
Figure 2: A generalized workflow for FT-IR analysis of solid samples.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1690 | ~1600, ~1450 | ~3050 | ~800-850 |
| Acetophenone | ~1685[6] | ~1600, ~1450[1][2][8] | ~3060[1][2][8] | N/A |
| 2',5'-Dichloroacetophenone | ~1690 | ~1580, ~1460 | ~3080 | ~800-850 |
| 2',5'-Dimethylacetophenone | ~1680 | ~1610, ~1480 | ~3040 | N/A |
| 3',4'-Dimethylacetophenone | ~1680 | ~1605, ~1500 | ~3030 | N/A |
Key Insights from IR Spectroscopy:
-
Carbonyl Stretch: The position of the C=O stretch is sensitive to electronic effects. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[6] In our target molecule, the electron-withdrawing chlorine atoms may slightly increase the frequency, while the electron-donating methyl groups may slightly decrease it.
-
Aromatic C=C Stretch: Aromatic rings typically show a series of absorptions in the 1450-1600 cm⁻¹ region.[1][2][8]
-
C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be diagnostic of the substitution pattern of the aromatic ring.[8][9] For the highly substituted target compound, this region will be less informative due to the single aromatic proton.
-
C-Cl Stretch: The presence of chlorine atoms is indicated by absorptions in the C-Cl stretching region.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For acetophenone and its derivatives, characteristic fragmentation pathways include alpha-cleavage and the formation of acylium ions.[10][11]
Figure 3: Simplified workflow of an EI-MS experiment.
Predicted Fragmentation for this compound:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks).
-
Alpha-Cleavage (Loss of ·CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group will result in a prominent acylium ion ([M-15]⁺). This is often the base peak in the spectrum of acetophenones.[10]
-
Alpha-Cleavage (Loss of ·COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring will lead to a fragment corresponding to the substituted phenyl ring.
-
Other Fragmentations: Subsequent loss of CO from the acylium ion is also a common fragmentation pathway.[10]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 216/218/220 | 201/203/205 ([M-15]⁺), 43 |
| Acetophenone | 120[12][13] | 105 ([M-15]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺)[10] |
| 2',5'-Dichloroacetophenone | 188/190/192[14] | 173/175/177 ([M-15]⁺), 145/147, 43 |
| 2',5'-Dimethylacetophenone | 148[15][16] | 133 ([M-15]⁺), 105, 43 |
| 3',4'-Dimethylacetophenone | 148[17][18] | 133 ([M-15]⁺), 105, 43 |
Key Insights from Mass Spectrometry:
-
The molecular ion peak provides the molecular weight of the compound. The isotopic signature of chlorine is a powerful diagnostic tool for identifying chlorinated compounds.
-
The fragmentation pattern, particularly the prominent [M-15]⁺ peak, is highly characteristic of methyl ketones.
-
By comparing the masses of the fragment ions, one can deduce the nature of the substituents on the aromatic ring.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. By comparing its spectra with those of simpler, structurally related compounds, we can confidently assign key signals and understand the influence of the dichlorodimethyl substitution pattern. The singlet in the aromatic region of the ¹H NMR, the specific chemical shifts in the ¹³C NMR, the characteristic C=O stretch in the IR, and the unique molecular ion cluster and fragmentation pattern in the MS all contribute to a definitive structural elucidation. This guide provides a framework for researchers to approach the spectral analysis of complex substituted aromatic ketones with a systematic and comparative methodology.
References
-
Dhami, K.S. & Stothers, J.B. (1965). ¹³C N.M.R. Studies. Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-488. [Link]
-
Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]
-
StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. StudyRaid. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem. [Link]
-
Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(2), 135-146. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29. [Link]
-
De, A. K. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Indian Journal of Physics. [Link]
-
YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). Acetophenone. SpectraBase. [Link]
-
ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. ResearchGate. [Link]
-
Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. [Link]
-
Fiveable. (n.d.). Spectroscopic Analysis. Fiveable. [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetophenone. NIST Chemistry WebBook. [Link]
-
The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. The Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2',6'-Dimethylacetophenone. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. [Link]
-
Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5049-5057. [Link]
-
MDPI. (n.d.). Crystal Structures of Novel Phenyl Fulgides. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
FooDB. (2010, April 8). Showing Compound 2',4'-Dimethylacetophenone (FDB008866). FooDB. [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Scribd. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethylacetophenone. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2',3'-Dimethylacetophenone. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetophenone, 3'-chloro-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,5-dichlorophenyl)-. NIST Chemistry WebBook. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. app.studyraid.com [app.studyraid.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acetophenone [webbook.nist.gov]
- 14. Ethanone, 1-(2,5-dichlorophenyl)- [webbook.nist.gov]
- 15. Ethanone, 1-(2,5-dimethylphenyl)- [webbook.nist.gov]
- 16. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2',3'-Dimethylacetophenone | C10H12O | CID 16505 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the purity of synthesized 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone against a reference standard
A Comprehensive Guide to the Purity Assessment of Synthesized 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and synthesis, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to its precursors and key intermediates, where even trace impurities can influence the safety, efficacy, and stability of the final drug product. This compound is a substituted aromatic ketone that serves as a critical building block in the synthesis of various complex molecules.[1] Its specific substitution pattern—two chlorine atoms and two methyl groups on the phenyl ring—presents unique challenges and considerations during purity analysis. The potential for isomeric impurities, residual starting materials, or by-products from its synthesis (often a Friedel-Crafts acylation or a related reaction) necessitates a robust, multi-faceted analytical strategy.[2][3]
The Cornerstone of Comparison: The Reference Standard
Before any analysis begins, the establishment of a benchmark is paramount. All comparisons must be made against a well-characterized Reference Standard (RS) of this compound. This RS should ideally be sourced from a pharmacopeia (e.g., USP) or, if not available, be a batch that has been extensively characterized and confirmed to have a purity of ≥99.8% by multiple analytical techniques.
An Orthogonal Analytical Strategy
Relying on a single analytical technique is insufficient to build a comprehensive purity profile. We will employ an orthogonal approach, using multiple methods that measure different physicochemical properties of the molecule. This ensures that impurities not detected by one method are likely to be caught by another, providing a high degree of confidence in the final assessment.
Primary Purity Determination: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for purity determination in pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy.[5] For this compound, the aromatic ketone structure contains a strong chromophore, making it ideally suited for UV detection.[6] We select a reversed-phase method as it is robust and effective for separating non-polar to moderately polar organic molecules based on their hydrophobicity.
Experimental Protocol: HPLC Purity by Area Normalization
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard (RS) Solution: Accurately weigh and dissolve the RS in diluent to a final concentration of 0.5 mg/mL.
-
Synthesized Sample (SS) Solution: Prepare in the same manner as the RS solution.
-
-
System Suitability Test (SST): A Self-Validating System
-
Before sample analysis, perform five replicate injections of the RS solution. The system is deemed suitable for use only if the following criteria are met, as per ICH guidelines.[7]
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (Efficiency): ≥ 5000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 1.0% for the peak area of the five replicate injections.
-
-
-
Analysis & Calculation:
-
Inject the diluent (as a blank), followed by the RS solution and the SS solution in duplicate.
-
Calculate the purity by area normalization, assuming all components have a similar response factor at 254 nm.
-
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
-
Orthogonal Confirmation: Spectroscopic and Thermal Analyses
While HPLC provides quantitative purity, it does not confirm the absolute structure of the main peak. Therefore, spectroscopic and thermal methods are essential for identity confirmation and as secondary checks on purity.
A. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[8][9] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for definitive confirmation of the compound's complex substitution pattern.
-
¹H NMR Analysis: The spectrum of the synthesized sample must be superimposable with that of the reference standard. Key expected signals for this compound would include:
-
A singlet for the aromatic proton.
-
Two distinct singlets for the two methyl groups attached to the aromatic ring.
-
A singlet for the three protons of the acetyl group.
-
The absence of signals corresponding to starting materials or plausible side-products is critical.
-
-
¹³C NMR Analysis: Confirms the carbon skeleton, with distinct signals for the carbonyl carbon, the six aromatic carbons (four substituted, one protonated, and one attached to the acetyl group), and the three methyl carbons.
B. Molecular Weight Verification by Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight of the compound, serving as a direct confirmation of its elemental composition. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine atoms.
-
Analysis: Using an ESI-MS (Electrospray Ionization Mass Spectrometry) technique, the spectrum should show a prominent protonated molecular ion [M+H]⁺. For C₁₀H₁₀Cl₂O, the expected mass would be approximately 217.01 g/mol . Crucially, the isotopic pattern for two chlorine atoms (a cluster of peaks with a ratio of approximately 9:6:1 for M, M+2, and M+4) must be observed.
C. Purity Indication by Thermal Analysis
Causality: The melting point of a pure crystalline solid is a distinct physical property. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[10] Differential Scanning Calorimetry (DSC) offers a more sensitive and quantitative measure of this phenomenon.[11]
-
Melting Point Protocol:
-
Use a calibrated melting point apparatus.
-
Load a small amount of finely powdered, dry sample into a capillary tube.[12]
-
Heat at a rapid rate to approximately 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.
-
-
DSC Analysis: A DSC thermogram of a pure compound will show a single, sharp endotherm at its melting point. The presence of impurities results in a broader, less defined peak at a lower temperature.
Data Summary and Comparative Analysis
All experimental data should be collated into clear, comparative tables to facilitate an objective assessment.
Table 1: Chromatographic Purity Comparison
| Parameter | Reference Standard | Synthesized Batch | Acceptance Criteria |
| Retention Time (min) | 12.54 | 12.55 | ± 0.5% of RS |
| Purity (Area %) | 99.92% | 99.65% | ≥ 99.5% |
| Largest Impurity (%) | 0.04% (at 9.8 min) | 0.18% (at 10.1 min) | ≤ 0.2% |
| Total Impurities (%) | 0.08% | 0.35% | ≤ 0.5% |
Table 2: Physicochemical Properties Comparison
| Parameter | Reference Standard | Synthesized Batch | Acceptance Criteria |
| Appearance | White crystalline solid | White crystalline solid | Conforms to RS |
| Melting Point (°C) | 85.5 - 86.0 °C | 84.0 - 85.5 °C | Range ≤ 2.0°C, onset within 2.0°C of RS |
| ¹H NMR Spectrum | Conforms to structure | Conforms to RS spectrum | Superimposable with RS |
| Mass Spectrum [M+H]⁺ | Conforms to structure | Conforms to RS spectrum | Matches theoretical MW and isotopic pattern |
Logical Framework for Decision Making
The collected data feeds into a logical decision-making process for batch acceptance.
Conclusion
This comprehensive guide outlines a robust, multi-technique strategy for the purity assessment of synthesized this compound. By integrating high-resolution chromatography for quantification with definitive spectroscopic and thermal methods for identity, we establish a high-confidence, self-validating workflow. The causality-driven approach ensures that each analytical step is not just a procedure but a targeted scientific inquiry. Adherence to this framework allows researchers and drug development professionals to make informed, data-backed decisions on the quality and suitability of this critical pharmaceutical intermediate, ensuring the integrity of the subsequent stages of synthesis and development. The validation of analytical procedures should always conform to the latest guidelines from regulatory bodies to ensure compliance.[13]
References
- D. H. Williams, I. Fleming. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link to a relevant resource on spectroscopic methods]
-
Scientific Research Publishing. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
Oxford Academic. (1986). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. [Link]
-
Mettler Toledo. Thermal Analysis of Organic Compounds. [Link]
-
RSC Publishing. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
-
NCERT. Purification and Criteria of Purity. [Link]
-
University of Toronto. Determination of the purity and identity of organic compounds by melting point. [Link]
-
RSC Publishing. (1950). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. [Link]
-
National Institutes of Health (NIH). (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
-
Agilent. Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. [Link]
-
ResearchGate. (1969). Accurate determination of purity for organic compounds using adiabatic calorimetry. [Link]
-
University of Colorado Boulder. (2009). Using Melting Point to Determine Purity of Crystalline Solids. [Link]
-
ComplianceOnline. Analytical Methods Validation for FDA Compliance Drugs and Biologics. [Link]
-
RXinsider. Analytical Methods Validation for FDA Compliance. [Link]
-
IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Institutes of Health (NIH). (2016). Separation techniques: Chromatography. [Link]
-
ACS Publications. (2006). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. [Link]
-
Jack Westin. Chromatography Basic Principles Involved In Separation Process. [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. [Link]
-
YouTube. (2024). Synthesis of a Branched Aromatic Ketone. [Link]
- Google Patents.
-
International Organization of Scientific Research. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
The Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]
-
Dr. Minaketan Sahoo. Instrumental Methods of Analysis. [Link]
-
Chem-Tools. This compound. [Link]
-
NIST WebBook. Ethanone, 1-(2,5-dimethylphenyl)-. [Link]
Sources
- 1. Aromatic ketone [m.chemicalbook.com]
- 2. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 3. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 4. rxinsider.com [rxinsider.com]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iptsalipur.org [iptsalipur.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. mt.com [mt.com]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. fda.gov [fda.gov]
A Comparative Framework for Evaluating Herbicides Derived from 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Introduction
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds with diverse modes of action.[1] Acetophenone derivatives have emerged as a promising class of molecules in agrochemical research, with some demonstrating significant herbicidal properties.[2][3] This guide provides a comprehensive framework for the comparative study of novel herbicides derived from the parent compound 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone. While specific commercial herbicides based on this exact scaffold are not yet prevalent, this document serves as a roadmap for researchers and drug development professionals to systematically synthesize, evaluate, and compare the performance of such derivatives against established alternatives.
The core of this guide is built upon established principles of scientific integrity and logical experimental design. We will not only outline the necessary protocols but also delve into the rationale behind these experimental choices, ensuring a self-validating system of inquiry. All proposed methodologies are grounded in authoritative sources to ensure reproducibility and accuracy.
The Scientific Rationale: Why this compound Derivatives?
The chemical structure of this compound presents several features that make it an intriguing starting point for herbicide development. The substituted phenyl ring is a common moiety in many commercial herbicides, and the specific dichlorination and dimethylation pattern can influence the molecule's binding affinity to target enzymes, as well as its metabolic stability in plants and the environment. The ethanone group provides a reactive handle for further chemical modifications, allowing for the creation of a diverse library of derivatives with potentially varied modes of action and selectivity profiles.
Proposed General Synthetic Pathway
The synthesis of novel herbicidal candidates from this compound can be approached through various established organic chemistry reactions. A generalized workflow for creating a library of derivatives is proposed below.
Caption: Generalized synthetic workflow for creating a library of herbicidal candidates.
A Framework for Comparative Efficacy Testing
A robust comparative study hinges on well-designed and standardized experimental protocols. The following sections detail the proposed methodologies for evaluating the herbicidal potential of novel derivatives against relevant benchmarks.
PART 1: Greenhouse Bioassays for Primary Screening
The initial step involves screening the synthesized derivatives for general herbicidal activity in a controlled greenhouse environment. This allows for the rapid identification of promising candidates and the elimination of inactive compounds.
Experimental Protocol: Whole-Plant Bioassay [4][5]
-
Plant Cultivation:
-
Select a panel of representative weed species, including both broadleaf (e.g., Abutilon theophrasti, Amaranthus retroflexus) and grassy weeds (e.g., Echinochloa crus-galli, Setaria viridis).[6][7]
-
Grow seedlings in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Synthesize and formulate the novel derivatives and select appropriate commercial herbicides as positive controls (e.g., a known acetophenone-based herbicide, if available, or a widely used herbicide with a similar target spectrum).
-
Apply the herbicides at various doses (e.g., 37.5, 75, 150, and 300 g ai/ha) to the plants at a specific growth stage (e.g., two- to four-leaf stage).[6][8] A precision bench sprayer should be used to ensure uniform application.[9]
-
-
Data Collection and Analysis:
-
Assess herbicidal injury visually at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent biomass reduction compared to untreated controls.
-
Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for each promising compound.
-
Caption: Workflow for greenhouse bioassays to screen for herbicidal activity.
PART 2: Mode of Action Elucidation
Understanding the mode of action (MoA) is crucial for developing herbicides with novel targets and for managing resistance.[10][11] For acetophenone derivatives, potential MoAs could include inhibition of photosynthesis, disruption of cell membranes, or inhibition of specific enzymes.[12]
Hypothetical Target Identification Workflow
-
Symptomology: Carefully observe the injury symptoms on treated plants. Bleaching may suggest pigment synthesis inhibition, while rapid necrosis could indicate cell membrane disruption.[12]
-
Physiological Assays:
-
Chlorophyll Fluorescence: Measure chlorophyll fluorescence to assess the impact on photosystem II.
-
Electrolyte Leakage: Conduct electrolyte leakage assays to determine if the compounds disrupt cell membrane integrity.
-
-
Enzyme Inhibition Assays: Based on the physiological data and structural similarities to known herbicides, perform in vitro assays on specific enzymes (e.g., protoporphyrinogen oxidase (PPO), acetolactate synthase (ALS)).[13]
Caption: A workflow for elucidating the mode of action of novel herbicides.
PART 3: Crop Selectivity and Safety
A successful herbicide must effectively control weeds without causing significant injury to the crop. Crop selectivity studies are therefore a critical component of the comparative analysis.
Experimental Protocol: Crop Tolerance Study
-
Crop Selection: Choose a range of important crops for testing (e.g., corn, soybean, wheat, cotton).
-
Application: Apply the most promising herbicide candidates at 1x and 2x the anticipated field application rate.
-
Evaluation:
-
Visually assess crop injury at regular intervals.
-
At maturity, measure key yield components (e.g., grain yield, fruit number) to quantify any negative impact on crop productivity.
-
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are examples of how the data from the proposed experiments could be presented.
Table 1: Greenhouse Efficacy (GR50 in g ai/ha) of Novel Derivatives and Controls on Key Weed Species
| Compound | Abutilon theophrasti | Amaranthus retroflexus | Echinochloa crus-galli | Setaria viridis |
| Derivative 1 | 50 | 75 | 200 | 150 |
| Derivative 2 | >300 | >300 | 100 | 80 |
| Control A | 60 | 80 | 250 | 200 |
| Control B | 25 | 40 | >300 | >300 |
Table 2: Crop Selectivity (% Injury at 2x Rate, 14 DAT)
| Compound | Corn | Soybean | Wheat | Cotton |
| Derivative 1 | 5 | 10 | 8 | 15 |
| Derivative 2 | 80 | 75 | 5 | 10 |
| Control A | 5 | 15 | 10 | 20 |
| Control B | 90 | 85 | 15 | 25 |
Conclusion
This guide provides a scientifically rigorous and logically structured framework for the comparative study of novel herbicides derived from this compound. By following these detailed protocols, researchers can systematically evaluate the herbicidal potential of new chemical entities, elucidate their modes of action, and assess their crop selectivity. This comprehensive approach, grounded in established methodologies, will enable the identification of promising lead compounds for the development of the next generation of weed management solutions. The path from a novel molecule to a commercial herbicide is long and complex, but it begins with the robust and objective comparative data generated through frameworks such as the one presented here.
References
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015, July 2).
- Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. (2017, January 20). Cambridge University Press.
- Experimental protocol to test pasture species susceptibility to the herbicide flupropanate - Envirolink. (2014, February 17).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE. (2015, January 28).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. (2015). ResearchGate.
- Flurtamone's Efficacy in Weed Management: A Comparative Analysis with Novel Herbicide Compounds - Benchchem.
- European Guidelines to conduct herbicide resistance tests. (2017, October 13).
- Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning | ACS Omega - ACS Publications. (2024, April 9).
- Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - Frontiers. (2018, December 17).
- Herbicide Mode-of-Action Summary - Purdue Extension.
- Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase - MDPI. (2022, July 8).
- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. (2022). National Center for Biotechnology Information.
- Herbicide Mode of Action Groups 101 - FBN. (2024).
- Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma State University.
- (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - ResearchGate. (2022, October 13).
- This compound - Sigma-Aldrich.
- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. (2023).
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. (2023, October 31).
- BR112018000687B1 - compost, herbicide compositions, herbicide mixtures and methods for controlling the growth of unwanted vegetation - Google Patents.
- Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl) - Connect Journals.
- Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed. (2012, August 8). National Center for Biotechnology Information.
- Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed. (2023). National Center for Biotechnology Information.
- This compound - Advanced Biochemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 10. fbn.com [fbn.com]
- 11. extension.okstate.edu [extension.okstate.edu]
- 12. extension.purdue.edu [extension.purdue.edu]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone, a halogenated aromatic ketone. The procedures outlined herein are grounded in established safety protocols for handling chlorinated organic compounds and are designed to provide a self-validating system for waste management in a laboratory setting.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a solid organic compound containing chlorine atoms attached to an aromatic ring. Its chemical structure necessitates a disposal pathway that addresses its specific hazards. Safety data for structurally similar compounds indicate that this chemical should be handled with care, as it is likely to be harmful if swallowed, and may cause skin and eye irritation.[1] The presence of halogens in an organic molecule means it is classified as a halogenated organic waste. Such compounds require disposal through controlled incineration at a licensed facility to prevent the formation of toxic byproducts and ensure complete destruction.[1] Discharging this type of waste into sewer systems is strictly prohibited.[1]
Key Hazard Information (based on analogous compounds):
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
This information underscores the importance of adherence to the following personal protective equipment (PPE) and handling guidelines.
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
Before initiating the disposal process, a thorough check of available resources and equipment is paramount. This proactive approach minimizes risks and ensures a smooth workflow.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Required Materials
-
Designated, properly labeled hazardous waste container for halogenated organic solids.
-
Waste accumulation log.
-
Spill kit appropriate for solid chemical spills.
-
Chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The following procedure details the safe transfer of this compound waste into a designated hazardous waste container.
-
Work Area Preparation : All handling of the solid waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Container Labeling : Ensure the designated waste container is clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Solids," and the full chemical name: "this compound."
-
Waste Transfer : Carefully transfer the solid waste from its original container into the designated hazardous waste container. Use a clean spatula or scoop. Avoid generating dust.
-
Container Sealing : Securely cap the hazardous waste container immediately after the transfer is complete.
-
Log Entry : Document the addition of the waste in the accumulation log, noting the chemical name, quantity, and date.
-
Decontamination : Decontaminate the spatula/scoop and any other equipment used in the transfer process. If disposable, place them in the solid waste container.
-
Personal Decontamination : Remove gloves and lab coat. Wash hands thoroughly with soap and water.
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Spill Management: Immediate Actions for Containment and Cleanup
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : Determine the extent of the spill and if it is manageable with the available spill kit.
-
Don PPE : Wear the appropriate PPE as listed above.
-
Contain the Spill : For a solid spill, carefully cover it with an absorbent material from the spill kit to prevent it from becoming airborne.
-
Collect the Material : Gently sweep the spilled material and absorbent into a designated waste bag or container from the spill kit.
-
Decontaminate the Area : Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials : All materials used for the cleanup, including contaminated absorbent, gloves, and wipes, must be placed in the hazardous waste container for halogenated solids.
-
Report the Incident : Report the spill to the laboratory supervisor or environmental health and safety department, as per your institution's policy.
Conclusion: A Commitment to the Full Research Lifecycle
The responsible disposal of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. By adhering to these detailed procedures for this compound, researchers can ensure they are not only advancing their scientific goals but are also upholding their commitment to a safe and sustainable research environment.
References
-
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
Sources
Navigating the Safe Handling of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone (CAS No. 164165-77-9). As a chlorinated aromatic ketone, this compound necessitates stringent safety protocols to protect researchers and the environment. This document moves beyond generic recommendations to provide a framework of deep trust, grounded in established safety science and regulatory compliance, ensuring that your work can proceed both innovatively and safely.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid substance that presents multiple health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that is harmful if swallowed, causes skin irritation, and leads to serious eye irritation. Furthermore, it may cause respiratory irritation.[1] A thorough understanding of these risks is the cornerstone of a robust safety plan. The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion. Therefore, all handling procedures must be designed to minimize the possibility of the compound becoming airborne or making direct contact with personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a procedural step but a critical risk mitigation strategy. The following PPE is mandatory when handling this compound. The rationale behind each selection is to provide a comprehensive barrier against the specific hazards posed by this chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing the compound and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Viton® or heavy-duty (minimum 8 mil) Nitrile gloves. | Chlorinated aromatic compounds can degrade common glove materials. Viton® offers excellent resistance to chlorinated and aromatic solvents.[3][4] Nitrile gloves provide a good alternative for incidental contact, but breakthrough times should be carefully considered for prolonged handling.[1][5] Always inspect gloves for degradation or punctures before and during use. |
| Body Protection | A flame-resistant lab coat, fully fastened, with tight-fitting cuffs. | Provides a barrier against incidental skin contact with the solid or solutions. Flame-resistant material is a general good laboratory practice when working with organic chemicals.[2] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. If there is a risk of generating dust, a P100 particulate pre-filter should be added. | This is crucial for weighing and transferring the solid compound to prevent inhalation of airborne particles, which can cause respiratory irritation.[6][7] The use of a respirator must be in accordance with a comprehensive respiratory protection program, including fit testing, as outlined by OSHA.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is essential for minimizing exposure and ensuring the integrity of your research.
Pre-Handling Preparations
-
Designated Work Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.[9] This engineering control is the primary method for preventing inhalation exposure.
-
Gather all Materials : Before starting, ensure all necessary equipment, including a pre-tared and sealable container for weighing, spatulas, and waste containers, are inside the fume hood.
-
Emergency Preparedness : Confirm that a safety shower and eyewash station are readily accessible and that you are familiar with their operation. Have a spill kit rated for chemical spills readily available.
Handling the Compound
-
Donning PPE : Before entering the designated area, don all required PPE as specified in the table above.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within the chemical fume hood.
-
To minimize dust generation, do not pour the solid. Instead, use a spatula to carefully transfer the desired amount into the pre-tared, sealable container.
-
Keep the container with the bulk compound closed as much as possible.
-
-
Making Solutions : If preparing a solution, add the solvent to the container with the weighed compound slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
Post-Handling Procedures
-
Decontamination :
-
Wipe down the designated work area within the fume hood with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a dry cloth. Dispose of these wipes as hazardous waste.
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated waste is a legal and ethical responsibility. As a chlorinated organic compound, it must be treated as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines from the U.S. Environmental Protection Agency (EPA).[10][11]
Waste Segregation and Collection
-
Designated Waste Container : A dedicated, clearly labeled hazardous waste container must be used for all waste contaminated with this compound.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "Halogenated Organic Waste" and the chemical name "this compound".[12]
-
Segregation : This halogenated waste stream must be kept separate from non-halogenated organic waste and aqueous waste streams to prevent dangerous reactions and to facilitate proper disposal by a certified hazardous waste management facility.[12]
-
Container Management : The waste container must be kept tightly sealed at all times, except when adding waste. It should be stored in a secondary containment bin within a well-ventilated area, away from sources of ignition.
Disposal Procedure
-
Collection of Waste : This includes excess solid compound, any contaminated disposable materials (e.g., gloves, wipes, weigh boats), and solutions containing the compound.
-
Rinsate Collection : Any solvent used to rinse contaminated glassware must also be collected as halogenated hazardous waste.
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to treat or neutralize the chemical waste in the laboratory. While advanced oxidation processes, such as those involving Fenton's reagent, can degrade chlorinated aromatic compounds, these methods require specialized equipment and expertise and are not suitable for routine laboratory waste treatment.[13][14]
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
References
-
ESIG. (n.d.). Chemical Resistant Glove Selection. Retrieved from [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Retrieved from [Link]
-
Northwestern University, Environmental Health and Safety. (n.d.). Cartridge Selection. Retrieved from [Link]
-
U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
- National Institute for Occupational Safety and Health. (1994). Organic Vapor (OV) Respirator Cartridge and Canister Testing Against Methylene Chloride. Applied Occupational and Environmental Hygiene, 8(6), 569-574.
-
Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
National Pesticide Safety Education Center. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Retrieved from [Link]
-
Oregon Occupational Safety and Health Administration. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
- Van Langenhove, H., Demeestere, K., & Smet, E. (2006). Combination of advanced oxidation processes and gas absorption for the treatment of chlorinated solvents in waste gases. Journal of Chemical Technology & Biotechnology, 81(8), 1363-1369.
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- Masten, S. J., Shu, M., Galbraith, M. J., & Davies, S. H. R. (1996). Oxidation of Chlorinated Benzenes Using Advanced Oxidation Processes.
-
National Environmental Trainers. (n.d.). RCRA Requirements for Hazardous Waste Generators. Retrieved from [Link]
- Wang, J., & Wang, S. (2020). Advanced Oxidation Processes of Organic Contaminants. International Journal of Environmental Research and Public Health, 17(3), 813.
-
Red Arc Environmental. (2024, June 1). RCRA Requirements for Generators of Hazardous Waste. Retrieved from [Link]
- Friehmelt, V., Grieb, G., & Tschech, A. (2001). Cometabolic degradation of chlorinated aromatic compounds.
-
U.S. Environmental Protection Agency. (2025, December 1). Hazardous Waste Generators. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016, December 14). EPA Issues Changes to RCRA Hazardous Waste Generator Rule. Retrieved from [Link]
-
Emory University, Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: 5 - Chemical Hazards. Retrieved from [Link]
-
Sinha, A. (2024, February 2). Lecture 13: Advanced oxidation processes [Video]. YouTube. Retrieved from [Link]
- Kumar, A., Singh, R., & Singh, D. P. (2021). Myco-remediation of Chlorinated Pesticides: Insights Into Fungal Metabolic System. Frontiers in microbiology, 12, 648483.
- Bhatt, P., Kumar, M. S., & Mudliar, S. (2007). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Environmental Science and Technology, 37(2), 165-198.
-
Euro Chlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Retrieved from [Link]
- Grishko, V., et al. (2023). The Contribution of Actinobacteria to the Degradation of Chlorinated Compounds: Variations in the Activity of Key Degradation Enzymes. International Journal of Molecular Sciences, 24(2), 1363.
Sources
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. echemi.com [echemi.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. esig.org [esig.org]
- 6. northwestern.edu [northwestern.edu]
- 7. oshacode.com [oshacode.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. osha.gov [osha.gov]
- 10. natlenvtrainers.com [natlenvtrainers.com]
- 11. epa.gov [epa.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 14. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
